Product packaging for (+)-Intermedine(Cat. No.:CAS No. 146-68-9)

(+)-Intermedine

Numéro de catalogue: B085719
Numéro CAS: 146-68-9
Poids moléculaire: 505.7 g/mol
Clé InChI: JORABGDXCIBAFL-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodonitrotetrazolium chloride is an organic chloride salt having iodonitrotetrazolium as the counterion. It has a role as a histological dye. It contains an iodonitrotetrazolium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13IN5O2.Cl<br>C19H13ClIN5O2 B085719 (+)-Intermedine CAS No. 146-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORABGDXCIBAFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClIN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932744
Record name Iodonitrotetrazolium violet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Iodonitrotetrazolium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

146-68-9, 298-94-2
Record name Iodonitrotetrazolium violet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonitrotetrazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonitrotetrazolium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonitrotetrazolium violet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODONITROTETRAZOLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Intermedine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably those belonging to the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale). As a member of the retronecine-type monoester pyrrolizidine alkaloids, this compound has garnered significant attention within the scientific community due to its pronounced biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its biological effects with a focus on the molecular mechanisms of its cytotoxicity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Chemical Structure and Properties

This compound is a stereoisomer of lycopsamine (B1675737) and is characterized by a pyrrolizidine core structure esterified with trachelanthic acid.

Chemical Structure:

The chemical structure of this compound is provided below:

Molecular Formula: C₁₅H₂₅NO₅[1]

IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]

Stereochemistry: The stereochemistry of this compound is crucial for its biological activity. The absolute configuration is specified in its IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Weight 299.36 g/mol PubChem[1]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility DMSO: 50 mg/mL (167.02 mM) (requires sonication)MedChemExpress[2]
In vivo formulation (10% DMSO >> 90% (20% SBE-β-CD in saline)): ≥ 1.25 mg/mL (4.18 mM)MedChemExpress[2]
In vivo formulation (10% DMSO >> 90% corn oil): ≥ 1.25 mg/mL (4.18 mM)MedChemExpress[2]
pKa (Predicted) 12.59 ± 0.29Guidechem
XLogP3-AA (Computed) -0.4PubChem[1]
Optical Rotation ([α]) Not experimentally determined.

Biological Activity and Signaling Pathways

The primary biological activity of this compound that has been extensively studied is its cytotoxicity, particularly its hepatotoxicity. It is known to induce apoptosis in hepatocytes through a mitochondria-mediated pathway.

Mechanism of Cytotoxicity: Mitochondria-Mediated Apoptosis

This compound induces apoptosis in liver cells by initiating a cascade of events centered on the mitochondria. The proposed signaling pathway is as follows:

  • Induction of Oxidative Stress: this compound treatment leads to the generation of excessive reactive oxygen species (ROS) within the cell.

  • Mitochondrial Membrane Potential Disruption: The increase in ROS causes a change in the mitochondrial membrane potential.

  • Cytochrome c Release: The altered membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the biochemical and morphological changes characteristic of apoptosis, leading to cell death.

Signaling Pathway Diagram

The signaling pathway for this compound-induced apoptosis is depicted in the following diagram generated using Graphviz.

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Potential Δ Mitochondrial Membrane Potential ROS->Mito_Potential CytC_Release Cytochrome c Release (from Mitochondria) Mito_Potential->CytC_Release Casp9 Caspase-9 Activation CytC_Release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of Pyrrolizidine Alkaloids from Symphytum officinale (Representative Protocol)

This protocol outlines a general strategy for the isolation of pyrrolizidine alkaloids, including this compound, from comfrey roots.[3][4][5] This should be considered a representative method and may require optimization for specific applications.

Workflow Diagram:

Isolation_Workflow Start Dried & Powdered Comfrey Roots Extraction Methanol (B129727) Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (dilute acid vs. n-butanol) Extraction->Partitioning Reduction Reduction of N-oxides Partitioning->Reduction Extraction2 Continuous Liquid-Liquid Extraction (into Chloroform) Reduction->Extraction2 Chromatography Flash Chromatography Extraction2->Chromatography Purification Preparative HPLC/TLC Chromatography->Purification End This compound Purification->End

General workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Macerate dried and powdered comfrey roots with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 0.5 M sulfuric acid.

    • Wash the acidic solution with diethyl ether or hexane (B92381) to remove non-polar compounds.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.

    • Extract the alkaloids into chloroform (B151607) or a chloroform/methanol mixture.

  • Reduction of N-oxides (if necessary):

    • Dissolve the alkaloid-containing fraction in dilute acid.

    • Add zinc dust and stir for several hours to reduce the pyrrolizidine alkaloid N-oxides to the free bases.

    • Filter the mixture and make the filtrate alkaline before re-extracting the alkaloids into an organic solvent.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina.

    • Elute with a gradient of chloroform and methanol.

    • Monitor fractions by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization.

    • Combine fractions containing this compound.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or preparative TLC to obtain pure this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxicity of this compound on a cell line of interest (e.g., HepG2 human hepatoma cells).

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

This compound is a pyrrolizidine alkaloid with significant biological activity, primarily characterized by its ability to induce mitochondria-mediated apoptosis in hepatocytes. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its cytotoxicity. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and biological effects of this important natural product. Further research is warranted to fully elucidate the toxicological profile of this compound and to explore any potential therapeutic applications of its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Intermedine: Natural Sources and Isolation Methods

Abstract

This compound is a retronecine-type pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species worldwide.[1] PAs are a large group of secondary metabolites known for their significant biological activities, including pronounced hepatotoxicity, which makes their study critical for food safety, toxicology, and pharmacology.[1][2][3] This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification from plant matrices, and an examination of its cytotoxic signaling pathways. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to provide a clear, logical guide for researchers.

Natural Sources of this compound

This compound is predominantly synthesized by flowering plants (angiosperms), particularly within the families Boraginaceae, Asteraceae, and Fabaceae.[1][3][4] These plants produce PAs as a natural defense mechanism against herbivores.[3] Intermedine and its N-oxide form have been identified in various herbs, teas, and honey, posing a potential risk of contamination in the human food chain.[1][3] It often coexists with its stereoisomer, lycopsamine.[2]

A summary of notable plant sources is provided in Table 1.

Table 1: Natural Plant Sources of this compound

Family Genus Species Common Name(s) Reference(s)
Boraginaceae Symphytum Symphytum officinale Comfrey (B1233415) [1][5]
Boraginaceae Heliotropium Heliotropium amplexicaule Blue Heliotrope [1]
Boraginaceae Amsinckia Amsinckia spp. Fiddlenecks [2]
Asteraceae Eupatorium Eupatorium perfoliatum Boneset [1]
Lamiaceae Origanum Origanum vulgare Oregano [1]

| Not Specified | Asmachilca | Not Specified | Asmachilca |[1] |

Isolation and Purification Methods

The extraction and isolation of this compound, like other PAs, rely on standard alkaloid chemistry principles. The process involves an initial extraction from the plant matrix, followed by purification to isolate the target compound. The choice of method depends on the plant material, the chemical form of the alkaloid (free base or N-oxide), and the desired scale and purity.[6][7]

Commonly employed extraction techniques include:

  • Solid-Liquid Extraction: This is the most widely used approach.[6] Methods such as maceration, percolation, sonication, and Soxhlet extraction are utilized with various solvents.[6][8][9]

  • Acid-Base Extraction: This classic liquid-liquid partitioning technique leverages the basicity of the alkaloid nitrogen to move the compound between aqueous and organic phases, effectively separating it from neutral and acidic plant components.[6]

  • Solid-Phase Extraction (SPE): This chromatographic technique offers a rapid and efficient method for sample cleanup and concentration, providing cleaner extracts than traditional liquid-liquid partitioning.[5][6]

Following initial extraction, chromatographic methods are essential for purification and analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for their high resolution and sensitivity in separating and identifying individual PAs.[5][10]

G cluster_0 Extraction & Cleanup cluster_1 Isolation & Analysis Plant Dried & Powdered Plant Material Solvent Solvent Extraction (e.g., Acidified Methanol (B129727), Chloroform) Plant->Solvent Crude Crude Alkaloid Extract Solvent->Crude Cleanup Purification / Cleanup (e.g., SPE, Acid-Base Partitioning) Crude->Cleanup Fraction Purified PA Fraction Cleanup->Fraction Chrom Chromatographic Separation (e.g., HPLC) Fraction->Chrom Isolated This compound Chrom->Isolated Analysis Structural Analysis (LC-MS, NMR) Isolated->Analysis

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of PAs from Comfrey Root

This method, adapted from established research, provides a rapid and efficient cleanup for isolating PAs from Symphytum officinale (Comfrey).[5]

I. Materials and Reagents:

  • Powdered dry comfrey root

  • Extraction Solvent: Chloroform (B151607) with 0.5% ammonia (B1221849) solution

  • SPE Column: Ergosil SPE column

  • Wash Solvents: Acetone-chloroform (8:2, v/v), Petroleum ether

  • Elution Solvent: Methanol

  • Equipment: Sonicator, mechanical shaker, centrifuge, vacuum manifold for SPE

II. Extraction Procedure:

  • Weigh 1.0 g of powdered comfrey root into a 200 mL centrifuge bottle.

  • Add 100 mL of the extraction solvent (basic chloroform).

  • Sonicate the mixture for 30 minutes, followed by shaking for 30 minutes on a mechanical shaker.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant (chloroform extract) for the cleanup step.

III. SPE Cleanup and Isolation:

  • Condition the Ergosil SPE column according to the manufacturer's instructions.

  • Apply the chloroform extract to the column under a gentle vacuum.

  • Wash the column sequentially with 2 mL of acetone-chloroform (8:2, v/v) followed by 2 mL of petroleum ether to remove impurities.

  • Dry the column completely under vacuum until it is no longer cool to the touch.

  • Elute the bound PAs with two successive 1 mL aliquots of methanol into a 2 mL volumetric flask.

  • Bring the final volume to 2 mL with methanol.

  • Filter the sample through a 0.45 µm PTFE filter into an autosampler vial for LC-MS analysis.

Protocol 2: General Acid-Base Extraction

This protocol describes a general method for extracting pyrrolizidine alkaloids from plant material.[6][10]

I. Materials and Reagents:

  • Dried, ground plant material

  • Acidic Solution: 0.5 N Hydrochloric Acid (HCl) or 1% methanolic tartaric acid[11]

  • Basifying Agent: Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Organic Solvent: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Equipment: Beakers, separatory funnel, rotary evaporator, pH meter/paper

II. Extraction Procedure:

  • Macerate 10 g of powdered plant material in 100 mL of the acidic solution for 24 hours.

  • Filter the mixture and collect the acidic aqueous extract.

  • Transfer the extract to a separatory funnel.

  • Wash the aqueous extract with 50 mL of an organic solvent (e.g., dichloromethane) to remove non-basic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to ~9-10 by dropwise addition of concentrated ammonium hydroxide.

  • Perform a liquid-liquid extraction on the now basic aqueous solution with three 50 mL portions of dichloromethane.

  • Combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude alkaloid extract.

  • The crude extract can then be subjected to further chromatographic purification (e.g., HPLC).

Quantitative Data Summary

The efficiency of PA extraction can vary significantly based on the solvent and technique used, with reported differences in total PA content reaching up to 0.11% (w/w).[10] The SPE method offers high recovery rates.

Table 2: Summary of Quantitative Data for PA Isolation from Comfrey

Method Parameter Value Reference(s)
Ergosil SPE Average Recovery 96.8% [5]
Ergosil SPE Relative Standard Deviation (RSD) 3.8% [5]
Ergosil SPE Optimal Sample-to-Solvent Ratio 1.0 g in 100 mL [5]

| Ergosil SPE | Extraction Efficiency at Optimal Ratio | 94.2% |[5] |

Toxicological Signaling Pathway

This compound exerts its hepatotoxicity primarily by inducing apoptosis through mitochondria-mediated pathways.[1][12] This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of cellular events culminating in cell death.[1][2]

G cluster_0 Cellular Response to this compound cluster_1 Apoptotic Cascade IM This compound ROS ↑ Reactive Oxygen Species (ROS) Production IM->ROS Mito Mitochondrial Damage ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release (from Mitochondria to Cytosol) MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Caption: Mitochondria-mediated apoptotic signaling pathway induced by this compound.

The key steps in this pathway are:

  • ROS Generation: Intermedine induces a burst of intracellular ROS.[1][2]

  • Mitochondrial Dysfunction: The excess ROS leads to damage of the mitochondrial structure, which is characterized by a significant drop in the mitochondrial membrane potential.[1]

  • Cytochrome c Release: The change in membrane permeability causes the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][2]

  • Execution of Apoptosis: Activated caspase-3 cleaves key cellular proteins, such as PARP (Poly (ADP-ribose) polymerase), leading to the systematic dismantling of the cell and apoptotic death.[2]

When present with its epimer lycopsamine, the combined toxicity can also trigger endoplasmic reticulum (ER) stress, activating a separate apoptotic pathway involving PERK, eIF2α, ATF4, and CHOP.[2]

Conclusion

This compound is a widely distributed pyrrolizidine alkaloid with well-documented natural sources and established hepatotoxicity. This guide provides researchers with robust, detailed protocols for its extraction and isolation, with a particular focus on a high-recovery SPE method. The summarized quantitative data allows for methodological comparison, while the visualized workflow and signaling pathway offer a clear conceptual framework for experimental design and toxicological studies. A thorough understanding of these methods and mechanisms is essential for the accurate risk assessment of PA-containing products and for leveraging the chemical scaffold of these compounds in drug development.

References

(+)-Intermedine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid, has garnered significant attention within the scientific community due to its pronounced biological activities, primarily its cytotoxic and hepatotoxic effects. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, toxicological profile, and the molecular mechanisms underpinning its activity. Special emphasis is placed on its role in inducing mitochondria-mediated apoptosis in hepatocytes. This guide consolidates quantitative data, outlines detailed experimental protocols for assessing its effects, and presents visual diagrams of the key signaling pathways involved.

Chemical and Physical Properties

This compound is classified as a retronecine-type pyrrolizidine alkaloid.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 10285-06-0[2][3][4]
Molecular Formula C15H25NO5[2][3][4]
Molecular Weight 299.37 g/mol [4]
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[3]
Synonyms Intermedine, 9-(+)-Trachelanthylretronecine[3]
Appearance Off-White to Pale Beige Low-Melting Solid[4]
Storage Temperature -20°C[2]

Toxicological Profile: Hepatotoxicity

The primary toxicological concern associated with this compound is its hepatotoxicity, which can contribute to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). Its cytotoxic effects have been demonstrated in various hepatocyte cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound on human hepatocytes (HepD cell line) have been quantified and are summarized below.

AssayConcentrationObserved Effect
Cell Viability (CCK-8) Dose-dependentInhibition of cell viability
Colony Formation Dose-dependentInhibition of cell proliferation and colony formation
Cell Migration (Wound Healing) Dose-dependentInhibition of cell migration
Apoptosis (Annexin V/PI Staining) Dose-dependentInduction of hepatocyte apoptosis

Mechanism of Action: Mitochondria-Mediated Apoptosis

This compound induces hepatotoxicity primarily through the activation of the intrinsic, or mitochondria-mediated, pathway of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.

Signaling Pathway Overview

The signaling cascade initiated by this compound involves the following key steps:

  • Induction of Oxidative Stress : Exposure to this compound leads to a burst of intracellular ROS.

  • Mitochondrial Damage : The excess ROS disrupts mitochondrial membrane potential.

  • Cytochrome c Release : Damage to the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation : Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Apoptosis Execution : Activated caspase-3 orchestrates the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Concurrently, this compound can also induce endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway, which complements the mitochondria-mediated cell death.

Signaling Pathway Diagram

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Intracellular ROS Intermedine->ROS ER_Stress Endoplasmic Reticulum Stress Intermedine->ER_Stress Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage CytC_Release Cytochrome c Release Mito_Damage->CytC_Release Casp9 Caspase-9 Activation CytC_Release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PERK_path PERK/eIF2α/ATF4/CHOP Pathway Activation ER_Stress->PERK_path PERK_path->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability Assessment: CCK-8 Assay

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8).

  • Cell Seeding : Seed hepatocyte cells (e.g., HepD) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Treatment : Prepare various concentrations of this compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (medium without the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition : Add 10 µL of CCK-8 solution to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assessment: Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies.

  • Cell Seeding : Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Compound Treatment : Treat the cells with varying concentrations of this compound.

  • Incubation : Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixing and Staining :

    • Gently wash the colonies with Phosphate-Buffered Saline (PBS).

    • Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.[5]

    • Stain the colonies with a crystal violet solution for 5-10 minutes.[5]

  • Colony Counting : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies (typically >50 cells).

Cell Migration Assessment: Wound Healing (Scratch) Assay

This method evaluates the effect of this compound on cell migration.

  • Cell Seeding : Seed cells in a 24-well plate and grow them to form a confluent monolayer.[6]

  • Creating the Wound : Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[7]

  • Washing : Gently wash the wells twice with culture medium to remove detached cells.[6]

  • Compound Treatment and Imaging : Add fresh medium containing different concentrations of this compound. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Analysis : Measure the width of the scratch at different points for each time point and concentration. The rate of wound closure is indicative of cell migration.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment : Treat cells with this compound for the desired duration to induce apoptosis.

  • Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing : Wash the cells once with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining :

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Experimental Workflow Diagram

Experimental_Workflow Start Cell Culture (e.g., HepD) Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice CCK8 CCK-8 Assay (Viability) Assay_Choice->CCK8 Colony Colony Formation (Proliferation) Assay_Choice->Colony Wound Wound Healing (Migration) Assay_Choice->Wound Annexin Annexin V/PI (Apoptosis) Assay_Choice->Annexin Data_Analysis Data Analysis and Interpretation CCK8->Data_Analysis Colony->Data_Analysis Wound->Data_Analysis Annexin->Data_Analysis

References

An In-depth Technical Guide to (+)-Intermedine: A Pyrrolizidine Alkaloid of Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale).[1] As a member of the retronecine-type monoester PAs, this compound is a significant phytotoxin known for its hepatotoxic, genotoxic, and potential carcinogenic effects.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, mechanisms of toxicity, and the analytical and experimental methodologies used in its study. The information presented herein is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the impact of pyrrolizidine alkaloids on human and animal health.

Introduction to this compound

Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores.[4] Human exposure typically occurs through the consumption of herbal medicines, teas, and contaminated food products like honey and grains.[2] PAs are notorious for causing hepatic sinusoidal obstruction syndrome (HSOS), a life-threatening condition characterized by the blockage of hepatic veins.[2]

This compound, a monoester PA, is structurally related to its epimer, lycopsamine (B1675737), and they often coexist in the same plant.[5] While sometimes considered less toxic than its diester counterparts, studies have demonstrated that this compound exhibits significant dose-dependent cytotoxicity and plays a role in the overall toxicity of PA-containing preparations.[5][6] Its toxic effects are not inherent to the molecule itself but arise from metabolic activation in the liver.[7]

Chemical and Physical Properties

This compound is a carboxylic ester resulting from the condensation of the necine base retronecine (B1221780) and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[1]

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₅[1]
Molecular Weight 299.36 g/mol [1]
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]
CAS Number 10285-06-0[1]
Appearance Not specified, typically isolated as a solid or oil-
Biosynthesis

The biosynthesis of lycopsamine-type PAs, including this compound, begins with the conversion of putrescine and spermidine (B129725) into homospermidine.[8] This core pathway leads to the formation of the necine base, which is then esterified with necic acids. The key enzyme in this pathway, homospermidine synthase, has evolved independently in different plant lineages.[8] The subsequent steps involve structural modifications of the necine base and esterification to form the final PA structure.[8]

Mechanism of Toxicity

The toxicity of this compound is contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.[7][9] This process converts the parent alkaloid into highly reactive pyrrolic esters, such as dehydrointermedine.[5] These electrophilic metabolites are responsible for the subsequent cellular damage.

G cluster_0 Metabolic Activation in Hepatocyte cluster_1 Cellular Damage Pathways Intermedine (B191556) This compound CYP450 Cytochrome P450 (e.g., CYP3A4) Intermedine->CYP450 Oxidation Dehydrointermedine Dehydrointermedine (Reactive Pyrrolic Ester) CYP450->Dehydrointermedine GSH Glutathione (GSH) Dehydrointermedine->GSH Conjugation Adducts Pyrrole-Protein & Pyrrole-DNA Adducts Dehydrointermedine->Adducts Alkylation Excretion GSH Conjugates (Detoxification & Excretion) GSH->Excretion CellularDamage Cellular Damage & Stress Adducts->CellularDamage DNA_Damage Genotoxicity / DNA Damage Adducts->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) CellularDamage->ROS ERStress Endoplasmic Reticulum Stress CellularDamage->ERStress Apoptosis Apoptosis ROS->Apoptosis ERStress->Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation and cellular damage pathways of this compound.

Hepatotoxicity: Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced hepatotoxicity is the induction of mitochondria-mediated apoptosis.[6][10] Reactive metabolites cause cellular damage that triggers a cascade of events leading to programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): The formation of pyrrole-protein adducts and cellular stress leads to an overproduction of ROS.[6][11]

  • Mitochondrial Dysfunction: Excessive ROS damages mitochondria, leading to a loss of the mitochondrial membrane potential (MMP).[6][10]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[6][10]

  • Caspase Activation: Cytochrome c, along with Apaf-1, forms the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executor caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[12]

G Intermedine This compound Metabolites ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Damage ROS->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Cyt c + Apaf-1) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Endoplasmic Reticulum (ER) Stress

In addition to mitochondrial pathways, PAs, including the combination of intermedine and lycopsamine, can induce hepatotoxicity through endoplasmic reticulum (ER) stress.[5] The accumulation of unfolded or misfolded proteins due to adduct formation triggers the unfolded protein response (UPR).[13] Chronic or severe ER stress can activate pro-apoptotic pathways, such as the PERK/eIF2α/ATF4/CHOP pathway, contributing to cell death.[1][5]

Genotoxicity

The reactive pyrrolic metabolites of this compound are genotoxic.[3] They can covalently bind to DNA, forming pyrrole-DNA adducts.[3][7] This interaction can lead to DNA cross-linking, DNA breaks, chromosomal aberrations, and gene mutations, which are the underlying mechanisms for the carcinogenicity of PAs.[3][14] The signature mutation type for PAs is often a G:C to T:A transversion.[3]

Quantitative Toxicological Data

CompoundCell LineAssayEndpointValue (µM)Source
This compound Primary Mouse HepatocytesCCK-8IC₅₀165.13[15]
Human Hepatocytes (HepD)CCK-8IC₅₀239.39[15]
Mouse Hepatoma (H₂₂)CCK-8IC₅₀161.82[15]
Human Hepatocellular Carcinoma (HepG2)CCK-8IC₅₀189.11[15]
Lycopsamine Human Hepatocytes (HepD)CCK-8IC₅₀164.06[15]
Retrorsine Human Hepatocytes (HepD)CCK-8IC₅₀126.55[15]
Senecionine Human Hepatocytes (HepD)CCK-8IC₅₀173.71[15]
Intermedine N-oxide Human Hepatocytes (HepD)CCK-8IC₅₀257.98[15]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the toxicity of this compound.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure for extracting PAs like this compound from comfrey root.

G Start Start: Dried Comfrey Root Powder Extract 1. Maceration with Acidified Methanol (B129727) Start->Extract Partition 2. Liquid-Liquid Partitioning (Dilute Acid vs. n-Butanol) Extract->Partition Reduce 3. Reduction of N-oxides (e.g., with Zinc dust) Partition->Reduce Extract2 4. Continuous Liquid-Liquid Extraction (Alkaline aqueous phase vs. Chloroform) Reduce->Extract2 Purify 5. Flash Chromatography (e.g., Boronated silica) Extract2->Purify Analyze 6. Analysis & Final Purification (LC-MS/MS, Prep-HPLC) Purify->Analyze End End: Pure this compound Analyze->End

Caption: General workflow for the extraction and isolation of this compound.

  • Extraction: Dried and powdered plant material (e.g., comfrey root) is extracted with an acidified solvent, such as 50% methanol acidified with citric acid, to ensure the extraction of both free base PAs and their N-oxides.[16]

  • Enrichment: The crude extract is subjected to liquid-liquid partitioning. An initial partition between dilute aqueous acid and a non-polar solvent like n-butanol enriches the alkaloids in the aqueous phase.[16]

  • Reduction of N-oxides: PA N-oxides are often more abundant than their free base counterparts. To analyze total PAs, the N-oxides in the enriched extract are reduced to their tertiary amine forms using a reducing agent like zinc dust in an acidic solution.[16]

  • Purification: The solution is made alkaline (pH 9-10) with ammonia, and the free base PAs are extracted into an organic solvent such as chloroform.[16]

  • Chromatography: The resulting alkaloid-rich fraction is further purified using techniques like flash chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[17]

  • Identification: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]

In Vitro Cytotoxicity Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.[18][19]

  • Cell Seeding: Plate hepatocytes (e.g., HepD, HepG2) in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[19]

  • Treatment: Prepare various concentrations of this compound (e.g., 0, 20, 50, 75, and 100 µg/mL) in the appropriate culture medium.[15] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).[19]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 reagent in the kit to a yellow-colored formazan (B1609692) product.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[18]

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[20]

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with desired concentrations of this compound (e.g., 0, 20, 50 µg/mL) for 24 hours.[15][20]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Intracellular ROS Measurement (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[11][23]

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate). Treat cells with various concentrations of this compound for the desired time.[23]

  • Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium immediately before use. Remove the treatment medium, wash the cells once with medium, and then add the DCFH-DA working solution.[23][24]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, cellular esterases cleave the diacetate group, trapping the probe inside the cell.[23][25]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). ROS within the cells oxidize the non-fluorescent DCFH to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.[23][26]

Conclusion and Future Perspectives

This compound is a pyrrolizidine alkaloid of significant toxicological concern due to its widespread occurrence and proven hepatotoxicity and genotoxicity. Its mechanism of action, centered on metabolic activation to reactive pyrrolic esters, leads to a cascade of cellular damage, primarily through mitochondria-mediated apoptosis and ER stress. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the continued investigation of this and other PAs.

Future research should focus on elucidating the specific human CYP isozymes involved in this compound metabolism, quantifying its in vivo toxicokinetics and bioavailability, and further exploring the complex interplay between different cell death pathways. A deeper understanding of these mechanisms is crucial for developing accurate risk assessments for human exposure and for exploring potential therapeutic strategies to mitigate PA-induced liver injury.

References

The Biological Activities of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family.[1] PAs are a diverse group of secondary metabolites known for their wide range of biological effects, which can be both toxic and potentially therapeutic.[2][3] While the toxicity of many PAs, especially their hepatotoxicity, is well-documented, research into their other pharmacological properties is ongoing.[4][5] This technical guide provides an in-depth overview of the reported biological activities of this compound, with a primary focus on its well-studied hepatotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Hepatotoxicity of this compound

The most extensively reported biological activity of this compound is its hepatotoxicity.[4][5] As a 1,2-unsaturated PA, this compound requires metabolic activation in the liver, primarily by cytochrome P450 enzymes, to exert its toxic effects.[6] This bioactivation leads to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules, leading to liver injury.[6]

Cytotoxicity in Liver Cell Lines

In vitro studies have demonstrated that this compound induces cytotoxicity in a dose-dependent manner in various liver cell lines, including normal human hepatocytes (HepD), human hepatocellular carcinoma (HepG2), primary mouse hepatocytes, and mouse hepatoma-22 (H22) cells.[7][8]

Table 1: Cytotoxicity of this compound in Liver Cell Lines

Cell LineAssayConcentration (µg/mL)EffectReference
HepDCCK-87548.8% cell viability[6]
HepDCCK-810024.9% cell viability[6]
HepDColony Formation10015.2% colony formation vs. control[7]
HepDWound Healing100Complete loss of migration ability[7]

Table 2: IC50 Values of this compound in Various Liver Cell Lines

Cell LineIC50 (µM)Reference
Primary Mouse Hepatocytes165.13[7]
HepD (Human Hepatocytes)239.39[7]
H22 (Mouse Hepatoma)161.82[7]
HepG2 (Human Hepatocellular Carcinoma)189.11[7]
Induction of Apoptosis

This compound has been shown to induce apoptosis in hepatocytes.[7][9] This programmed cell death is a key mechanism underlying its hepatotoxic effects.

Table 3: Apoptosis Induction by this compound in HepD Cells

AssayConcentration (µg/mL)ObservationReference
Annexin V/PI Staining0, 20, 50, 75, 100Dose-dependent increase in apoptotic cells[9]
Flow Cytometry0, 20, 50Dose-dependent increase in the percentage of apoptotic cells[9]
Molecular Mechanisms of Hepatotoxicity

The hepatotoxicity of this compound is mediated by several interconnected molecular pathways:

  • Oxidative Stress: this compound induces the overproduction of reactive oxygen species (ROS) in hepatocytes, leading to oxidative stress and cellular damage.[7][8]

  • Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[7][8]

  • Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.[7]

Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Induces Mitochondria Mitochondrial Dysfunction Intermedine->Mitochondria Causes ROS->Mitochondria Contributes to CytC Cytochrome c Release Mitochondria->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Signaling pathway of this compound-induced hepatotoxicity.

Other Potential Biological Activities

While hepatotoxicity is the most characterized biological effect of this compound, the broader class of pyrrolizidine alkaloids has been investigated for other activities. It is important to note that the following activities have not been specifically and quantitatively demonstrated for this compound itself in the reviewed literature.

Antimicrobial Activity

Some pyrrolizidine alkaloids isolated from plants of the Heliotropium genus have demonstrated antimicrobial activity against various bacteria and fungi.[2] However, specific minimum inhibitory concentration (MIC) values for this compound against microbial strains are not available in the current literature.

Anti-inflammatory Effects

Certain pyrrolizidine alkaloids have shown anti-inflammatory properties in in vivo models.[10] For instance, some PAs have been found to inhibit carrageenan-induced edema in rats.[3] Lycopsamine, a structurally related PA, has been shown to suppress cell death and reduce the expression of the pro-inflammatory cytokine TNF-α in a rat model of spinal cord injury.[11] However, no specific studies detailing the anti-inflammatory activity or IC50 values of this compound have been found.

Cardiovascular Effects

The cardiovascular effects of this compound have not been specifically reported. It is crucial to distinguish this compound, the pyrrolizidine alkaloid, from "Intermedin" (also known as IMD), which is a peptide from the calcitonin family. Intermedin (IMD) has been shown to have cardiovascular effects, including increasing cardiac function and decreasing arterial pressure.[10][12] These findings are not applicable to the pyrrolizidine alkaloid this compound.

Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not well-documented. However, general pharmacokinetic properties of pyrrolizidine alkaloids have been described. PAs are generally absorbed from the gastrointestinal tract after oral ingestion.[3] They are primarily metabolized in the liver, which is the main site of their toxic effects.[13] Excretion of PAs and their metabolites occurs through urine and feces.[3]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate HepD cells in 96-well plates at a suitable density and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) for 24 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time (e.g., 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).[7]

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay A Seed HepD cells in 96-well plate B Incubate for 24h A->B C Add this compound (various concentrations) B->C D Incubate for 24h C->D E Add CCK-8 solution D->E F Incubate E->F G Measure absorbance at 450 nm F->G H Data Analysis G->H Calculate Cell Viability

Workflow for the Cell Viability (CCK-8) Assay.

Colony Formation Assay
  • Cell Seeding: Seed a low number of HepD cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with different concentrations of this compound.

  • Incubation: Culture the cells for a longer period (e.g., 7-14 days) to allow for colony formation.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Colony Counting: Count the number of visible colonies.[7]

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow HepD cells to confluence in 6-well plates.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.[7]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed HepD cells and treat with this compound as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Conclusion

The available literature predominantly characterizes this compound as a hepatotoxic pyrrolizidine alkaloid. Its cytotoxic effects on liver cells are mediated through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis via the caspase signaling pathway. While other biological activities, such as antimicrobial and anti-inflammatory effects, have been reported for the broader class of pyrrolizidine alkaloids, specific and quantitative data for this compound in these areas are currently lacking. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of this compound. This will be crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications of this natural compound.

References

Preliminary Insights into the Mechanism of Action of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including those of the Boraginaceae family such as comfrey (B1233415) (Symphytum officinale).[1] As with many PAs containing a 1,2-unsaturated necine base, the biological activity of this compound is primarily associated with its bioactivation in the liver to highly reactive pyrrolic esters.[2] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1] Preliminary research has largely focused on the toxicological profile of this compound, revealing a complex mechanism of action centered on the induction of apoptosis through multiple cellular stress pathways. This guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic effects. While the predominant body of research points towards toxicity, early studies have also explored its potential as an antitumor agent, although quantitative data from these initial screenings are limited.[3]

Cytotoxicity Profile of this compound

The cytotoxic effects of this compound have been evaluated across various mammalian cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values vary across different cell types, suggesting a degree of cell-specific sensitivity.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
HepDHuman HepatocytesNot Specified>334[4]
H22Mouse HepatomaNot Specified>334[4]
HepG2Human Hepatocellular CarcinomaNot Specified>334[4]
Primary Mouse HepatocytesMouse HepatocytesNot Specified>334[4]
Neural Progenitor Cells (NPCs)Neural Progenitor Cells24~30[2]

Note: The study on HepD, H22, HepG2, and primary mouse hepatocytes indicated that while this compound was less potent than other diester PAs, it still induced cytotoxicity at higher concentrations.[4]

Further studies have demonstrated that this compound also impairs cell proliferation, colony formation, and migration in a dose-dependent manner.

Table 2: Effects of this compound on Cellular Processes in HepD Cells

Concentration (µg/mL)Colony Formation Inhibition (%)Cell Migration Inhibition (Wound Healing Assay)Apoptosis Rate (%)Reference
20Not SpecifiedSignificant inhibition observedSignificant increase[4][5]
50Not SpecifiedSignificant inhibition observedSignificant increase[4][5]
75Not SpecifiedSignificant inhibition observedSignificant increase[4][5]
10084.8Significant inhibition observedSignificant increase[4][5]

Signaling Pathways in this compound-Induced Apoptosis

Current evidence points to two primary pathways involved in the cytotoxic mechanism of action of this compound: mitochondria-mediated apoptosis and endoplasmic reticulum (ER) stress-mediated apoptosis.

Mitochondria-Mediated Apoptosis

The central mechanism of this compound-induced cell death is the initiation of the intrinsic apoptotic pathway, which is mediated by the mitochondria.[4][5] This process is characterized by the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5]

The key events in this pathway are:

  • Induction of Oxidative Stress : this compound treatment leads to a significant increase in intracellular ROS levels.[4][5]

  • Mitochondrial Membrane Potential (MMP) Collapse : The accumulation of ROS disrupts the integrity of the mitochondrial membrane, causing a loss of MMP.[4][5]

  • Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[4][5]

  • Caspase Activation : Cytoplasmic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3.[4][5]

  • Apoptosis : Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.[4][5]

Mitochondria_Mediated_Apoptosis cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Intermedine This compound ROS ROS Generation Intermedine->ROS Induces MMP Loss of Mitochondrial Membrane Potential ROS->MMP Causes CytC_cyto Cytochrome c Casp9 Activated Caspase-9 CytC_cyto->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC_mito Cytochrome c MMP->CytC_mito Leads to release of CytC_mito->CytC_cyto Translocation

Caption: Mitochondria-mediated apoptosis induced by this compound.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In combination with other PAs like Lycopsamine, this compound has been shown to induce hepatotoxicity through an additional mechanism involving endoplasmic reticulum (ER) stress. This pathway is initiated by an increase in intracellular calcium levels and the activation of the PERK signaling cascade.

The sequence of events in this pathway includes:

  • Increased Intracellular Ca2+ : The combination of Intermedine and Lycopsamine leads to a rise in cytoplasmic calcium concentrations.

  • ER Stress Induction : Elevated calcium levels disrupt ER homeostasis, triggering the unfolded protein response (UPR).

  • PERK Pathway Activation : This leads to the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in ER stress-induced apoptosis.

  • Apoptosis : The upregulation of the pro-apoptotic protein CHOP ultimately results in cell death.

ER_Stress_Apoptosis cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PAs This compound + Lycopsamine Ca_increase Increased Intracellular Ca2+ PAs->Ca_increase Induces ER_Stress ER Stress Ca_increase->ER_Stress Triggers Apoptosis Apoptosis PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces expression of CHOP->Apoptosis Promotes

Caption: ER stress-mediated apoptosis from combined PA exposure.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary studies of this compound's mechanism of action.

Cell Viability Assessment (CCK-8 Assay)
  • Cell Seeding : Plate cells (e.g., HepD, H22, HepG2, primary mouse hepatocytes) in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control group.

Colony Formation Assay
  • Cell Seeding : Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment : After 24 hours, treat the cells with different concentrations of this compound.

  • Incubation : Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • Staining : Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Quantification : Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Wound Healing (Migration) Assay
  • Cell Seeding : Grow cells to a confluent monolayer in 6-well plates.

  • Scratch Creation : Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

  • Treatment : Wash with PBS to remove detached cells and add fresh medium containing various concentrations of this compound.

  • Imaging : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis Detection (Annexin V/PI Staining)
  • Cell Treatment : Treat cells with this compound at desired concentrations for a specified time.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Intracellular ROS Detection (DCFH-DA Assay)
  • Cell Treatment : Treat cells with this compound for the desired duration.

  • Probe Loading : Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe in serum-free medium.

  • Imaging/Measurement : Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The intensity of green fluorescence is proportional to the level of intracellular ROS.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of this compound have predominantly characterized its role as a cytotoxic agent, primarily inducing hepatotoxicity and neurotoxicity. The core mechanisms identified involve the induction of mitochondria-mediated and, in combination with other PAs, ER stress-mediated apoptosis. While these findings are crucial for understanding the toxicological risks associated with this compound exposure, the early indications of potential antitumor activity warrant further investigation. Future research should aim to obtain quantitative data on its anti-leukemic effects and explore its activity against a broader range of cancer cell lines. Elucidating a potential therapeutic window where antitumor effects might be achieved at non-hepatotoxic concentrations would be a critical step in assessing the translational potential of this compound in drug development.

References

Health Risks and Toxicity of (+)-Intermedine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, poses significant health risks, primarily due to its hepatotoxic potential. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicity of this compound. It delves into its mechanism of action, summarizes key quantitative toxicity data, and provides detailed experimental protocols for assessing its toxic effects. Furthermore, this guide visualizes the intricate signaling pathways involved in Intermedine-induced cellular damage, offering a valuable resource for researchers in toxicology, pharmacology, and drug development. While extensive in vitro data exists, a notable gap remains in the publicly available in vivo acute toxicity data, specifically a definitive LD50 value for this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins found in thousands of plant species worldwide.[1][2] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and certain food products.[2][3] this compound is a monoester PA of the retronecine (B1221780) type, and while generally considered less acutely toxic than its diester or macrocyclic counterparts, its potential for cumulative toxicity and its widespread presence in botanicals warrant a thorough toxicological evaluation.[3][4] The primary organ targeted by PAs is the liver, where they can induce a range of effects from acute liver damage to chronic conditions such as hepatic sinusoidal obstruction syndrome (HSOS) and liver cancer.[3][4] This guide aims to consolidate the existing knowledge on the health risks and toxicity of this compound to support further research and risk assessment.

Mechanism of Toxicity

The toxicity of this compound, like other PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[5] Cytochrome P450 enzymes convert Intermedine into highly reactive pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[5]

The primary mechanisms of this compound-induced hepatotoxicity involve:

  • Oxidative Stress: Intermedine metabolism leads to the excessive production of reactive oxygen species (ROS).[2][3] This surge in ROS overwhelms the cellular antioxidant defense systems, causing damage to lipids, proteins, and DNA.

  • Mitochondria-Mediated Apoptosis: The accumulation of ROS and direct effects of Intermedine metabolites disrupt mitochondrial function. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis).[3]

  • Endoplasmic Reticulum (ER) Stress: Studies on the combined toxicity of Intermedine and its stereoisomer Lycopsamine have revealed the induction of ER stress.[2] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways, such as the PERK/eIF2α/ATF4/CHOP pathway, contributing to cell death.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineDescriptionIC50 (µM)Reference
Primary mouse hepatocytesPrimary liver cells from mice165.13[3]
HepDHuman hepatocytes239.39[3]
H22Mouse hepatoma-22 cells161.82[3]
HepG2Human hepatocellular carcinoma cells189.11[3]

Table 2: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in HepD Cells

Pyrrolizidine AlkaloidStructural ClassIC50 (µM)Reference
RetrorsineMacrocyclic Diester126.55[3]
LycopsamineMonoester164.06[3]
SenecionineMacrocyclic Diester173.71[3]
This compound Monoester 239.39 [3]

In Vivo Toxicity Data:

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the toxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cell lines.

  • Materials:

    • Target cells (e.g., HepG2, HepD)

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of this compound in cell culture medium.

    • After 24 hours, remove the medium and replace it with 100 µL of the prepared Intermedine dilutions. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with various concentrations of this compound for a specified time.

    • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Treated and untreated cells

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Serum-free cell culture medium

    • Fluorescence microscope or microplate reader

  • Procedure:

    • Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate).

    • Treat cells with this compound for the desired duration.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.

    • Quantify the fluorescence intensity relative to the control group.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

  • Materials:

    • Treated and untreated cells

    • JC-1 Mitochondrial Membrane Potential Assay Kit

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat cells with this compound as required.

    • Harvest and wash the cells.

    • Resuspend the cells in the JC-1 staining solution provided in the kit.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Wash the cells with the provided assay buffer.

    • Analyze the cells using a fluorescence microscope or flow cytometer.

    • In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

    • Determine the ratio of red to green fluorescence to quantify the change in ΔΨm.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced toxicity.

Intermedine_Toxicity_Overview Intermedine This compound Metabolic_Activation Metabolic Activation (CYP450s in Liver) Intermedine->Metabolic_Activation Pyrrolic_Esters Reactive Pyrrolic Esters Metabolic_Activation->Pyrrolic_Esters Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Pyrrolic_Esters->Macromolecule_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Pyrrolic_Esters->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress Pyrrolic_Esters->ER_Stress Cell_Damage Cellular Damage & Dysfunction Macromolecule_Adducts->Cell_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ER_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cell_Damage->Hepatotoxicity

Caption: Overview of this compound-induced hepatotoxicity.

Mitochondria_Mediated_Apoptosis Intermedine_Metabolites This compound Metabolites & ROS Bax Bax Intermedine_Metabolites->Bax activates Bcl2 Bcl-2 Intermedine_Metabolites->Bcl2 inhibits Mitochondrion Mitochondrion MMP_Loss ΔΨm Loss Mitochondrion->MMP_Loss Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway.

ER_Stress_Apoptosis Intermedine_Metabolites This compound Metabolites ER_Stress ER Stress (Unfolded Protein Response) Intermedine_Metabolites->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis

Caption: ER stress-induced apoptosis pathway.

Conclusion and Future Directions

This compound is a hepatotoxic pyrrolizidine alkaloid that induces cell death primarily through the generation of oxidative stress and the activation of mitochondria-mediated and ER stress-induced apoptotic pathways. The in vitro data clearly demonstrates its cytotoxic potential, although it appears to be less potent than other classes of PAs. A significant knowledge gap exists regarding its in vivo acute toxicity, and further studies are warranted to establish a definitive LD50 value and to better understand its toxicokinetics. Future research should also focus on the long-term effects of low-dose exposure to this compound, including its potential for carcinogenicity and its role in chronic liver disease. A comprehensive understanding of the toxicological profile of this compound is crucial for the accurate risk assessment of PA-containing herbal products and for ensuring public health.

References

Stereoisomers of (+)-Intermedine and their characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae family (e.g., comfrey). PAs are recognized for their significant hepatotoxicity, posing a risk to both livestock and humans through the consumption of contaminated plants and herbal products. The biological activity of these compounds is intrinsically linked to their stereochemistry. This technical guide provides a detailed examination of this compound and its stereoisomers, focusing on their structural differences, physicochemical characteristics, and biological activities. Detailed experimental protocols for the analysis of these compounds and diagrams illustrating their mechanism of action are provided to support researchers in this field.

Introduction to this compound and its Stereoisomers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The biological effects of chiral molecules, such as pyrrolizidine alkaloids, are often highly dependent on their specific stereoconfiguration, as this influences their interaction with enzymes and cellular receptors.

This compound is a monoester of the necine base (+)-retronecine and trachelanthic acid. Its most prominent stereoisomer is (+)-Lycopsamine , which is its diastereomer. Diastereomers are stereoisomers that are not mirror images of each other. The key structural difference between this compound and (+)-Lycopsamine lies in the stereochemistry of the necic acid moiety.

  • This compound : Contains (+)-trachelanthic acid, with the absolute configuration at the chiral centers of the acid moiety being (2S, 3R).

  • (+)-Lycopsamine : Contains (+)-viridifloric acid, with the absolute configuration at the chiral centers of the acid moiety being (2S, 3S).

Both compounds are epimers, differing only in the configuration at the C3' position of the necic acid. This subtle structural variance leads to differences in their physicochemical properties and biological toxicity.

Physicochemical Characteristics

While enantiomers possess identical physical properties (with the exception of optical rotation), diastereomers have distinct physical properties. The data below is derived from crystallographic analysis.

PropertyThis compound(+)-LycopsamineReference
Molecular Formula C₁₅H₂₅NO₅C₁₅H₂₅NO₅[1]
Molecular Weight 299.4 g/mol 299.4 g/mol [1]
Crystal System OrthorhombicOrthorhombic[1]
Space Group P2₁2₁2₁P2₁2₁2₁[1]
Absolute Configuration (Necic Acid) 2S, 3R2S, 3S[1]
Specific Rotation [α]D Varies with solvent+3.29° (ethanol), -1.5° (methanol)[2]

Biological Activity and Toxicology

The primary toxicological concern with this compound and its stereoisomers is hepatotoxicity. Studies have shown that these compounds can induce cell death in hepatocytes through a mechanism involving oxidative stress and apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of Intermedine (Im) and Lycopsamine (La) in various cell lines, demonstrating their cytotoxic potential.

Cell LineIC₅₀ (µM) of Intermedine (Im)IC₅₀ (µM) of Lycopsamine (La)Reference
Primary Mouse Hepatocytes 165.13Not Reported[3]
HepD (Human Hepatocytes) 239.39164.06[3]
H₂₂ (Mouse Hepatoma) 161.82Not Reported[3]
HepG2 (Human Hepatocellular Carcinoma) 189.11Not Reported[3]

Data are expressed as means ± S.D. of triplicate experiments[4].

In human hepatocyte (HepD) cells, Lycopsamine (IC₅₀ = 164.06 µM) exhibits greater cytotoxicity than Intermedine (IC₅₀ = 239.39 µM)[3]. A study on the combined effects of Intermedine and Lycopsamine suggested that the mixture had more significant cytotoxicity on HepD cells compared to the individual compounds[5].

Mechanism of Action: Mitochondria-Mediated Apoptosis

The hepatotoxicity of this compound is primarily mediated by the intrinsic (mitochondrial) pathway of apoptosis. This process is initiated by an overproduction of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and culminates in programmed cell death.[3][6]

The key events in this signaling cascade are:

  • Induction of ROS Burst : Intermedine treatment triggers a significant increase in intracellular ROS.[6]

  • Mitochondrial Damage : The excess ROS leads to a loss of the mitochondrial membrane potential (MMP).[6]

  • Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Cascade Activation : Cytoplasmic cytochrome c forms an apoptosome complex, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[6]

  • Apoptosis Execution : Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

G Intermedine This compound ROS Intracellular ROS Burst Intermedine->ROS Induces MitoDamage Mitochondrial Damage (Loss of Membrane Potential) ROS->MitoDamage Causes CytC Cytochrome c Release (from Mitochondria) MitoDamage->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stereoisomers of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound and its stereoisomers.

G cluster_0 Isolation & Purification cluster_1 Biological Evaluation cluster_2 Mechanism of Action a1 Plant Material Extraction a2 Liquid-Liquid Partitioning a1->a2 a3 Preparative HPLC / HSCCC a2->a3 a4 Purity & Structure Verification (NMR, MS) a3->a4 b1 Cell Culture (e.g., HepD cells) a4->b1 Test Pure Isomers b2 Cytotoxicity Assay (CCK-8) b1->b2 b3 Apoptosis Assay (Annexin V / PI) b1->b3 c1 ROS Detection (DCFH-DA Assay) b1->c1 c2 Western Blot Analysis (Caspases, Cytochrome c) b1->c2

Caption: General workflow for stereoisomer analysis.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique effective for separating polar compounds like alkaloids without a solid support matrix.

  • Sample Preparation : Extract the crude alkaloids from the plant material using an appropriate solvent (e.g., methanol). Enrich the alkaloid fraction using acid-base liquid-liquid partitioning.[2]

  • Solvent System Selection : A two-phase solvent system is critical. For pyrrolizidine alkaloids, a system composed of chloroform (B151607) as the mobile phase and a 0.2 M potassium phosphate (B84403) buffer as the stationary phase has been used successfully.[7] Another reported system is hexane/butanol/1% aqueous ammonia (B1221849) (1:1:2, v/v).[8] The partition coefficient (K) of the target compounds should be optimized.

  • HSCCC Operation :

    • Fill the coiled column entirely with the stationary phase.

    • Rotate the apparatus at a high speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached (mobile phase elutes without carrying the stationary phase), inject the sample solution.

  • Fraction Collection and Analysis : Collect fractions of the eluent. Analyze the fractions using analytical techniques like LC-MS to identify the fractions containing the pure stereoisomers.[8]

Cell Viability Assessment (CCK-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 by dehydrogenases in living cells.

  • Cell Seeding : Dispense 100 µL of cell suspension (e.g., 5,000-10,000 HepD cells/well) into a 96-well plate. Incubate for 24 hours (e.g., at 37°C, 5% CO₂) to allow for cell adherence.[9][10]

  • Compound Treatment : Add 10 µL of various concentrations of the isolated stereoisomers to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well.[9][10]

  • Incubation : Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.[9][10]

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[9][10]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting : Treat cells with the compounds as described for the viability assay. After incubation, harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Cell Washing : Wash the cells once with cold 1X PBS.[11]

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.[11][12]

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution.[11][12]

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

    • Viable cells : Annexin V (-) / PI (-)

    • Early apoptotic cells : Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells : Annexin V (+) / PI (+)

Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Seeding and Treatment : Seed and treat cells with the stereoisomers in a suitable format (e.g., 24-well plate).

  • Probe Loading : After treatment, remove the medium and wash cells once. Add medium containing 10 µM DCFH-DA and incubate at 37°C for 20-30 minutes.[13][14]

  • Washing : Remove the DCFH-DA solution and wash the cells gently to remove any extracellular probe.[13][14]

  • Fluorescence Measurement : Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[14]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify key proteins in the apoptotic pathway.

  • Protein Extraction : After treating cells with the compounds, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[15]

Conclusion

The stereochemistry of pyrrolizidine alkaloids like this compound plays a critical role in their biological activity. Its diastereomer, (+)-Lycopsamine, which differs only by the configuration at a single chiral center, exhibits greater hepatotoxicity in vitro. The toxic mechanism proceeds through the induction of oxidative stress, leading to mitochondria-mediated apoptosis. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to isolate, identify, and evaluate the specific biological effects of these and other stereoisomeric compounds, which is essential for risk assessment and potential drug development applications.

References

Detecting (+)-Intermedine in Food and Herbal Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection of (+)-Intermedine, a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), in food and herbal products. Due to the potential risks to human health, including hepatotoxicity, genotoxicity, and carcinogenicity, regulatory bodies worldwide are increasingly monitoring the presence of PAs like this compound in the food supply.[1][2] This document outlines the core analytical techniques, experimental protocols, and relevant toxicological pathways to support research, quality control, and drug development efforts in this critical area of food safety.

Analytical Approaches for this compound Detection

The primary analytical method for the sensitive and selective quantification of this compound and other pyrrolizidine alkaloids in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][3] This technique offers high sensitivity and selectivity, enabling the detection of trace levels of contaminants.[1] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, LC-MS/MS is often preferred due to its simpler sample pretreatment, as it does not typically require derivatization.[1][4][5] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) has also been applied, but generally offers lower sensitivity compared to mass spectrometric methods.[1][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the detection of pyrrolizidine alkaloids, including this compound, in different food and herbal matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Intermedine and Related PAs

MatrixAnalyte(s)MethodLOD (µg/kg)LOQ (µg/kg)Reference
Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey35 PAs (including Intermedine)LC-MS/MSi-LOD: Not specifiedm-LOQ (isomers): 1.2, i-LOQ: 0.6
Honey, Milk, Tea24 PAs (including Intermedine)UHPLC-MS/MS0.015 - 0.750.05 - 2.5[1][9]
Feed MaterialsPAs (including Intermedine)LC-MSNot specified5[2]

i-LOD/LOQ refers to individual compound limits; m-LOD/LOQ refers to the sum of co-eluting isomers.

Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Spiked Samples

MatrixSpiking Levels (µg/kg)Recovery Rate (%)MethodReference
Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey1, 20, 250Good method recoveries reportedLC-MS/MS
HoneyNot specified64.5 - 103.4UHPLC-MS/MS[1][9]
MilkNot specified65.2 - 112.2UHPLC-MS/MS[1][9]
TeaNot specified67.6 - 107.6UHPLC-MS/MS[1][9]
Feed MaterialsNot specified84.1 - 112.9LC-MS[2]

Experimental Protocols

The following sections detail standardized experimental protocols for the analysis of this compound in food and herbal products, based on commonly cited methodologies.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

A crucial step in the analysis of PAs from complex matrices is the sample preparation, which typically involves an acidic extraction followed by a cleanup procedure to remove interfering substances.

Materials:

  • Homogenized sample (e.g., tea, herbs, honey)

  • Extraction solution: 0.05 M Sulfuric Acid in 50% Methanol[9] or 50 mM Sulfuric Acid in H₂O:MeOH (1:1, v/v)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX[9]

  • Methanol (B129727) (MeOH)

  • Ammoniated Methanol (e.g., 5% ammonia (B1221849) in methanol)[1]

  • Water (H₂O)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal concentrator)

Protocol:

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.[2]

    • Add 20-40 mL of the acidic extraction solution.[9]

    • Vortex or shake for a specified time (e.g., 10 minutes to 2 hours).[2]

    • Centrifuge the mixture (e.g., at 5000 g for 10 minutes) to separate the solid material.

    • Collect the supernatant for the cleanup step.

  • SPE Cleanup:

    • Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load 2 mL of the sample extract (supernatant) onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove polar impurities.[1]

    • Elute the PAs from the cartridge using an appropriate volume of ammoniated methanol (e.g., 1 mL of 5% ammonia in methanol).[1]

  • Final Sample Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen or using a centrifugal concentrator at 30 °C.[1]

    • Reconstitute the residue in a small volume (e.g., 0.1 mL) of a suitable solvent, such as 5% methanol in water, for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column suitable for polar compounds (e.g., C18 column)[9]

Typical LC Conditions:

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile or Methanol with a modifier

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 1.0 mL/min[6]

  • Injection Volume: 5 - 10 µL[6]

  • Column Temperature: 25 - 40 °C

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs need to be optimized. For Intermedine (C₁₅H₂₅NO₅), the protonated molecule [M+H]⁺ at m/z 299.2 would be a likely precursor ion.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample (Food or Herbal Product) extraction Acidic Extraction (e.g., 0.05M H₂SO₄ in 50% MeOH) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) Cleanup (e.g., Oasis MCX) supernatant->spe elution Elution (Ammoniated Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution lcms LC-MS/MS Analysis (UHPLC coupled to Triple Quadrupole MS) reconstitution->lcms data_processing Data Acquisition and Processing (MRM Mode) lcms->data_processing quantification Quantification and Reporting data_processing->quantification

Caption: Experimental workflow for the detection of this compound.

Signaling Pathway of this compound Induced Hepatotoxicity

Studies have shown that this compound induces hepatotoxicity through mechanisms involving oxidative stress and apoptosis.[10][11] A key pathway implicated is the mitochondria-mediated apoptotic pathway.[11] Additionally, a combination of Intermedine and its stereoisomer Lycopsamine has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis.[10][12]

signaling_pathway cluster_cell Hepatocyte cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_er ER Stress Pathway (with Lycopsamine) intermedine This compound ros Increased Reactive Oxygen Species (ROS) intermedine->ros ca_overload Intracellular Ca²⁺ Overload intermedine->ca_overload in combination with Lycopsamine mito_potential Change in Mitochondrial Membrane Potential ros->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis / Cell Death caspase3->apoptosis perk_pathway PERK/eIF2α/ATF4/CHOP Apoptosis Pathway ca_overload->perk_pathway perk_pathway->apoptosis

References

A Comprehensive Technical Review of (+)-Intermedine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are known for their potential toxicity, particularly hepatotoxicity, but also exhibit a range of other biological activities that have garnered scientific interest. This technical guide provides an in-depth review of the existing research on this compound, focusing on its synthesis, biological effects, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues has been a subject of interest for researchers exploring the structure-activity relationships of pyrrolizidine alkaloids. A key strategy involves the coupling of necine bases with necic acids. For instance, the N-oxides of indicine, intermedine, lycopsamine, and a novel nonnatural product have been synthesized by the regiospecific coupling of the isopropylidene derivatives of (-)- and (+)-trachelanthic and (-)- and (+)-viridifloric acids with (-)-retronecine at the C-9 position. The (-)-retronecine is obtained through the hydrolysis of monocrotaline, which is isolated from Crotalaria spectabilis. Subsequent hydrolysis and oxidation of the coupled products yield the final N-oxide compounds.[1] These synthetic analogues have been instrumental in evaluating the potential antitumor activities of this class of compounds.[1]

Biological Activities and Mechanisms of Action

The research on this compound has primarily focused on its cytotoxic and hepatotoxic effects. However, studies on related compounds suggest potential for other biological activities.

Hepatotoxicity

This compound is a known hepatotoxic agent, causing damage to liver cells. The primary mechanism of its toxicity involves the induction of apoptosis through the generation of oxidative stress.[2][3]

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in hepatocytes via the mitochondrial pathway. This process is initiated by the excessive production of reactive oxygen species (ROS), which leads to a cascade of intracellular events:

  • Mitochondrial Membrane Potential Collapse: The increase in ROS disrupts the mitochondrial membrane potential.[2][3]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[2][3]

  • Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3.[2]

  • Cell Death: Activated caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.[2]

Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyt_c Cytochrome c Release Mito_Potential->Cyt_c Casp9 Caspase-9 Activation Cyt_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PAs This compound + Lycopsamine ER_Stress Endoplasmic Reticulum Stress PAs->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound B->C D Incubate for exposure period C->D E Add CCK-8 solution D->E F Incubate 1-4h E->F G Measure absorbance at 450 nm F->G cluster_0 Monolayer Formation cluster_1 Wound Creation cluster_2 Treatment & Monitoring cluster_3 Analysis A Seed cells to confluency B Scratch monolayer with pipette tip A->B C Wash to remove detached cells B->C D Add this compound treatment C->D E Image scratch at multiple time points D->E F Measure wound closure rate E->F cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Colony Growth cluster_3 Quantification A Seed low density of cells B Treat with This compound A->B C Incubate for 7-14 days B->C D Fix, stain, and count colonies C->D

References

(+)-Intermedine commercial suppliers and purity standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid, with a focus on its commercial availability, purity standards, experimental applications, and biological mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Commercial Availability and Purity Standards

This compound (CAS No: 10285-06-0) is available from several commercial suppliers as a research chemical.[1][2][3][4][5][6] Purity is a critical parameter for research applications, and suppliers typically provide a Certificate of Analysis (CoA) detailing the compound's identity and purity, often determined by methods such as HPLC, 1H-NMR, and Mass Spectrometry.[7] While specific purity levels can vary by batch and supplier, a purity of 95% or higher is common for reference standards.[4][7]

The table below summarizes a selection of commercial suppliers for this compound and their typical purity standards. Researchers are advised to request the latest CoA from the supplier before purchase.

SupplierCatalog Number (Example)Purity SpecificationNotes
MedchemExpressHY-113845>98% (Varies by batch)Provides detailed product data sheets with solubility and storage information.[3]
TargetMolT38429Not explicitly stated; research gradeAll products are for research use only.[8]
Planta Analytica, Inc.-95%+Sold as a laboratory reference material.[4]
Simson Pharma LimitedI740000 / I800000Custom SynthesisAccompanied by a Certificate of Analysis.[5][9]
HPC Standards685818Not explicitly stated; reference materialProvides Safety Data Sheet (SDS).[6]
ImmunomartT38429Not explicitly stated; research gradeSold as a natural product for research.[1]

Biological Activity and Mechanism of Action

This compound is a pyrrolizidine alkaloid (PA) known for its cytotoxic effects.[1][8] Research has particularly highlighted its toxicity in neural progenitor cells (NPCs) and hepatocytes.[3]

A key study elucidated the mechanism of this compound-induced hepatotoxicity, demonstrating that it proceeds through a mitochondria-mediated apoptosis pathway. The process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a change in the mitochondrial membrane potential. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase-3 cascade, ultimately leading to programmed cell death (apoptosis).[10]

Intermedine_Hepatotoxicity_Pathway Intermedine This compound Hepatocyte Hepatocyte Intermedine->Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Hepatocyte->ROS Induces MitoPotential Disruption of Mitochondrial Membrane Potential ROS->MitoPotential CytC Cytochrome c Release MitoPotential->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of this compound-induced hepatotoxicity.[10]

Experimental Protocols

The following section details a representative experimental protocol for assessing the cytotoxicity of this compound, based on methodologies cited in the literature.[11]

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to measure the reduction in cell viability of hepatocytes or neural progenitor cells upon exposure to this compound.

1. Materials:

  • This compound (powder form)

  • DMSO (for stock solution)

  • Cell culture medium (e.g., DMEM)

  • Target cells (e.g., primary mouse hepatocytes, HepG2, or NPCs)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) by dissolving the powder in DMSO.[3] Use ultrasonic treatment if necessary to ensure complete dissolution.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[11]

3. Experimental Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1.1, 3.3, 10, 30 µM).[3][11] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration matched to the highest treatment dose) and a blank control (medium only).

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24 hours).[3][11]

  • CCK-8 Assay: Add CCK-8 solution to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measurement: Measure the absorbance (optical density) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control group.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound serial dilutions B->C D Incubate for 24 hours C->D E Add CCK-8 Reagent & Incubate D->E F Measure Absorbance (Microplate Reader) E->F G Calculate Cell Viability (%) F->G

Workflow for assessing this compound cytotoxicity via CCK-8 assay.

References

Methodological & Application

Application Notes and Protocols for the Analysis of (+)-Intermedine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrrolizidine (B1209537) alkaloids (PAs) such as (+)-Intermedine is crucial due to their potential toxicity.[1] This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound Analysis

This compound is a pyrrolizidine alkaloid, a class of natural toxins produced by various plant species.[1] The analysis of these compounds is essential for food safety, herbal medicine quality control, and toxicological studies.[1][2] Analytical challenges often include the need for high sensitivity and the separation of closely related isomers, such as intermedine (B191556) and lycopsamine.[3] While HPLC-UV provides a robust and accessible method for quantification, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred technique for trace-level analysis in complex matrices.[4][5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a general protocol for the quantitative analysis of this compound using HPLC with UV detection. This method is suitable for samples where Intermedine concentrations are expected to be within the microgram per milliliter range.

Quantitative Data Summary: HPLC-UV Method
ParameterValueReference
Linearity Range2–10 µg/mL[6]
Limit of Detection (LOD)~1 µg/mL (estimated for alkaloids)[7]
Limit of Quantification (LOQ)~2-5 µg/mL (estimated for alkaloids)[7]
Wavelength220-260 nm (typical for alkaloids)[7]
Intraday/Interday Precision (%RSD)< 2%[7]
Accuracy/Recovery98-102% (typical for validated methods)
Experimental Protocol: HPLC-UV

1. Sample Preparation (Solid-Phase Extraction)

This protocol is a general procedure for extracting PAs from plant material.

  • Extraction:

    • Weigh 2 grams of the homogenized and dried sample into a 50 mL centrifuge tube.

    • Add 40 mL of 0.05 M sulfuric acid in 50% methanol (B129727).[2]

    • Shake vigorously for 30 minutes.[2]

    • Centrifuge at 3800 x g for 10 minutes.[2]

    • Transfer the supernatant to a new tube.[2]

  • SPE Cleanup (Cation Exchange):

    • Condition a strong cation exchange (e.g., MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of 0.05 M sulfuric acid.[2]

    • Load the acidic extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

    • Elute the alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[8]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[9]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[11]

  • UV Detection: 220 nm.

3. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acidic Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This section details a highly sensitive and selective LC-MS/MS method for the trace-level quantification of this compound, suitable for complex matrices such as milk, honey, and feed.[3][8][13]

Quantitative Data Summary: LC-MS/MS Method
ParameterValueReference
Linearity Range0.05 - 200 µg/kg (matrix dependent)[13][14]
Limit of Detection (LOD)0.005 - 0.75 µg/L[8][14]
Limit of Quantification (LOQ)0.009 - 5 µg/kg[3][8]
Recovery64 - 127%[8]
Intraday/Interday Precision (%RSD)< 15%[14]
Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Extraction from Milk:

    • To 3 mL of milk, add 30 mL of 0.2% formic acid and 15 mL of n-hexane in a 50 mL centrifuge tube.[8]

    • Shake for 30 minutes at 450 rpm.[8]

    • Centrifuge at 2600 x g for 15 minutes at 20°C.[8]

    • Transfer 25 mL of the aqueous (lower) phase to a new tube.[8]

    • Proceed to SPE cleanup.

  • SPE Cleanup (Cation Exchange):

    • Condition a cation-exchange SPE cartridge.

    • Load the aqueous extract.

    • Wash the cartridge to remove interferences.

    • Elute the PAs using an appropriate solvent mixture (e.g., ethyl acetate, methanol, ammonia, and triethylamine).[3]

    • Evaporate the eluate to dryness under nitrogen.[13]

    • Reconstitute the residue in 500 µL of a water/methanol mixture.[8]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC or HPLC system.

  • Column: C18 column (e.g., Kinetex™ 2.6 µm EVO C18, 100 x 2.1 mm).[8]

  • Mobile Phase:

    • Solvent A: 5 mM ammonium formate (B1220265) and 0.1% formic acid in water.

    • Solvent B: 5 mM ammonium formate and 0.1% formic acid in 95:5 methanol/water.

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 10 µL.[15]

  • Column Temperature: 30°C.[15]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[8]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. For example, a common precursor ion [M+H]⁺ would be monitored.

3. Data Analysis and Quantification

  • Calibration: Use matrix-matched external calibration standards for accurate quantification.[8]

  • Quantification: Integrate the peak areas of the specific MRM transitions for this compound and quantify using the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Liquid/Solid Sample LLE Liquid-Liquid Extraction Sample->LLE Centrifugation Centrifugation LLE->Centrifugation SPE SPE Cleanup Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection UHPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection MRM_Data MRM Data Acquisition Detection->MRM_Data Quantification Quantification with Matrix-Matched Standards MRM_Data->Quantification

References

Application Notes & Protocols for the Structural Elucidation of (+)-Intermedine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae family (e.g., Symphytum and Amsinckia species). PAs are of significant interest due to their potential toxicity and medicinal properties. The precise structural elucidation of these compounds is critical for understanding their biological activity, metabolism, and for quality control in herbal medicine and food safety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complex stereochemistry of pyrrolizidine alkaloids like this compound. This document provides a detailed guide to the application of one- and two-dimensional NMR experiments for the complete structural assignment of this compound.

1. Structural Elucidation Strategy

The structural elucidation of this compound relies on a suite of NMR experiments to piece together its molecular framework. The strategy involves:

  • 1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons present in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for this process is illustrated in the diagram below.

structural_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Assembly cluster_confirmation Structure Confirmation start Isolation of This compound dissolve Dissolution in Deuterated Solvent (e.g., CDCl3, MeOD) start->dissolve nmr_1d 1D NMR: ¹H, ¹³C, DEPT dissolve->nmr_1d nmr_2d 2D NMR: COSY, HSQC, HMBC nmr_1d->nmr_2d analysis_1d Analyze ¹H and ¹³C Spectra: - Chemical Shifts - Multiplicities - Integrations nmr_2d->analysis_1d analysis_cosy COSY Analysis: Identify ¹H-¹H Spin Systems analysis_1d->analysis_cosy analysis_hsqc HSQC Analysis: Correlate ¹H with directly bonded ¹³C analysis_cosy->analysis_hsqc analysis_hmbc HMBC Analysis: Connect fragments via long-range ¹H-¹³C correlations analysis_hsqc->analysis_hmbc structure_assembly Assemble Fragments and Propose Structure analysis_hmbc->structure_assembly confirmation Final Structure of this compound structure_assembly->confirmation

Application Notes and Protocols for In Vitro Cytotoxicity Testing of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxicity of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid of toxicological interest. Detailed protocols for key in vitro assays are provided to ensure reliable and reproducible results.

Introduction to this compound and its Cytotoxicity

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential hepatotoxicity, and in vitro studies are crucial for elucidating the mechanisms of their cytotoxic effects. Research has shown that this compound induces cytotoxicity in a dose-dependent manner in various cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells.[1] The primary mechanism of this compound-induced cell death is apoptosis, triggered by the generation of excessive reactive oxygen species (ROS).[1][2][3] This leads to a cascade of events including a decrease in mitochondrial membrane potential, release of cytochrome c, and the activation of caspase-3.[1][2][3]

Key In Vitro Cytotoxicity Assays

A panel of in vitro assays is recommended to comprehensively evaluate the cytotoxic effects of this compound. These assays measure different cellular parameters, providing a multi-faceted understanding of the compound's toxicity profile.

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[4][5] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][5]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] It is a reliable method for measuring cytotoxicity resulting from cell lysis.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.[8][9]

  • Caspase-3/7 Activity Assay: This luminescent or colorimetric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12]

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative measure of its cytotoxic potency. Lower IC50 values indicate higher cytotoxicity.

Cell LineAssayIncubation TimeIC50 (µM)Reference
Primary Mouse HepatocytesCCK-824h165.13[13]
Human Hepatocytes (HepD)CCK-824h239.39[13]
Mouse Hepatoma-22 (H22)CCK-824h161.82[13]
Human Hepatocellular Carcinoma (HepG2)CCK-824h189.11[13]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, HepD) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Annexin_V Annexin V/PI Assay (Apoptosis) Treatment->Annexin_V Caspase Caspase-3/7 Assay (Apoptosis Pathway) Treatment->Caspase Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Annexin_V->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Calculation Data_Acquisition->IC50 Pathway_Analysis Pathway Analysis Data_Acquisition->Pathway_Analysis

Experimental workflow for in vitro cytotoxicity testing of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment leads to an increase in intracellular ROS, which triggers the mitochondrial-mediated apoptotic pathway.

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[4][5]

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[14][15]

  • Carefully remove the medium.[14]

  • Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Incubate with shaking for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][14]

LDH Cytotoxicity Assay

Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6][7]

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Prepare control wells:

    • No-Cell Control: Medium only for background.[6]

    • Vehicle-Only Cells Control: Untreated cells for spontaneous LDH release.[6]

    • Maximum LDH Release Control: Treat cells with lysis buffer.[16]

  • After the treatment period, centrifuge the plate at 250 x g for 3-5 minutes (optional but recommended).[16][17]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of stop solution to each well.[16]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorochrome (like FITC) to detect the externalization of phosphatidylserine (PS) in early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised cell membranes.[8][9]

Materials:

  • Flow cytometer

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry immediately (within 1 hour).[18]

  • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) for setting up compensation and quadrants.

Caspase-Glo® 3/7 Assay

Principle: This is a luminescent assay that measures the activity of caspase-3 and -7. The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[10]

Materials:

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[12]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[12]

  • Mix the contents of the wells by gentle shaking on a plate shaker.

  • Incubate at room temperature for 30 minutes to 3 hours.[12]

  • Measure the luminescence using a luminometer.[12]

References

Application Notes and Protocols for Studying (+)-Intermedine Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably in comfrey (B1233415) (Symphytum officinale) and its extracts, which are used in some herbal medicines and teas. PAs are well-documented hepatotoxins, and their consumption has been linked to severe liver damage in both humans and livestock. The primary toxic effect of many PAs is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the hepatotoxic effects of this compound, with a focus on mice and rats. Due to a lack of extensive in vivo studies specifically on this compound, the following protocols are based on established methods for studying the hepatotoxicity of other structurally related pyrrolizidine alkaloids, such as retrorsine (B1680556) and monocrotaline. It is imperative that initial dose-finding studies are conducted to determine the appropriate dosage range for this compound in the selected animal model.

Animal Models for this compound Hepatotoxicity

The most commonly used animal models for studying PA-induced hepatotoxicity are rodents, particularly rats and mice, due to their well-characterized physiology and genetics, as well as their relatively low cost and ease of handling.

1.1 Species Selection

  • Rats (e.g., Sprague-Dawley, Wistar, Fischer 344): Rats are frequently used in toxicology studies and have been shown to be susceptible to PA-induced liver injury that mimics human HSOS. They are suitable for both acute and chronic studies.

  • Mice (e.g., C57BL/6, BALB/c, ICR): Mice are also sensitive to PA hepatotoxicity. The availability of numerous transgenic and knockout strains makes them particularly valuable for mechanistic studies investigating the role of specific genes and pathways in the toxic response. Six-week-old female ICR mice have been used for the preparation of primary hepatocytes to study this compound toxicity in vitro.[1]

In Vitro Hepatotoxicity Data for this compound

In vitro studies using various liver-derived cell lines have provided foundational data on the cytotoxic effects of this compound. This data is essential for understanding the molecular mechanisms of toxicity and for designing subsequent in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineSpeciesIC50 (µM)
Primary Mouse HepatocytesMouse165.13
HepD (Differentiated HepG2)Human239.39
H22 (Mouse Hepatoma)Mouse161.82
HepG2 (Human Hepatocellular Carcinoma)Human189.11

Data extracted from in vitro studies evaluating the half-maximal inhibitory concentration (IC50) of this compound.[2]

Table 2: In Vitro Apoptosis Induction by this compound in HepD Cells

This compound Concentration (µg/mL)Percentage of Apoptotic Cells (%)
07.93
2016.85
5036.29

Data from flow cytometric analysis of apoptosis in HepD cells treated with this compound for 24 hours.[2]

Proposed In Vivo Experimental Protocols

The following protocols are generalized for inducing and assessing hepatotoxicity with this compound in rodents. It is critical to perform a preliminary dose-range finding study to determine the appropriate doses for acute, subacute, and chronic toxicity studies.

3.1 Acute Hepatotoxicity Model

This model is designed to study the early events in this compound-induced liver injury.

Protocol 3.1.1: Induction of Acute Liver Injury

  • Animal Selection: Use 8-10 week old male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Dosing Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or water). The final volume for oral gavage should be approximately 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Dose Administration: Administer a single dose of this compound via oral gavage. A vehicle control group should receive the vehicle alone.

  • Monitoring: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals.

  • Sample Collection: Euthanize animals at predetermined time points (e.g., 24, 48, and 72 hours) post-administration. Collect blood via cardiac puncture for serum biochemical analysis and perfuse the liver with saline before collecting tissue for histopathology and molecular analysis.

3.2 Subacute/Chronic Hepatotoxicity Model

This model is useful for investigating the progression of liver injury, including fibrosis.

Protocol 3.2.1: Induction of Subacute/Chronic Liver Injury

  • Animal Selection and Acclimatization: As described in Protocol 3.1.1.

  • Dosing Regimen: Administer this compound daily or on a set schedule (e.g., 5 days a week) via oral gavage for a period of 2 to 4 weeks or longer, depending on the study objectives.

  • Monitoring: Monitor body weight and clinical signs of toxicity throughout the study period.

  • Sample Collection: At the end of the study, collect blood and liver tissue as described in Protocol 3.1.1.

3.3 Assessment of Hepatotoxicity

Protocol 3.3.1: Serum Biochemical Analysis

  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Collect the serum and store at -80°C until analysis.

  • Measure serum levels of key liver injury markers.[3][4][5]

Table 3: Key Biochemical Markers for Assessing Hepatotoxicity

MarkerAbbreviationSignificance
Alanine AminotransferaseALTA sensitive indicator of hepatocellular injury.[3][5]
Aspartate AminotransferaseASTIndicates hepatocellular injury, also found in other tissues.[3][5]
Alkaline PhosphataseALPElevated levels suggest cholestasis or damage to bile ducts.[3][5]
Total BilirubinTBILIncreased levels indicate impaired liver excretory function.[3][4][5]
Gamma-Glutamyl TransferaseGGTA sensitive marker for cholestatic and hepatocellular damage.[4][5]

Protocol 3.3.2: Liver Histopathology

  • Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on glass slides.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Consider special stains such as Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.

  • Examine slides under a light microscope for pathological changes such as necrosis, inflammation, sinusoidal dilation, and fibrosis.[6][7]

Mechanisms of this compound Hepatotoxicity and Signaling Pathways

In vitro studies have elucidated several key mechanisms involved in this compound-induced liver cell death.

4.1 Oxidative Stress and ROS Production

This compound treatment has been shown to induce a significant increase in intracellular reactive oxygen species (ROS) in a dose-dependent manner.[2] This overproduction of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cell death.[2]

4.2 Mitochondrial-Mediated Apoptosis

A primary mechanism of this compound hepatotoxicity is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[2] Key events in this pathway include:

  • Loss of mitochondrial membrane potential.[2]

  • Release of cytochrome c from the mitochondria into the cytoplasm.[2]

  • Formation of the apoptosome, leading to the activation of caspase-9.[2]

  • Subsequent activation of the executioner caspase-3, which orchestrates the dismantling of the cell.[2]

4.3 Endoplasmic Reticulum (ER) Stress

While not directly demonstrated for this compound alone, studies on the combined toxicity of Intermedine and Lycopsamine (another PA often found with Intermedine) have shown the induction of ER stress.[8] This involves an increase in intracellular calcium levels and the activation of the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[8]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_selection Animal Selection (Rats or Mice) acclimatization Acclimatization (1 week) animal_selection->acclimatization dosing_prep Dosing Preparation (this compound in Vehicle) acclimatization->dosing_prep dosing Oral Gavage Administration (Single or Repeated Dose) dosing_prep->dosing monitoring Clinical Monitoring (Body Weight, Behavior) dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia serum_analysis Serum Biochemical Analysis (ALT, AST, ALP, TBIL) euthanasia->serum_analysis histopathology Liver Histopathology (H&E, Trichrome) euthanasia->histopathology molecular_analysis Molecular Analysis (Western Blot, qPCR) euthanasia->molecular_analysis

Caption: Experimental workflow for in vivo studies of this compound hepatotoxicity.

mitochondrial_apoptosis_pathway intermedine This compound ros Increased ROS intermedine->ros mito_damage Mitochondrial Damage intermedine->mito_damage ros->mito_damage mmp_loss Loss of Mitochondrial Membrane Potential mito_damage->mmp_loss cyt_c Cytochrome c Release mmp_loss->cyt_c apoptosome Apoptosome Formation cyt_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

er_stress_pathway intermedine_lycopsamine Intermedine + Lycopsamine ca_increase Increased Intracellular Ca2+ intermedine_lycopsamine->ca_increase er_stress ER Stress ca_increase->er_stress perk PERK Activation er_stress->perk eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Upregulation eif2a->atf4 chop CHOP Expression atf4->chop apoptosis Apoptosis chop->apoptosis

Caption: ER stress-mediated apoptosis pathway induced by combined PAs.

References

Application Notes & Protocols for the Extraction of (+)-Intermedine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites found in numerous plant species worldwide.[1] PAs are produced by plants as a chemical defense mechanism against herbivores.[2] this compound and its stereoisomer, lycopsamine, are of significant interest to researchers due to their potential toxicity, particularly hepatotoxicity, and their presence in herbal medicines and contaminated food products.[3][4] These compounds are commonly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[2] Accurate and efficient extraction from plant matrices is critical for toxicological studies, development of reference standards, and ensuring the safety of botanical products.

These application notes provide a comprehensive overview of the principles and detailed protocols for the extraction and purification of this compound from plant materials.

Application Notes

Principle of Extraction

The extraction of pyrrolizidine alkaloids like this compound is based on their chemical nature as esters of a necine base, which contains a nitrogen atom.[3] This allows them to exist in two forms: a water-soluble salt form in acidic conditions and an organic-soluble free base form in alkaline conditions. Extraction protocols exploit this pH-dependent solubility to separate them from other plant constituents.

A standard approach involves the following steps:

  • Initial Extraction: The plant material is first treated with a solvent, typically an alcohol like methanol (B129727) or ethanol (B145695), often acidified, to extract the PAs.[5][6]

  • Acid-Base Partitioning: The crude extract is then dissolved in a dilute acidic solution. Neutral and lipophilic impurities, such as fats and chlorophyll, are removed by washing with a nonpolar organic solvent (e.g., dichloromethane (B109758) or ether).[5]

  • Alkaloid Recovery: The acidic aqueous layer is then made alkaline (basic), converting the PA salts into their free base form. These bases are then extracted into an immiscible organic solvent.[7]

  • Purification: The resulting extract, enriched with alkaloids, is further purified using techniques like Solid-Phase Extraction (SPE) or chromatography.[3][8]

Considerations for Extraction
  • Plant Material: The plant material (e.g., leaves, roots, or whole plant) should be dried and ground into a fine powder to maximize the surface area for solvent penetration.[7][9]

  • Solvent Selection: The choice of solvent is crucial. Acidified methanol or ethanol is highly effective for extracting both PA free bases and their N-oxides.[6][8] Using an acidic solution helps to stabilize the alkaloids as salts and improve extraction efficiency.

  • Extraction Technique: Various methods can be employed, including maceration (soaking at room temperature), percolation (continuous solvent flow), Soxhlet extraction (continuous hot extraction), and ultrasound-assisted extraction (UAE).[2][6][10] Hot extraction methods, like Soxhlet or reflux, can increase yield but may risk degrading thermolabile compounds.[6][9]

  • Presence of N-oxides: Plants often contain PAs as both free bases and N-oxides. N-oxides are more polar and may require different extraction conditions.[5] Some protocols include a reduction step (e.g., using Zn dust) to convert N-oxides to their corresponding free bases for easier extraction and analysis.[6]

Data Presentation

Table 1: Plant Sources of this compound and Related Pyrrolizidine Alkaloids

Plant Family Genus Species Example Part(s) Used Reference(s)
Boraginaceae Cynoglossum Cynoglossum officinale (Houndstongue) Whole plant, roots [7][11][12]
Boraginaceae Symphytum Symphytum officinale (Comfrey) Roots, leaves [1][13]
Boraginaceae Amsinckia Amsinckia tessellata Not specified [13]
Boraginaceae Lappula Lappula squarrosa Roots [14]

| Boraginaceae | Heliotropium | Heliotropium europaeum (Blue Heliotrope) | Not specified |[1] |

Table 2: Comparison of Solvent Systems and Extraction Conditions for Pyrrolizidine Alkaloids

Solvent System Extraction Method Temperature Duration Target Plant Key Findings / Efficacy Reference(s)
0.05 M Sulfuric Acid in 50% Methanol Shaking/Agitation Room Temp. Not specified Tea (spiked) High recovery rates for Intermedine and other PAs. [8]
1% Methanolic solution of Tartaric Acid Electric Basket / Reflux 100 ± 5°C 2 hours Comfrey Determined as the most effective method for PA extraction with high yield and low co-extraction of impurities. [6]
Methanol Soxhlet Extraction Boiling point Overnight Cynoglossum officinale Exhaustive extraction of PAs. [7]
Ethanol (Hot or Cold) Maceration / Reflux Room Temp. or Boiling Not specified General Plant Material Standardized method for general PA extraction. [5]

| Acetonitrile:Water (75:25, v/v) with 0.5% Formic Acid | QuEChERS | Room Temp. | Not specified | General Plant Material | Part of a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. |[3] |

Table 3: Overview of Purification Techniques for this compound

Technique Principle Common Application Advantages Disadvantages Reference(s)
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase. Cation exchange (MCX, SCX) is common for alkaloids. Cleanup of crude extracts before analysis. Rapid, uses minimal solvent, good for sample concentration. Can have irreversible adsorption; capacity is limited. [3][5][8]
Liquid-Liquid Extraction (LLE) Partitioning based on differential solubility in immiscible liquids (e.g., aqueous acid vs. organic solvent). Initial cleanup to separate alkaloids from neutral compounds. Simple, inexpensive, high capacity. Can be labor-intensive, requires large solvent volumes, may form emulsions. [7]
High-Performance Counter-Current Chromatography (HPCCC) Liquid-liquid partitioning without a solid support matrix. Preparative separation of complex mixtures and isomers. High recovery rates (no adsorptive losses), good for separating epimers like Intermedine and Lycopsamine. Requires specialized equipment and solvent system optimization. [13][14]

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential interactions with a solid stationary phase. | Analytical quantification and semi-preparative isolation. | High resolution, well-established, and reproducible. | Can be costly; scaling up for preparative work can be challenging. |[2][15] |

Mandatory Visualizations

G Figure 1: General Workflow for this compound Extraction Plant Dried & Ground Plant Material (e.g., Cynoglossum officinale) Extraction Solvent Extraction (e.g., Acidified Methanol) Plant->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Plant Extract Filtration->CrudeExtract Cleanup Purification / Cleanup Step (SPE or LLE) CrudeExtract->Cleanup PurifiedExtract Purified Alkaloid Fraction Cleanup->PurifiedExtract Analysis Analysis & Quantification (HPLC-MS/MS) PurifiedExtract->Analysis Final Isolated this compound Analysis->Final

Caption: Figure 1: General Workflow for this compound Extraction.

G Figure 2: Acid-Base Liquid-Liquid Extraction Logic cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Recovery Crude Crude Extract in Solvent Acidify Add Dilute Acid (e.g., 2N HCl) & Partition with Ether Crude->Acidify Aqueous1 Aqueous Layer (PA Salts - Soluble) Acidify->Aqueous1 Retain Organic1 Organic Layer (Fats, Chlorophyll - Insoluble) Acidify->Organic1 Discard Basify Make Aqueous Layer Alkaline (e.g., NH4OH) & Partition with Chloroform Aqueous1->Basify Aqueous2 Aqueous Layer (Salts - Insoluble) Basify->Aqueous2 Discard Organic2 Organic Layer (PA Free Base - Soluble) Basify->Organic2 Retain & Evaporate

Caption: Figure 2: Acid-Base Liquid-Liquid Extraction Logic.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction with SPE Cleanup

This protocol is adapted from methods emphasizing high recovery rates for Intermedine and is suitable for both qualitative and quantitative analysis.[8]

1. Materials and Reagents:

  • Dried, powdered plant material.

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol (v/v).

  • Methanol (HPLC grade).

  • Ammonia (B1221849) solution.

  • Deionized water.

  • Oasis MCX SPE cartridges.[8]

  • Vortex mixer, centrifuge, rotary evaporator.

2. Extraction Procedure:

  • Weigh 2.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 40 mL of the extraction solvent (0.05 M H₂SO₄ in 50% MeOH).[8]

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-6) on the plant residue to ensure complete recovery and combine the supernatants.

  • Concentrate the combined extract to approximately 5 mL using a rotary evaporator at 40°C.

3. SPE Cleanup Procedure:

  • Conditioning: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the concentrated extract (approx. 5 mL) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences, followed by 5 mL of methanol to remove any remaining non-basic compounds.

  • Elution: Elute the PAs, including this compound, from the cartridge by passing 5 mL of 5% ammoniated methanol (5 mL ammonia in 95 mL methanol).[3]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol for analysis by HPLC or LC-MS/MS.

Protocol 2: Hot Extraction with Acidified Methanol

This protocol is based on a method found to be highly efficient for extracting PAs from comfrey.[6]

1. Materials and Reagents:

  • Dried, powdered plant material.

  • Extraction Solvent: 1% Tartaric Acid in Methanol (w/v).

  • Reflux apparatus (e.g., round-bottom flask with condenser) or an electric basket with temperature control.

  • Filter paper, rotary evaporator.

2. Extraction Procedure:

  • Weigh 5.0 g of the dried, powdered plant material into a round-bottom flask.

  • Add 100 mL of the extraction solvent (1% tartaric acid in methanol).

  • Set up the reflux apparatus and heat the mixture to the boiling point of methanol (or 100 ± 5°C if using a specialized electric basket).[6]

  • Maintain the extraction under reflux for 2 hours with occasional stirring.[6]

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

  • Wash the residue with a small amount of fresh extraction solvent and combine the filtrates.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be further purified using the acid-base partitioning described in Figure 2 or the SPE cleanup in Protocol 1.

Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique ideal for preparative-scale separation of PAs without loss due to adsorption on a solid support.[13][14] This protocol provides the key parameters for separating epimeric pairs like Intermedine/Lycopsamine.

1. Materials and Reagents:

  • Crude or partially purified PA extract.

  • HSCCC instrument.

  • Solvents for two-phase system (HPLC grade): n-hexane, n-butanol, and 1% aqueous ammonia.[14]

2. Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, n-butanol, and 1% aqueous ammonia in a 1:1:2 (v/v/v) ratio in a separatory funnel.[14] Allow the phases to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • Instrument Setup:

    • Fill the CCC coil with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge (e.g., 800-1000 rpm).

  • Sample Injection: Dissolve a known amount of the crude PA extract (up to 800 mg can be processed in a single run) in a suitable volume of the mobile phase and inject it into the system.[13]

  • Elution: Pump the mobile phase (lower phase) through the system at a constant flow rate (e.g., 2-3 mL/min).

  • Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analysis: Analyze the collected fractions using TLC or HPLC-MS to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to yield the isolated compound.

References

Application Notes and Protocols for Investigating (+)-Intermedine Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid with known hepatotoxicity and potential anti-inflammatory and neuroprotective properties. The following protocols and data summaries are designed to facilitate the study of its mechanism of action using standard cell culture techniques.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is recognized for its significant biological activities, which include cytotoxicity, particularly towards liver cells.[1][2][3] Research indicates that this compound can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.[1][2][3][4][5] Additionally, emerging studies suggest potential anti-neuroinflammatory and neuroprotective effects mediated by the inhibition of NF-κB signaling and reactive oxygen species (ROS) generation.[6][7][8] Understanding the cellular and molecular mechanisms of this compound is crucial for assessing its toxicological risk and exploring any potential therapeutic applications.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic effects.

Cell LineCell TypeIC50 (µM)Exposure TimeAssay MethodReference
Primary Mouse HepatocytesNormal Hepatocytes165.1324hCCK-8[2]
HepDHuman Hepatocytes239.3924hCCK-8[2]
H22Mouse Hepatoma161.8224hCCK-8[2]
HepG2Human Hepatocellular Carcinoma189.1124hCCK-8[2]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of this compound on cultured cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[9][10][11]

Materials:

  • Target cells (e.g., HepG2, BV2, HT22)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12][13][14][15][16]

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the apoptosis and NF-κB pathways.[17][18][19][20][21]

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and the experimental workflows.

G cluster_0 Experimental Workflow: Investigating this compound Effects A Cell Culture (e.g., HepG2, BV2, HT22) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for studying this compound.

G cluster_1 Proposed Cytotoxic Mechanism of this compound Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway.

G cluster_2 Proposed Anti-Neuroinflammatory Mechanism of Intermedin B IntermedinB Intermedin B IKK IKK IntermedinB->IKK IkBa IκBα Phosphorylation IKK->IkBa NFkB NF-κB p65 Nuclear Translocation IkBa->NFkB Inflammation ↓ Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammation

Caption: Intermedin B's anti-inflammatory signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of compound libraries to identify novel bioactive molecules with activities similar to or that modulate the effects of (+)-Intermedine. Given that this compound, a pyrrolizidine (B1209537) alkaloid, is primarily known for its cytotoxicity, particularly hepatotoxicity, through the induction of oxidative stress and apoptosis, the following protocols focus on assays to detect these cellular events.[1] Additionally, considering the broader interest in the diverse bioactivities of natural products, protocols for screening compounds that modulate key signaling pathways potentially affected by such alkaloids, namely NF-κB, TGF-β, and Hedgehog, are also included.

Application Note 1: High-Throughput Screening for Cytotoxic Compounds

This application note describes a high-throughput method to identify and characterize compounds that exhibit cytotoxic effects, a primary characteristic of this compound. The described protocol is based on the widely used MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2]

Experimental Protocol: MTT-Based Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well clear-bottom microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

2. Compound Treatment:

  • Preparation: Test compounds, including this compound as a positive control, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A dilution series of each compound is prepared in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of test compounds. Control wells should contain medium with DMSO (vehicle control) and medium without any treatment. The plates are then incubated for 24, 48, or 72 hours.[2]

3. MTT Assay and Data Analysis:

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.[2]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids
CompoundCell LineExposure Time (h)IC50 (µM)Reference
This compoundHepG248~50-100[1]
LycopsamineHepG2-CYP3A424>500
RetrorsineHepG2-CYP3A424~5
LasiocarpineHepG2-CYP3A424~10

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HepG2 Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Compound Library Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for HTS of cytotoxic compounds using the MTT assay.

Application Note 2: Screening for Modulators of NF-κB Signaling

This application note details a high-throughput screening assay to identify compounds that modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][4] This is relevant for discovering compounds with potential anti-inflammatory properties.

Experimental Protocol: NF-κB Reporter Assay

1. Cell Line and Reagents:

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T-NF-κB-luc).

  • Reagents: Cell culture medium (DMEM with 10% FBS), TNF-α (or another NF-κB activator), and a luciferase assay system.

2. Assay Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with test compounds at various concentrations for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration of 10 ng/mL) to all wells except for the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity of each well to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

  • Calculate the percentage of inhibition or activation relative to the TNF-α-stimulated control.

  • Determine the IC50 or EC50 values for active compounds.

Signaling Pathway: NF-κB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκB DNA DNA NFkB_nuc->DNA binds Genes Inflammatory Gene Transcription DNA->Genes TNF-α TNF-α TNF-α->TNFR

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Application Note 3: High-Throughput Screening for Modulators of TGF-β Signaling

This application note outlines an HTS approach to identify compounds that modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer.

Experimental Protocol: TGF-β Reporter Assay

1. Cell Line and Reagents:

  • Reagents: Cell culture medium, recombinant human TGF-β1, and a luciferase assay system.

2. Assay Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate and incubate until they reach confluency.

  • Compound Treatment: Treat the cells with the test compounds at desired concentrations.

  • Stimulation: Add TGF-β1 (final concentration of 1 ng/mL) to induce the signaling pathway.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Luciferase Assay: Perform the luciferase assay as per the manufacturer's instructions.

3. Data Analysis:

  • Calculate the fold change in luciferase activity relative to the unstimulated control.

  • For inhibitors, calculate the percentage of inhibition of the TGF-β1-induced response.

  • Determine IC50 or EC50 values for active compounds.

Signaling Pathway: TGF-β Canonical Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD_complex SMAD2/3 SMAD4 SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc translocates DNA DNA SMAD_complex_nuc->DNA binds Genes Target Gene Transcription DNA->Genes TGF-β TGF-β TGF-β->TGFbRII

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Application Note 4: Screening for Modulators of the Hedgehog Signaling Pathway

This application note provides a protocol for a high-throughput, cell-based reporter assay to identify modulators of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer.

Experimental Protocol: Hedgehog Reporter Assay

1. Cell Line and Reagents:

  • Cell Line: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[6]

  • Reagents: Cell culture medium, Sonic Hedgehog (Shh)-conditioned medium (or a small molecule agonist like SAG), and a dual-luciferase reporter assay system.[6]

2. Assay Procedure:

  • Cell Seeding: Seed the NIH-3T3 reporter cells in a 96-well plate and grow to confluency.[6]

  • Compound Treatment: Replace the medium with low-serum medium containing the test compounds at various concentrations.

  • Stimulation: Add Shh-conditioned medium or a small molecule agonist to the wells to activate the Hh pathway.

  • Incubation: Incubate the cells for 30-48 hours.[6]

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[6]

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation or percentage of inhibition relative to the stimulated control.

  • Determine the IC50 or EC50 values for active compounds.

Signaling Pathway: Hedgehog Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI disrupts SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_act GLI (activator) GLI->GLI_act translocates SUFU_GLI->GLI DNA DNA GLI_act->DNA binds Genes Target Gene Transcription DNA->Genes Hedgehog Hedgehog Hedgehog->PTCH1

Caption: Simplified Hedgehog signaling pathway upon ligand binding.

References

Application Note: (+)-Intermedine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1][2] PAs are known for their hepatotoxicity, and their presence as contaminants in herbal medicines, teas, and honey is a significant health concern.[2][3] Accurate quantification of this compound is therefore crucial for quality control, safety assessment, and toxicological studies. This application note provides detailed protocols for using this compound as a primary reference standard in common analytical techniques such as HPLC, GC-MS, and NMR. A reference standard is essential for method validation, instrument calibration, and ensuring the accuracy and reliability of analytical results.[4][5]

Physicochemical Properties and Storage

Proper characterization and handling of the reference standard are fundamental to achieving accurate results.

PropertyValueSource
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]
Molecular Formula C₁₅H₂₅NO₅[1][6]
Molecular Weight 299.36 g/mol [1][6]
CAS Number 10285-06-0[1][2]
Purity (Typical) ≥98.0% (HPLC)[7]
Appearance Neat (Solid/Oil)[7]
Storage Conditions Store at -20°C in a dry, dark place.[2][7]
Safety and Handling

This compound is classified as highly toxic. It is fatal if swallowed or in contact with skin.[1][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[7] Use only in a well-ventilated area or under a fume hood.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of this compound. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Objective: To quantify this compound in a sample matrix using an external standard calibration method.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • The extraction method will vary depending on the matrix (e.g., honey, plant material, herbal tea). A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.

    • Ensure the final sample is dissolved in the mobile phase or a compatible solvent.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IA or similar chiral column for isomer separation; C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general quantification.[8][9]

    • Mobile Phase: An optimized mixture, for example, Acetonitrile (B52724)/Methanol (80:20) with 0.1% diethylamine, or a gradient of acetonitrile and water with a modifier like formic acid.[8]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 25°C.[10]

    • Detector: PDA/UV detector at a wavelength of ~220-254 nm.[10]

    • Injection Volume: 10-20 µL.[9][10]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the linearity of the response (R² > 0.999 is desirable).[11]

    • Quantify the amount of this compound in the test sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start_end start_end process process data data decision decision A Weigh Reference Standard B Prepare Stock & Calibration Standards A->B Dilution D Inject Standards & Samples into HPLC System B->D C Sample Extraction & Cleanup C->D E Acquire Chromatographic Data D->E Detection F Generate Calibration Curve E->F G Calculate Concentration in Sample F->G Interpolation H Final Report G->H GCMS_Workflow start_end start_end process process data data optional optional A Prepare Standards & Sample Extracts B Derivatization Step (e.g., Silylation) A->B C GC Separation B->C Injection D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Acquisition (Spectrum & Retention Time) E->F G Compound Identification & Quantification F->G Library/Standard Comparison H Final Report G->H NMR_Confirmation input input process process output output comparison comparison A Reference Standard Spectrum C Spectral Comparison (Chemical Shifts, Multiplicity) A->C B Isolated Sample Spectrum B->C D Identity Confirmed C->D Match E Identity Not Confirmed C->E No Match Apoptosis_Pathway cluster_cell Hepatocyte trigger trigger component component process process outcome outcome Intermedine (B191556) This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito Mitochondrion ROS->Mito Stress MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Cell Apoptosis (Hepatotoxicity) Casp3->Apoptosis Executes

References

Application of (+)-Intermedine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are known for their potential bioactivities, including cytotoxic effects. Research has primarily focused on the hepatotoxicity of Intermedine, revealing its ability to induce cell death in liver cells, including hepatocellular carcinoma cell lines.[1] This document provides detailed application notes and protocols for researchers investigating the potential anti-cancer applications of this compound, with a focus on its known effects on liver cancer cells and methodologies to explore its activity in other cancer types.

The primary mechanism of action identified for Intermedine is the induction of apoptosis through the mitochondrial pathway.[1] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1] While its efficacy against a broad spectrum of cancers is yet to be established, its potent cytotoxic effects in liver cancer models warrant further investigation.

Data Presentation

The cytotoxic effects of Intermedine have been evaluated in several liver-derived cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeAssayConcentration (µg/mL)Effect
HepD (Human Hepatocytes)N/A (Normal)CCK-87548.8% cell viability
HepD (Human Hepatocytes)N/A (Normal)CCK-810024.9% cell viability
H22 (Mouse Hepatoma)Hepatocellular CarcinomaVariousNot specifiedCytotoxic and induced apoptosis in a dose-dependent manner.[1]
HepG2 (Human Hepatocellular Carcinoma)Hepatocellular CarcinomaVariousNot specifiedCytotoxic and induced apoptosis in a dose-dependent manner.[1]

Signaling Pathways and Mechanisms

The primary mechanism of this compound-induced cytotoxicity in liver cancer cells is the induction of mitochondria-mediated apoptosis. The proposed signaling cascade is initiated by the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial dysfunction and culminates in programmed cell death.

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anti-cancer effects of this compound in vitro.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Proliferative and Anti-Metastatic Potential cluster_2 Phase 3: Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose- and Time-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Colony_Formation Colony Formation Assay IC50->Colony_Formation Wound_Healing Wound Healing / Migration Assay IC50->Wound_Healing Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Pathway Proteins) Apoptosis_Assay->Western_Blot

Caption: In Vitro Evaluation Workflow for this compound.

Experimental Protocols

1. Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank), and cells with solvent control (vehicle).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

    • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the apoptotic pathway.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bax, Bcl-2, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

Application Notes

  • Current Scope: The primary evidence for the anti-cancer activity of this compound is in hepatocellular carcinoma cell lines. Its efficacy in other cancer types is an area that requires further investigation.

  • Toxicity Considerations: As a pyrrolizidine alkaloid, this compound has known hepatotoxicity. This is a critical consideration for any potential therapeutic application and should be carefully evaluated in any in vivo studies.

  • Future Research Directions:

    • Screening of this compound against a diverse panel of cancer cell lines to determine its broader anti-cancer potential.

    • Investigation of its effects on other cell death pathways, such as necroptosis or ferroptosis.

    • Elucidation of its impact on other cancer-related signaling pathways beyond apoptosis, such as cell cycle regulation and metastasis.

    • In vivo studies in animal models to assess anti-tumor efficacy and systemic toxicity.

    • Combination studies with other chemotherapeutic agents to explore potential synergistic effects.

References

Application Notes and Protocols: Combined Toxicity of (+)-Intermedine and Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined toxic effects of the pyrrolizidine (B1209537) alkaloids (+)-Intermedine and Lycopsamine, with a focus on their hepatotoxicity. Detailed protocols for key in vitro assays are provided to enable researchers to investigate these effects.

Introduction

This compound (Im) and Lycopsamine (La) are retronecine-type pyrrolizidine alkaloids (PAs) commonly found co-existing in various plant species, including those used in herbal teas and traditional medicines.[1][2] While the toxicity of individual PAs is well-documented, research into their combined effects is crucial for accurate risk assessment. Recent studies have demonstrated that the combination of Intermedine and Lycopsamine exhibits significant cytotoxicity, particularly towards hepatocytes.[1][2]

This document outlines the observed synergistic toxicity of an Intermedine and Lycopsamine mixture on human hepatocytes (HepD cells). The mixture has been shown to inhibit cell proliferation, colonization, and migration, while inducing apoptosis.[1][2] The underlying mechanisms involve the induction of oxidative stress through a burst of reactive oxygen species (ROS), mitochondrial-mediated apoptosis, and endoplasmic reticulum (ER) stress.[1][2] Specifically, the combined toxicity triggers the PERK/eIF2α/ATF4/CHOP signaling pathway, providing a novel insight into the hepatotoxic mechanisms of combined PAs.[1][2]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of a mixture of Intermedine and Lycopsamine on human hepatocyte (HepD) cells.

Table 1: Effect of Intermedine and Lycopsamine Mixture on HepD Cell Viability

Treatment Concentration (µg/mL)Cell Viability (%)
0 (Control)100
7532.9
10019.3

Data extracted from a study by He, et al. (2022).[3]

Table 2: Effect of Intermedine and Lycopsamine Mixture on HepD Cell Colony Formation

Treatment Concentration (µg/mL)Colony Formation Ratio (%)
0 (Control)100
7553.6
10011.3

Data extracted from a study by He, et al. (2022).[3]

Table 3: Apoptosis Rates of HepD Cells Treated with Intermedine and Lycopsamine Mixture

Treatment Concentration (µg/mL)Apoptotic Rate (%)
0 (Control)7.2
2032.7
5040.7
7591.1
10099.1

Data extracted from a study by He, et al. (2022), as determined by Annexin V/PI staining and flow cytometry.[3]

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the combined toxicity of Intermedine and Lycopsamine.

Protocol 1: Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol is for determining cell viability by measuring the activity of dehydrogenases in living cells.

Materials:

  • Human hepatocytes (HepD cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Intermedine and Lycopsamine mixture (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed HepD cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the Intermedine and Lycopsamine mixture in complete medium.

  • Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing air bubbles.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

Materials:

  • HepD cells

  • 6-well cell culture plates

  • Complete cell culture medium

  • Intermedine and Lycopsamine mixture

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde

  • Crystal Violet staining solution (0.1% w/v in methanol)

Procedure:

  • Seed a low number of HepD cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of the Intermedine and Lycopsamine mixture.

  • Incubate the plates for 7-14 days, allowing colonies to form. Change the medium with fresh treatment every 2-3 days.

  • After the incubation period, wash the colonies gently with PBS.

  • Fix the colonies with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the plates with PBS.

  • Stain the colonies with Crystal Violet solution for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to evaluate the effect of the compounds on cell migration.

Materials:

  • HepD cells

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Intermedine and Lycopsamine mixture

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HepD cells in plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of the Intermedine and Lycopsamine mixture.

  • Capture images of the scratch at time 0.

  • Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HepD cells

  • 6-well cell culture plates

  • Intermedine and Lycopsamine mixture

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed HepD cells in 6-well plates and treat with the Intermedine and Lycopsamine mixture for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • HepD cells

  • 6-well or 96-well black plates

  • Intermedine and Lycopsamine mixture

  • DCFH-DA probe

  • Serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed HepD cells in the appropriate plates and allow them to attach.

  • Treat the cells with the Intermedine and Lycopsamine mixture for the desired time.

  • Remove the treatment medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.

Protocol 6: Western Blot Analysis of the PERK/eIF2α/ATF4/CHOP Pathway

This protocol is for detecting the expression levels of key proteins in the ER stress pathway.

Materials:

  • Treated HepD cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cell pellets in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the combined toxicity of Intermedine and Lycopsamine.

Combined_Toxicity_Pathway Intermedine_Lycopsamine This compound + Lycopsamine Mixture Hepatocyte Human Hepatocyte (HepD cell) Intermedine_Lycopsamine->Hepatocyte ROS_Burst ROS Burst Hepatocyte->ROS_Burst ER_Stress Endoplasmic Reticulum (ER) Stress Hepatocyte->ER_Stress Mitochondrial_Apoptosis Mitochondrial Apoptosis (Bax/caspase-9/caspase-3) ROS_Burst->Mitochondrial_Apoptosis Cell_Apoptosis Cell Apoptosis Mitochondrial_Apoptosis->Cell_Apoptosis Ca_Increase Intracellular Ca2+ Increase ER_Stress->Ca_Increase PERK PERK Activation Ca_Increase->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP CHOP->Cell_Apoptosis Cellular_Effects Inhibition of Proliferation, Colonization & Migration Cell_Apoptosis->Cellular_Effects

Caption: Signaling pathway of combined Intermedine and Lycopsamine toxicity.

Experimental_Workflow Cell_Culture 1. Cell Culture (HepD Cells) Treatment 2. Treatment (Intermedine + Lycopsamine Mixture) Cell_Culture->Treatment Cytotoxicity_Assays 3. Cytotoxicity & Proliferation Assays Treatment->Cytotoxicity_Assays Apoptosis_ROS_Assays 4. Apoptosis & ROS Detection Treatment->Apoptosis_ROS_Assays Mechanism_Analysis 5. Mechanism Analysis Treatment->Mechanism_Analysis CCK8 CCK-8 Assay Cytotoxicity_Assays->CCK8 Colony_Formation Colony Formation Assay Cytotoxicity_Assays->Colony_Formation Wound_Healing Wound Healing Assay Cytotoxicity_Assays->Wound_Healing Data_Analysis 6. Data Analysis & Interpretation CCK8->Data_Analysis Colony_Formation->Data_Analysis Wound_Healing->Data_Analysis Annexin_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_ROS_Assays->Annexin_PI DCFH_DA DCFH-DA Assay (ROS Measurement) Apoptosis_ROS_Assays->DCFH_DA Annexin_PI->Data_Analysis DCFH_DA->Data_Analysis Western_Blot Western Blot (PERK/eIF2α/ATF4/CHOP) Mechanism_Analysis->Western_Blot Western_Blot->Data_Analysis

Caption: General workflow for investigating combined toxicity.

References

Application Notes and Protocols for the Detection of (+)-Intermedine in Honey and Tea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pyrrolizidine (B1209537) alkaloids (PAs) such as (+)-Intermedine in food matrices like honey and tea is of paramount importance due to their potential hepatotoxicity. The primary analytical methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which serves as the confirmatory method, and Enzyme-Linked Immunosorbent Assay (ELISA), which can be utilized as a rapid screening tool.[1][2][3]

State-of-the-Art Analytical Approaches

The detection of this compound, often in the presence of its isomers like lycopsamine, necessitates highly selective and sensitive analytical techniques.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive method for the analysis of PAs.[5] It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specific detection capabilities of tandem mass spectrometry.[6] This technique allows for the accurate quantification of individual PAs at very low levels.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): As a high-throughput screening method, ELISA offers a cost-effective and rapid means to analyze a large number of samples for the presence of PAs.[7][8] Samples that test positive in an ELISA screening are then typically subjected to a confirmatory analysis by LC-MS/MS.

Application Note 1: Quantitative Analysis of this compound in Honey and Tea by UHPLC-MS/MS

Introduction This application note details a robust and validated method for the simultaneous determination and quantification of this compound in honey and tea. The methodology involves an acidic extraction of the analyte from the sample matrix, followed by a solid-phase extraction (SPE) cleanup to remove interfering substances.[5][9] The final analysis is performed by UHPLC-MS/MS.

Instrumentation and Reagents

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is required.[5] An SPE manifold and a nitrogen evaporator are also necessary for sample preparation.

  • Reagents: Analytical standards of this compound, HPLC or LC-MS grade solvents (methanol, acetonitrile), LC-MS grade reagents (formic acid, ammonium (B1175870) formate), analytical grade sulfuric acid, ammonia (B1221849) solution, and ultrapure water are needed. Strong cation exchange SPE cartridges (e.g., Oasis MCX) are used for sample cleanup.[9]

Method Performance The described method has been validated in accordance with international standards, demonstrating high sensitivity, accuracy, and precision.[10][11] Key performance indicators are summarized in the table below.

Application Note 2: Rapid Screening of this compound in Honey and Tea using ELISA

Introduction This note describes a screening protocol for the detection of this compound in honey and tea samples utilizing a competitive ELISA (cELISA). This immunological method is ideal for the preliminary screening of numerous samples in a timely manner.

Principle of cELISA The assay is based on the principle of competition between the this compound in the sample and a known amount of enzyme-labeled this compound for a limited number of specific antibody binding sites on a microtiter plate.[8] The resulting color intensity is inversely proportional to the concentration of this compound in the sample.

Materials A commercially available this compound ELISA kit is required, which includes antibody-coated microtiter plates, enzyme-conjugated analyte, substrate, and stop solution. An ELISA plate reader is also necessary.

Interpretation of Results Samples exhibiting a color signal below a predetermined cut-off value are considered presumptively positive. These samples require confirmatory analysis by a more specific method such as LC-MS/MS to verify the presence and concentration of the analyte.

Quantitative Data Summary

The following table presents a summary of the quantitative performance data for the LC-MS/MS method.

Table 1: Method Performance Characteristics for this compound Detection by LC-MS/MS

ParameterHoneyTeaReference
Limit of Detection (LOD) (µg/kg) 0.20.2[9]
Limit of Quantification (LOQ) (µg/kg) 0.60.6[9]
Recovery (%) 80 - 12070 - 85[5]
Precision (Repeatability, RSDr %) < 15< 15[10]

Experimental Protocols

Protocol 1: Detailed UHPLC-MS/MS Method

1. Sample Preparation

  • For Honey Samples:

    • Accurately weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.[9]

    • Add 20 mL of 50 mM sulfuric acid and mix until the honey is fully dissolved.[9]

    • Centrifuge the solution at 5000 x g for 10 minutes.[9]

    • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) by passing 3 mL of methanol, followed by 3 mL of water.[9]

    • Load 2 mL of the supernatant from the centrifuged sample onto the SPE cartridge.[9]

    • Wash the cartridge sequentially with 6 mL of water and 6 mL of methanol.[5]

    • Elute the retained analytes from the cartridge twice using 5 mL of an ammonia/methanol mixture (6:94, v/v).[5]

    • Evaporate the combined eluates to dryness using a nitrogen evaporator at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for analysis.[12]

  • For Tea Samples:

    • Weigh 1 g of a ground and homogenized tea sample into a 50 mL centrifuge tube.[9]

    • Add 20 mL of 50 mM sulfuric acid in a 1:1 (v/v) water/methanol solution.[9]

    • Vortex the mixture for 10 minutes to ensure thorough extraction.[9]

    • Centrifuge at 5000 x g for 10 minutes.[9]

    • Follow the SPE cleanup procedure as outlined for honey samples (steps 1.4 through 1.9).[9]

2. UHPLC Conditions

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using A) 0.1% formic acid with 5 mM ammonium formate (B1220265) in water, and B) 0.1% formic acid with 5 mM ammonium formate in methanol.[4] The gradient should be optimized to separate this compound from its isomers.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For instance, for the isomeric pair Intermedine/Lycopsamine, transitions such as m/z 300.2 → 120.1 (for quantification) and m/z 300.2 → 138.1 (for qualification) can be used.

  • Instrument Parameters: Collision energy and other mass spectrometer settings should be optimized to achieve maximum sensitivity.

4. Quantification To account for matrix effects, quantification should be performed using a matrix-matched calibration curve.[5][13]

Protocol 2: General ELISA Screening Procedure

1. Sample Preparation

  • For Honey:

    • Weigh 1 g of honey into a suitable tube.

    • Add 4 mL of the extraction buffer specified in the ELISA kit (often a methanol/water solution).

    • Vortex vigorously and then centrifuge to remove solid particles.

    • Dilute the resulting supernatant with the assay buffer as per the kit's instructions.

  • For Tea:

    • Weigh 0.5 g of the ground tea sample.

    • Add 5 mL of hot water and allow it to steep for 10 minutes.

    • After cooling to room temperature, filter or centrifuge the infusion.

    • Dilute the aqueous extract with the assay buffer according to the kit's protocol.

2. ELISA Assay (General Steps)

  • Pipette the standards, controls, and prepared samples into the designated wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated analyte to each well.

  • Incubate the plate under the conditions (time and temperature) specified in the kit manual.

  • Wash the plate several times with the provided wash buffer to eliminate any unbound reagents.[8]

  • Add the substrate solution to all wells and incubate to facilitate color development.[8]

  • Terminate the enzymatic reaction by adding the stop solution.[8]

  • Measure the absorbance of each well at the specified wavelength using an ELISA plate reader.

3. Data Interpretation The percentage of binding for each sample is calculated relative to the negative control. This value is then compared to a pre-established cut-off to determine if the sample is positive or negative.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Weigh Sample (Honey/Tea) extraction Acidic Extraction start->extraction centrifugation Centrifugation extraction->centrifugation spe_loading SPE Loading centrifugation->spe_loading spe_washing SPE Washing spe_loading->spe_washing elution Elution spe_washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution uhplc UHPLC Separation reconstitution->uhplc msms MS/MS Detection uhplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

elisa_workflow cluster_elisa_prep Sample Preparation cluster_elisa_procedure ELISA Procedure sample Weigh Sample (Honey/Tea) extraction_elisa Extraction with Buffer sample->extraction_elisa dilution Dilution extraction_elisa->dilution add_reagents Add Samples/Standards & Conjugate to Plate dilution->add_reagents incubation1 Incubation add_reagents->incubation1 washing Washing incubation1->washing add_substrate Add Substrate washing->add_substrate incubation2 Color Development add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate

Caption: General workflow for ELISA screening of this compound.

logical_relationship cluster_screening Screening Phase cluster_confirmation Confirmatory Phase elisa ELISA Screening lcmsms LC-MS/MS Confirmation elisa->lcmsms Positive Samples

References

Application Notes and Protocols for (+)-Intermedine Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. As with many natural products intended for pharmaceutical or research applications, understanding its stability profile is critical for ensuring safety, efficacy, and quality. Degradation of this compound can lead to a loss of potency and the formation of potentially toxic byproducts. These application notes provide a comprehensive overview of the recommended procedures for stability testing and storage of this compound, based on established principles of pharmaceutical stability analysis and the known toxicological pathways of pyrrolizidine alkaloids.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on general recommendations for pyrrolizidine alkaloids and other natural product standards, the following conditions are advised:

  • Long-Term Storage: For long-term preservation of purity, this compound should be stored at or below -18°C in a dry environment[1]. The compound should be kept in a tightly sealed container to prevent moisture uptake.

  • Short-Term Storage: For routine laboratory use, storage at 2-8°C in a desiccator is acceptable for short periods. However, it is advisable to minimize the time the compound spends at room temperature.

  • Protection from Light: Exposure to light, particularly UV radiation, can cause degradation of many organic compounds. Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light.

Stability Testing Protocols

Stability testing for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) for new drug substances[2]. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule[2][3].

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a comprehensive stability study of this compound.

G cluster_0 Planning & Preparation cluster_1 Forced Degradation Studies cluster_2 Formal Stability Studies cluster_3 Analysis & Reporting start Define Stability Protocol (ICH Q1A) batch Select Batches of This compound start->batch method_dev Develop & Validate Stability-Indicating Analytical Method (HPLC) batch->method_dev hydrolysis Hydrolysis (Acidic, Basic, Neutral pH) method_dev->hydrolysis Stress Samples oxidation Oxidation (e.g., H2O2) method_dev->oxidation Stress Samples thermal Thermal Stress (Elevated Temperature) method_dev->thermal Stress Samples photo Photolytic Stress (UV/Vis Light) method_dev->photo Stress Samples long_term Long-Term Storage (e.g., 25°C/60% RH) method_dev->long_term Store Samples accelerated Accelerated Storage (e.g., 40°C/75% RH) method_dev->accelerated Store Samples analysis Analyze Samples at Defined Time Points hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis data Compile & Analyze Data (Assay, Impurities, Mass Balance) analysis->data report Generate Stability Report & Determine Retest Period/Shelf-Life data->report

Caption: General workflow for this compound stability testing.
Forced Degradation Studies Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of this compound[3]. These studies also help in validating the stability-indicating power of the analytical methods used[2][3]. The following are representative protocols for forced degradation under various stress conditions.

1. Hydrolytic Degradation

  • Objective: To assess the stability of this compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

      • 0.1 M HCl (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 M NaOH (basic condition)

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

3. Thermal Degradation

  • Objective: To determine the stability of this compound in solid form when exposed to elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in a controlled temperature chamber (e.g., 80°C).

    • Withdraw samples at specified time points (e.g., 0, 1, 3, 7, 14 days).

    • Dissolve the samples in a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC method.

4. Photolytic Degradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil).

    • After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), prepare the samples for analysis.

    • Analyze all samples (exposed and control) using a validated stability-indicating HPLC method.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in tables to facilitate comparison and analysis. Below are template tables for presenting forced degradation and formal stability data.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product(s) (%)Mass Balance (%)
0.1 M HCl (60°C)24 hours85.212.5 (Product A)97.7
0.1 M NaOH (60°C)8 hours78.918.3 (Product B)97.2
3% H₂O₂ (RT)24 hours92.16.8 (Product C)98.9
Thermal (80°C)14 days95.53.5 (Product D)99.0
Photolytic (Solid)ICH Q1B98.21.1 (Product E)99.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)Assay (%)Impurity X (%)Impurity Y (%)Total Impurities (%)
099.8< 0.05< 0.05< 0.1
399.60.06< 0.050.16
699.50.080.050.23
999.30.100.060.26
1299.10.120.070.29

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway of this compound Induced Hepatotoxicity

Understanding the mechanism of toxicity is crucial for risk assessment. This compound is known to cause hepatotoxicity, primarily through the induction of apoptosis in liver cells[4]. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and endoplasmic reticulum (ER) stress[4][5][6].

G cluster_0 Cellular Stress Induction cluster_1 Mitochondrial Pathway cluster_2 ER Stress Pathway intermedine This compound ros Increased Reactive Oxygen Species (ROS) intermedine->ros er_stress Endoplasmic Reticulum (ER) Stress intermedine->er_stress mito_potential Loss of Mitochondrial Membrane Potential ros->mito_potential ca_release Increased Intracellular Ca2+ er_stress->ca_release cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3_mito Caspase-3 Activation caspase9->caspase3_mito apoptosis Apoptosis caspase3_mito->apoptosis perk PERK Pathway Activation ca_release->perk chop CHOP Expression perk->chop caspase3_er Caspase-3 Activation chop->caspase3_er caspase3_er->apoptosis

Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.

This pathway highlights that this compound can induce apoptosis through at least two interconnected routes: the intrinsic mitochondrial pathway and the ER stress-mediated pathway. Both converge on the activation of caspase-3, a key executioner of apoptosis.

Conclusion

The stability and storage conditions outlined in these application notes are crucial for maintaining the quality and safety of this compound for research and development purposes. The provided protocols for stability testing offer a framework for systematically evaluating the degradation profile of this compound. By following these guidelines, researchers can ensure the reliability of their experimental results and contribute to a better understanding of the properties of this compound.

References

Application Note: Solid-Phase Extraction (SPE) for the Analysis of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide, belonging to families such as Boraginaceae, Asteraceae, and Fabaceae.[1][2][3] These compounds are of significant concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2][4] Contamination of the food chain, including honey, herbal teas, spices, and animal feed, poses a risk to human and animal health.[1][5][6][7] PAs like (+)-Intermedine and its stereoisomer lycopsamine (B1675737) are frequently detected contaminants.[8][9]

Given the low concentration levels and complex sample matrices, a robust sample preparation technique is essential for accurate quantification. Solid-phase extraction (SPE) is a widely adopted method for the cleanup and concentration of PAs from diverse matrices prior to analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][10][11] This application note details protocols for the effective extraction of PAs using cation-exchange and reversed-phase SPE.

Principle of Solid-Phase Extraction for Pyrrolizidine Alkaloids

The selection of an SPE sorbent is critical and depends on the physicochemical properties of the target analytes and the complexity of the sample matrix. For PAs, two primary retention mechanisms are employed:

  • Cation-Exchange SPE: This is the most common and highly selective method for PA extraction.[10][12] PAs are basic compounds that are positively charged (protonated) under acidic conditions. Strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) cartridges contain negatively charged functional groups (e.g., benzenesulfonic acid).[12] During sample loading at a low pH, the protonated PAs bind to the sorbent via strong ionic interactions. Matrix interferences can be washed away with appropriate solvents. The retained PAs are then eluted by neutralizing them with a basic solution, typically ammoniated methanol (B129727), which disrupts the ionic bond and releases the analytes.[5][13]

  • Reversed-Phase (RP) SPE: This method separates compounds based on hydrophobicity. Sorbents such as C18 are used to retain PAs and their N-oxides from an aqueous sample matrix.[1][12] While effective for concentrating analytes, reversed-phase SPE is generally less selective than cation-exchange methods and may result in more significant matrix effects.[6][14]

The overall workflow involves an initial extraction of PAs from the sample material using an acidified aqueous solution, followed by the SPE cleanup and concentration steps.

SPE_Workflow cluster_Extraction Sample Extraction cluster_SPE Solid-Phase Extraction (SPE) Cleanup cluster_Final Final Preparation Sample Homogenized Sample (e.g., Honey, Plant Material) Extraction Acidic Solvent Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Load 2. Sample Loading Supernatant->Load Condition 1. Conditioning (Methanol, Water) Condition->Load Wash 3. Washing (Water, Methanol/Water) Load->Wash Elute 4. Elution (Ammoniated Methanol) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution (in Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the extraction and analysis of pyrrolizidine alkaloids.

Experimental Protocols

The following are generalized protocols based on established methods.[1][5][8][15] Researchers should optimize parameters such as sample amount, solvent volumes, and flow rates for their specific application.

Protocol 1: Cation-Exchange SPE (MCX/SCX)

This protocol is highly effective for matrices like honey, tea, and herbal medicines.[5][8][15]

1. Sample Extraction:

  • Weigh 1-10 g of the homogenized sample into a centrifuge tube.[5][8]

  • Add 10-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[4][8][15]

  • Shake, vortex, or sonicate for 15-30 minutes to ensure thorough extraction.[1][15]

  • Centrifuge the mixture (e.g., at 3800 x g for 10 minutes).[5][15]

  • Collect the supernatant for SPE cleanup. The extract may be filtered if necessary.[8]

2. SPE Procedure (using a 150 mg, 6 cc MCX cartridge):

  • Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water.[15]

  • Sample Loading: Load 2 mL of the crude extract onto the conditioned cartridge at a flow rate of approximately 2 mL/min.[8][15]

  • Washing: Wash the cartridge sequentially with 4 mL of water, followed by 2 mL of 30-40% methanol in water to remove polar interferences and matrix components.[8][15]

  • Elution: Elute the target PAs by passing 4-5 mL of 2.5-5% ammonia (B1221849) in methanol through the cartridge.[8][15] Collect the eluate.

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5][8]

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water).[5][8][15]

Cation_Exchange_Mechanism cluster_loading Loading Step (Acidic Conditions, pH < pKa) cluster_elution Elution Step (Basic Conditions) PA_pos Protonated PA (R₃NH⁺) Sorbent_neg SCX Sorbent (SO₃⁻) PA_pos->Sorbent_neg Ionic Binding label_load PA is positively charged and retained on the negatively charged sorbent. PA_neutral Neutral PA (R₃N) Sorbent_neg2 SCX Sorbent (SO₃⁻) PA_neutral->Sorbent_neg2 Ionic bond broken, PA is eluted Eluent Ammoniated Solvent (e.g., NH₃ in MeOH) Eluent->PA_neutral Neutralizes PA label_elute PA is neutralized and released from the sorbent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Intermedine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges encountered in this complex synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound? A1: The most common strategy for synthesizing this compound involves a convergent approach. This entails the separate synthesis of two key fragments: the necine base, (-)-retronecine, and the necic acid, (+)-trachelanthic acid. These two intermediates are then coupled via an esterification reaction, followed by any necessary deprotection steps to yield the final natural product.[1]

Q2: Why are protecting groups essential in the synthesis of the retronecine (B1221780) and trachelanthic acid fragments? A2: Protecting groups are crucial for masking reactive functional groups, such as hydroxyl and amino groups, to prevent them from undergoing unwanted reactions during various synthetic steps.[2][3] For example, during the synthesis of the retronecine core, hydroxyl groups must be protected to allow for selective modification at other positions of the molecule. An effective protecting group strategy ensures chemoselectivity, improves yields, and prevents the formation of complex side products.[3]

Q3: What are the primary building blocks for the biosynthesis of the retronecine core and the necic acid moiety? A3: In nature, the biosynthesis of the retronecine core (a necine base) utilizes putrescine and ornithine as primary precursors.[4] The necic acid portion, a branched-chain carboxylic acid, is typically derived from amino acid metabolism, with isoleucine being a key building block for many.[5][6]

Q4: What are the major challenges in the final purification of this compound? A4: The final purification can be challenging due to the presence of diastereomers, such as its epimer lycopsamine, which may form during the synthesis.[7] The high polarity of the final compound can also complicate standard chromatographic purification. Techniques like high-speed counter-current chromatography (CCC) or reversed-phase chromatography with appropriate solvent modifiers may be required for effective separation.[7][8]

Overall Synthetic Workflow

The synthesis of this compound is a convergent process, as illustrated below. The two main branches, the synthesis of the necine base and the necic acid, are performed independently before a final coupling step.

G cluster_0 (-)-Retronecine Synthesis cluster_1 (+)-Trachelanthic Acid Synthesis cluster_2 Final Assembly start_R Chiral Precursor (e.g., L-proline) int_R1 Intermediate A (Pyrrolizidine Core Formation) start_R->int_R1 end_R (-)-Retronecine int_R1->end_R coupling Esterification (Coupling Reaction) end_R->coupling start_N Chiral Precursor (e.g., Isopropyl Acetoacetate) int_N1 Protected Intermediate B start_N->int_N1 end_N (+)-Trachelanthic Acid Derivative int_N1->end_N end_N->coupling deprotection Deprotection coupling->deprotection final_product This compound deprotection->final_product

Caption: Convergent synthesis plan for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during key stages of the synthesis.

Issue 1: Low yield in the coupling reaction between (-)-retronecine and the necic acid derivative.

  • Q: My esterification reaction is inefficient, resulting in a low yield of the coupled product. What are the likely causes and solutions?

  • A: Low yields in this step often stem from several factors: steric hindrance, improper activation of the carboxylic acid, or decomposition of the starting materials.

    • Steric Hindrance: Both (-)-retronecine (specifically the C9-hydroxyl) and the necic acid are sterically hindered. Standard esterification methods may not be effective.

    • Inadequate Activation: The carboxylic acid of the necic acid fragment must be sufficiently activated to react with the hindered alcohol of retronecine.

    • Side Reactions: The tertiary amine of the retronecine core can cause side reactions if not properly handled, for instance, by using its hydrochloride salt.

    Troubleshooting Steps:

    • Choice of Coupling Reagents: Employ powerful coupling agents designed for hindered substrates. Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) is a common choice, but alternatives like HATU or EDC can be more effective.

    • Acid Chloride Formation: Convert the necic acid to its more reactive acid chloride derivative using reagents like oxalyl chloride or thionyl chloride before adding it to the retronecine solution. This must be done carefully to avoid racemization.

    • Reaction Conditions: Optimize temperature and reaction time. While heating can overcome activation energy barriers, it can also lead to decomposition or epimerization. Monitor the reaction closely using TLC.

    • Protecting Groups: Ensure the protecting groups on the necic acid are stable to the coupling conditions and do not add excessive steric bulk.

Issue 2: Epimerization at C7 of the retronecine core during synthesis.

  • Q: I am observing the formation of the C7 epimer (heliotridine-like structures) in my product mixture. How can I prevent this?

  • A: Epimerization at C7 (the position of the secondary hydroxyl group) can occur under acidic or basic conditions, particularly if this hydroxyl group is oxidized and then reduced at any stage. Troubleshooting Steps:

    • Mild Conditions: Avoid harsh acidic or basic conditions throughout the synthesis and workup procedures. Use buffered solutions where necessary.

    • Protecting Group Strategy: Protect the C7-hydroxyl group early in the synthesis with a robust protecting group (e.g., a silyl (B83357) ether like TBDMS) if it is not involved in the desired reaction. This group can be selectively removed later.

    • Oxidation/Reduction: If an oxidation-reduction sequence at C7 is necessary, choose stereoselective reducing agents that favor the formation of the desired (R)-configuration at C7 for retronecine.

Issue 3: Difficulty removing protecting groups without affecting the ester bond.

  • Q: The final deprotection step is cleaving the ester linkage between the two fragments. How can I selectively deprotect?

  • A: This is a classic challenge that requires an "orthogonal" protecting group strategy, where one group can be removed without affecting another.[2] Troubleshooting Steps:

    • Review Your Strategy: Select protecting groups for the hydroxyls on your necic acid that can be removed under conditions that do not hydrolyze the C9 ester. For example, if you use a silyl ether (removed by fluoride, e.g., TBAF) or a benzyl (B1604629) ether (removed by hydrogenolysis), these conditions are typically mild enough not to affect the final ester bond.

    • Avoid Strong Acid/Base: Do not use protecting groups that require strong global acid or base hydrolysis (e.g., certain acetals or esters) for removal in the final step.

G start Low Yield in Coupling Step q1 Is the necic acid activated? start->q1 s1 Convert to acid chloride (e.g., (COCl)₂) or use stronger coupling agents (e.g., HATU). q1->s1 No q2 Are starting materials degrading? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Lower reaction temperature. Use retronecine as HCl salt. Check reagent purity. q2->s2 Yes q3 Is steric hindrance the issue? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Increase reaction time. Use less bulky protecting groups on necic acid if possible. q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for the key coupling step.

Key Experimental Protocols

The following are generalized protocols for the major stages of this compound synthesis. Researchers should consult specific literature for precise reagent quantities and conditions.

Protocol 1: Synthesis of (-)-Retronecine Core The synthesis of (-)-retronecine often starts from a chiral precursor like 2,3-O-isopropylidene-D-erythrose.[9]

  • Chain Extension & Cyclization: The starting material is converted via its oxime into a nitrile. Reaction with an appropriate C2-synthon followed by base-catalyzed cyclization forms the protected pyrrolidine (B122466) ring.[9]

  • N-Acylation & Reduction: The secondary amine of the pyrrolidine is protected (e.g., with a Cbz group), and the ester is reduced to an alcohol.

  • Dieckmann Cyclization: The precursor is manipulated to form a diester, which then undergoes an intramolecular Dieckmann cyclization to form the bicyclic pyrrolizidine (B1209537) core.

  • Reduction & Deprotection: The resulting keto-ester is reduced to a diol, and protecting groups are removed to yield (-)-retronecine.

Protocol 2: Synthesis of Protected (+)-Trachelanthic Acid

  • Asymmetric Aldol (B89426) Reaction: An asymmetric aldol reaction is performed to set the two adjacent chiral centers of the necic acid.

  • Protection of Hydroxyls: The two hydroxyl groups are protected. An isopropylidene acetal (B89532) is commonly used, which protects both groups simultaneously and can be removed under acidic conditions.

  • Ester Hydrolysis: The ester from the aldol step is hydrolyzed to yield the protected carboxylic acid, ready for coupling.

Protocol 3: Coupling and Deprotection

  • Activation of Necic Acid: The protected trachelanthic acid (1.1 eq) is dissolved in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere. A coupling agent (e.g., DCC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Coupling Reaction: A solution of (-)-retronecine (1.0 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Workup and Purification: The reaction is filtered to remove urea (B33335) byproduct. The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield the protected this compound.

  • Deprotection: The protected product is dissolved in a suitable solvent, and the protecting group (e.g., isopropylidene acetal) is removed using mild acidic conditions (e.g., aqueous acetic acid) to furnish this compound.

Data Presentation: Reagent and Yield Summary

The following tables provide an illustrative summary of reagents and potential yields. Actual results will vary based on specific conditions and experimental execution.

Table 1: Illustrative Reagent Stoichiometry for Coupling Step

ReagentMolar Eq.Purpose
(-)-Retronecine1.0Necine base
Protected Trachelanthic Acid1.1 - 1.2Necic acid
DCC or EDC1.2 - 1.5Carboxylic acid activating agent
DMAP0.1 - 0.2Acylation catalyst
Anhydrous Solvent (DCM/DMF)-Reaction medium

Table 2: Typical Step-wise Yields in Pyrrolizidine Alkaloid Synthesis

StageTypical Yield Range (%)Key Challenges Affecting Yield
Synthesis of Retronecine (multi-step)15 - 30 (overall)Stereocontrol, ring-forming efficiency
Synthesis of Necic Acid (multi-step)30 - 50 (overall)Asymmetric induction, protecting groups
Coupling Reaction40 - 75Steric hindrance, side reactions
Final Deprotection & Purification70 - 90Product stability, purification losses

References

Technical Support Center: Troubleshooting (+)-Intermedine Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (+)-Intermedine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common challenges in separating this compound?

The primary challenge in the purification of this compound, a pyrrolizidine (B1209537) alkaloid, is its separation from its diastereomer, lycopsamine (B1675737). These isomers often co-elute due to their similar physical and chemical properties, making their resolution difficult. Additionally, this compound can be prone to degradation on certain stationary phases, such as silica (B1680970) gel, which can lead to low recovery and the formation of artifacts.

Troubleshooting Poor Resolution Between this compound and Lycopsamine:

  • Method Selection: Consider using High-Performance Countercurrent Chromatography (HPCCC) or High-Speed Counter-Current Chromatography (HSCCC). These all-liquid chromatography techniques avoid solid stationary phases, minimizing adsorptive losses and potential degradation of the analyte.[1]

  • Chiral Stationary Phases: For High-Performance Liquid Chromatography (HPLC), employing a chiral stationary phase is crucial for separating enantiomers and diastereomers. Immobilized carbohydrate-based chiral columns, such as Chiralpak IA and IC, have shown success in separating this compound and lycopsamine.[2]

  • Mobile Phase Optimization: The choice of mobile phase is critical. For chiral HPLC, a mobile phase of acetonitrile/methanol (80:20) or methanol/methyl-t-butyl ether (90:10), both containing 0.1% diethylamine (B46881), has been effective with a Chiralpak IA column.[2] For HSCCC, a solvent system composed of a chloroform (B151607) mobile phase and a 0.2 M potassium phosphate (B84403) buffer as the stationary phase can provide good resolution of pyrrolizidine alkaloids.[3]

2. My this compound recovery is low. What are the potential causes and solutions?

Low recovery of this compound can be attributed to several factors, including degradation on the column, irreversible adsorption, or suboptimal extraction from the initial sample.

Troubleshooting Low Recovery:

  • Assess Compound Stability: Test the stability of this compound on the chosen stationary phase (e.g., silica gel) using a 2D TLC test. If degradation is observed, consider alternative stationary phases like alumina (B75360) or deactivated silica gel.

  • Utilize Liquid-Liquid Chromatography: Techniques like HPCCC and HSCCC prevent irreversible adsorption by eliminating the solid support, which can significantly improve recovery rates.[1]

  • Optimize Extraction: Ensure the initial extraction method efficiently recovers pyrrolizidine alkaloids from the plant material or reaction mixture.

  • Check for Sample Loss During Preparation: Evaluate each step of your sample preparation to identify potential sources of loss.

3. I am observing peak tailing or broad peaks in my HPLC chromatogram. How can I improve peak shape?

Poor peak shape can be caused by a variety of issues related to the column, mobile phase, or sample injection.

Troubleshooting Peak Shape Issues:

  • Column Health: Ensure your column is not overloaded and is properly packed. A void at the column inlet can cause peak tailing.

  • Mobile Phase Compatibility: The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a strong solvent can lead to peak broadening.

  • pH of the Mobile Phase: For ionizable compounds like alkaloids, the pH of the mobile phase can significantly impact peak shape. Adding a small amount of an amine, like diethylamine (0.1%), can improve the peak shape of basic compounds by reducing interactions with residual silanols on the silica surface.[2]

  • System Dead Volume: Minimize tubing length and ensure all connections are secure to reduce extra-column band broadening.

4. How do I select the appropriate chromatographic method for my specific needs?

The choice of method depends on the scale of the separation (analytical vs. preparative), the required purity, and the available equipment.

Method Selection Workflow:

TroubleshootingWorkflow Start Chromatographic Problem Identified Problem Select Problem Type Start->Problem PoorRes Poor Resolution Problem->PoorRes Resolution LowRec Low Recovery Problem->LowRec Recovery BadPeak Poor Peak Shape Problem->BadPeak Peak Shape Sol_PoorRes1 Optimize Mobile Phase PoorRes->Sol_PoorRes1 Sol_PoorRes2 Change Stationary Phase (e.g., Chiral) PoorRes->Sol_PoorRes2 Sol_PoorRes3 Consider HPCCC/HSCCC PoorRes->Sol_PoorRes3 Sol_LowRec1 Check Compound Stability (2D TLC) LowRec->Sol_LowRec1 Sol_LowRec2 Use All-Liquid Chromatography (HPCCC) LowRec->Sol_LowRec2 Sol_LowRec3 Optimize Extraction Protocol LowRec->Sol_LowRec3 Sol_BadPeak1 Check for Column Overload/Void BadPeak->Sol_BadPeak1 Sol_BadPeak2 Adjust Mobile Phase pH BadPeak->Sol_BadPeak2 Sol_BadPeak3 Ensure Sample Solvent Compatibility BadPeak->Sol_BadPeak3

References

Technical Support Center: Optimizing Cell-Based Assays for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays involving (+)-Intermedine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily induces hepatotoxicity through mitochondria-mediated apoptosis.[1][2][3] This process involves the generation of excessive reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c.[1][2][3] The released cytochrome c then activates a caspase cascade, including caspase-9 and caspase-3, ultimately leading to apoptotic cell death.[1]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Studies have successfully used various liver-derived cell lines to investigate the cytotoxicity of this compound. These include primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells.[1][3] The choice of cell line should be guided by the specific research question.

Q3: What are the typical effective concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the assay duration. For example, in HepD cells, concentrations ranging from 20 to 100 µg/mL have been shown to induce apoptosis and inhibit cell proliferation within 24 hours.[1][2] It is recommended to perform a dose-response study to determine the optimal concentration range for your specific experimental setup.

Q4: How can I assess this compound-induced apoptosis in my cell cultures?

A4: A common and effective method is using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[1][2] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Q5: Beyond apoptosis, what other cellular effects of this compound can be assayed?

A5: Besides apoptosis, this compound has been shown to inhibit cell proliferation, colony formation, and migration.[1][4] Therefore, assays such as the CCK-8 assay for cell viability, colony formation assays, and wound healing or transwell migration assays are relevant for characterizing its cellular effects.[3][4]

Troubleshooting Guides

Cell Viability Assays (e.g., CCK-8, MTT)
Problem Possible Cause(s) Suggested Solution(s)
High background signal - Contamination of reagents or cell culture. - Interference of this compound with the assay chemistry (common with natural products).[5]- Use sterile techniques and fresh reagents. - Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider a different viability assay (e.g., ATP-based assay).
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
Low signal-to-noise ratio - Suboptimal cell number. - Insufficient incubation time with the assay reagent.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[6] - Optimize the incubation time with the viability reagent according to the manufacturer's protocol and your specific cell line.
Apoptosis Assays (Annexin V/PI Staining)
Problem Possible Cause(s) Suggested Solution(s)
High percentage of necrotic cells (PI positive) even at low this compound concentrations - Cells were handled too harshly during harvesting. - The this compound concentration is too high, causing rapid cell death.- Use a gentle harvesting method (e.g., trypsinization for a shorter duration, gentle scraping). - Perform a thorough dose-response and time-course experiment to identify optimal conditions for observing apoptosis.
High background Annexin V staining in control cells - Cells are overgrown or unhealthy. - Excessive exposure to trypsin during harvesting.- Ensure cells are healthy and not confluent before starting the experiment. - Minimize the duration of trypsin treatment and wash cells with a buffer containing calcium.
Weak or no Annexin V signal in treated cells - The incubation time with this compound is too short. - The concentration of this compound is too low.- Increase the incubation time with this compound. - Increase the concentration of this compound based on dose-response data.
Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)
Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in control cells - Autofluorescence of the cells or media components. - Photobleaching of the dye.- Include an unstained control to measure background fluorescence. - Use a phenol (B47542) red-free medium during the assay. - Minimize exposure of the stained cells to light.
Inconsistent fluorescence intensity - Uneven dye loading. - Variation in incubation time.- Ensure cells are evenly covered with the DCFH-DA solution. - Maintain consistent incubation times for all samples.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines [1]

Cell LineIC50 (µM)
Primary mouse hepatocytesNot specified
HepD239.39
H22Not specified
HepG2Not specified

Table 2: Apoptosis Rates in HepD Cells Treated with this compound for 24 hours [4]

This compound and Lycopsamine Mixture Concentration (µg/mL)Apoptosis Rate (%)
07.2
2032.7
5040.7
7591.1
10099.1

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection (DCFH-DA)
  • Seed cells in a 96-well black plate with a clear bottom.

  • After treatment with this compound, remove the medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blotting for Apoptosis-Related Proteins
  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[7][8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Cytochrome c, PARP, Bax) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Intermedine_Signaling_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound induced mitochondrial apoptosis pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere overnight Seed->Adhere Treat 3. Treat with this compound and vehicle control Adhere->Treat Add_Reagent 4. Add CCK-8 reagent Treat->Add_Reagent Incubate 5. Incubate for 1-4 hours Add_Reagent->Incubate Read 6. Measure absorbance at 450 nm Incubate->Read Apoptosis_Assay_Workflow Seed_Treat 1. Seed and treat cells with this compound Harvest 2. Harvest and wash cells with cold PBS Seed_Treat->Harvest Resuspend 3. Resuspend in Binding Buffer Harvest->Resuspend Stain 4. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Dark 5. Incubate for 15 min in the dark Stain->Incubate_Dark Analyze 6. Analyze by flow cytometry Incubate_Dark->Analyze

References

Technical Support Center: (+)-Intermedine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioactivity assessment of (+)-Intermedine. Our goal is to help you achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds found in various plant species.[1][2] Its primary reported bioactivities include:

  • Hepatotoxicity: Like many PAs, this compound can be toxic to liver cells, an important consideration in toxicological studies.[1][2]

  • Cytotoxicity: It has been shown to be cytotoxic to various cancer cell lines, suggesting potential as an anti-cancer agent.

  • Anti-inflammatory and Neuroprotective Effects: Recent studies have highlighted its potential to inhibit inflammatory pathways, such as the NF-κB signaling cascade, and to protect neuronal cells from damage.[3][4][5]

Q2: How should I prepare and store this compound stock solutions to maintain stability?

A2: For optimal stability, this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[2][6] To minimize degradation from repeated freeze-thaw cycles and water absorption, it is recommended to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C.[2] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7][8]

Q3: Which cell lines are recommended for studying the bioactivity of this compound?

A3: The choice of cell line depends on the bioactivity you are investigating:

  • Hepatotoxicity and Cytotoxicity: Human liver cancer cell lines such as HepG2 and HepD are commonly used.

  • Anti-inflammatory Activity: Murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 are suitable models for studying inflammation.

  • Neuroprotective Effects: BV2 microglia and HT22 hippocampal cells have been used to investigate the anti-neuroinflammatory and neuroprotective properties of related compounds.[3][5]

Q4: What are some common causes of variability in cell-based assays?

A4: Variability in cell-based assays can arise from several factors, including inconsistent cell seeding density, edge effects in multi-well plates, reagent degradation, and lot-to-lot inconsistencies in reagents like fetal bovine serum (FBS).[9] Pipetting errors and improper mixing of solutions can also contribute to variability.[10]

Troubleshooting Guides

High Variability in Cytotoxicity Assays (e.g., MTT, CCK-8)

Problem: I am observing high variability between replicate wells in my MTT assay for this compound.

Possible Causes and Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[11]

  • Compound Precipitation: this compound, like many small molecules, may precipitate in aqueous culture media, especially at high concentrations.[6]

    • Solution: Visually inspect your wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the concentration range or preparing fresh dilutions.

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): The purple formazan crystals in an MTT assay must be fully dissolved for accurate readings.[12]

    • Solution: After adding the solubilization buffer (e.g., DMSO or acidified isopropanol), ensure complete dissolution by gently pipetting up and down or using an orbital shaker.[12]

Workflow for Troubleshooting High Variability in Cytotoxicity Assays

start High Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_plate_layout Examine Plate Layout start->check_plate_layout check_compound Inspect for Compound Precipitation start->check_compound check_solubilization Verify Formazan Solubilization start->check_solubilization solution_seeding Ensure Single-Cell Suspension and Consistent Mixing check_seeding->solution_seeding solution_plate Avoid Outer Wells; Use as Humidity Barrier check_plate_layout->solution_plate solution_compound Lower Concentration Range or Prepare Fresh Dilutions check_compound->solution_compound solution_solubilization Ensure Complete Dissolution (Pipetting/Shaking) check_solubilization->solution_solubilization re_run_assay Re-run Assay with Optimized Protocol solution_seeding->re_run_assay solution_plate->re_run_assay solution_compound->re_run_assay solution_solubilization->re_run_assay

A flowchart for troubleshooting high variability in cytotoxicity assays.

Unexpected Results in Anti-inflammatory Assays

Problem: I am not observing an inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Possible Causes and Solutions:

  • Suboptimal LPS Concentration: The concentration of lipopolysaccharide (LPS) used to stimulate the cells may be too high, masking the inhibitory effect of your compound.

    • Solution: Perform an LPS dose-response experiment to determine the EC50 or a sub-maximal stimulating concentration.

  • Incorrect Timing of Compound Addition: The timing of this compound treatment relative to LPS stimulation is crucial.

    • Solution: Typically, cells are pre-treated with the test compound for 1-2 hours before adding LPS. You may need to optimize this pre-incubation time.

  • Interference with the Griess Reagent: Components in your sample could interfere with the Griess assay, which measures nitrite (B80452), a stable product of NO.[13][14]

    • Solution: Include a cell-free control where you add this compound to the culture medium to see if it directly reacts with the Griess reagents.

  • Cell Viability Issues: At the concentrations tested, this compound might be causing cytotoxicity, which would also lead to a decrease in NO production.

    • Solution: Perform a concurrent cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed decrease in NO is not due to cell death.

Issues with Signaling Pathway Analysis (e.g., NF-κB)

Problem: My Western blot results for NF-κB activation are inconsistent after treatment with this compound.

Possible Causes and Solutions:

  • Poor Quality Cell Lysates: Incomplete cell lysis or protein degradation can lead to unreliable Western blot results.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.

  • Antibody Issues: The primary or secondary antibodies may not be specific or may have lost activity.

    • Solution: Validate your antibodies using positive and negative controls. Ensure proper storage and handling of antibodies.

  • Inappropriate Loading Controls: Using a loading control that is affected by the experimental treatment can lead to misinterpretation of the results.

    • Solution: Ensure that the expression of your chosen loading control (e.g., GAPDH, β-actin) is not altered by this compound treatment in your specific cell model.

Signaling Pathway of this compound Induced Apoptosis and Anti-inflammatory Effects

Intermedine This compound ROS Increased ROS Production Intermedine->ROS NFkB_Inhibition Inhibition of NF-κB Pathway Intermedine->NFkB_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Reduced Inflammatory Response NFkB_Inhibition->Inflammation

Signaling pathways affected by this compound.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results to determine the IC50 value.

Protocol: Nitric Oxide Measurement (Griess Assay)

This protocol is for measuring nitrite accumulation in the supernatant of cultured macrophages.

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.[14]

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its mixture with Lycopsamine in a human hepatocyte cell line.

CompoundCell LineAssayIncubation TimeIC50 (µg/mL)
This compoundHepDCCK-8Not Specified~75
LycopsamineHepDCCK-8Not Specified~75
This compound + LycopsamineHepDCCK-8Not Specified<75

Data extracted from a study by Zhang et al. (2022), which suggests that the combination of this compound and Lycopsamine has a more significant cytotoxic effect on HepD cells compared to the individual compounds.

Diagrams and Workflows

Experimental Workflow for Assessing this compound Bioactivity

start Start: this compound Bioactivity Assessment prepare_compound Prepare this compound Stock (Anhydrous DMSO, Aliquot, Store at -80°C) start->prepare_compound select_cells Select Appropriate Cell Line (e.g., HepG2, RAW 264.7) prepare_compound->select_cells cell_culture Culture and Seed Cells in Multi-well Plates select_cells->cell_culture treat_cells Treat Cells with Serial Dilutions of this compound cell_culture->treat_cells cytotoxicity_assay Cytotoxicity Assay (MTT, CCK-8) treat_cells->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (Griess Assay for NO) treat_cells->anti_inflammatory_assay signaling_assay Signaling Pathway Analysis (Western Blot for NF-κB) treat_cells->signaling_assay data_analysis Data Analysis and Interpretation (Calculate IC50, etc.) cytotoxicity_assay->data_analysis anti_inflammatory_assay->data_analysis signaling_assay->data_analysis end End: Conclusion on Bioactivity data_analysis->end

A general experimental workflow for assessing the bioactivity of this compound.

References

Technical Support Center: (+)-Intermedine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of (+)-Intermedine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound, a pyrrolizidine (B1209537) alkaloid (PA), include its chemical instability, the presence of isomeric compounds like lycopsamine (B1675737), matrix effects in complex samples, and achieving adequate sensitivity and recovery during sample extraction.[1][2] PAs can exist as free bases or N-oxides, further complicating analysis.

Q2: Why is the stability of this compound a concern during analysis?

A2: this compound is susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can lead to its degradation, resulting in inaccurate quantification.[3][4] For instance, the stability of analytes in biological matrices can be affected by enzymatic degradation and pH changes during storage and sample processing.[3] It is crucial to control these factors throughout the analytical workflow.

Q3: What are matrix effects and how do they impact this compound quantification?

A3: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix.[5] In the case of this compound, complex matrices like herbal extracts or biological fluids can contain compounds that suppress or enhance its signal in mass spectrometry, leading to underestimation or overestimation.[5]

Q4: Are there any specific regulatory guidelines for this compound levels?

A4: While specific regulations for this compound are not commonly singled out, regulatory bodies like the European Commission have set maximum levels for the sum of certain pyrrolizidine alkaloids in various food commodities, including tea, herbal infusions, and food supplements. These regulations are in place due to the known hepatotoxicity of PAs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the quantification of this compound.

Problem 1: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Inappropriate extraction solvent. The polarity of the extraction solvent is critical for efficiently extracting this compound.

    • Solution: A mixture of methanol (B129727) and water (e.g., 50:50 v/v) is often effective for extracting PAs from plant material.[6] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the extraction of PAs, which are basic compounds.

  • Possible Cause 2: Inefficient extraction technique. The method used to extract the analyte from the sample matrix may not be optimal.

    • Solution: Techniques like ultrasound-assisted extraction or pressurized liquid extraction can improve extraction efficiency compared to simple maceration.[6] For complex matrices, a solid-phase extraction (SPE) clean-up step using a cation-exchange sorbent can help to isolate PAs and improve recovery.

Problem 2: Poor peak shape or resolution in the chromatogram.

  • Possible Cause 1: Suboptimal mobile phase composition. The mobile phase may not be suitable for the chromatographic separation of this compound and its isomers.

  • Possible Cause 2: Inappropriate column chemistry. The stationary phase of the HPLC column may not be providing adequate separation.

    • Solution: A C18 column is often used for PA analysis. However, if co-elution with isomers like lycopsamine is an issue, experimenting with other column chemistries (e.g., phenyl-hexyl) or columns with different particle sizes and lengths may be necessary.

Problem 3: Inconsistent or non-reproducible quantification results.

  • Possible Cause 1: Analyte degradation. As mentioned in the FAQs, this compound can degrade during sample processing and analysis.

    • Solution: Ensure that samples are processed promptly and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[7] Protect samples from light and maintain a consistent pH during extraction and analysis.[3]

  • Possible Cause 2: Unaccounted matrix effects. Variations in the sample matrix between different samples can lead to inconsistent signal suppression or enhancement.

    • Solution: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects. If this is not available, matrix-matched calibration curves should be prepared for each sample type to ensure accurate quantification.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound reported in the literature.

ParameterValueMatrixAnalytical MethodReference
Calibration Range 1 - 9.25 µg/mLComfrey Root/Leaf ExtractHPLC-MS/MS[1][2]
Limit of Detection (LOD) Not explicitly stated for Intermedine aloneComfrey Root/Leaf ExtractHPLC-MS/MS[1][2]
Limit of Quantification (LOQ) Not explicitly stated for Intermedine aloneComfrey Root/Leaf ExtractHPLC-MS/MS[1][2]
Recovery 84.1% to 112.9% (for a mixture of PAs)FeedLC-MS[8]
Precision (RSD%) <10% (for a mixture of PAs)Comfrey ExtractLC-MS[6]

Experimental Protocols

Protocol: Quantification of this compound in Herbal Material by UHPLC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation and Extraction

  • Homogenize the dried and powdered herbal material.

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., 50 mM sulfuric acid in a 1:1 mixture of water and methanol).

  • Vortex the mixture for 10 minutes.

  • Centrifuge the mixture at 5000 x g for 10 minutes.

  • Collect the supernatant for clean-up.

2. Solid-Phase Extraction (SPE) Clean-up

  • Condition an Oasis MCX SPE cartridge (or equivalent cation-exchange cartridge) with 3 mL of methanol followed by 3 mL of water.

  • Load 2 mL of the supernatant from the sample extraction onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interfering substances.

  • Elute the this compound and other PAs with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 50% B

    • 8-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis homogenization Homogenization of Herbal Material extraction Extraction with Aqueous Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Cation Exchange) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation uhplc UHPLC Separation (C18 Column) evaporation->uhplc msms MS/MS Detection (ESI+, MRM) uhplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway intermedine This compound ros Increased Reactive Oxygen Species (ROS) intermedine->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Hepatocyte Apoptosis caspase3->apoptosis

Caption: this compound induced mitochondria-mediated apoptosis pathway.

References

Technical Support Center: Enhancing the Resolution of (+)-Intermedine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of (+)-Intermedine stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the chiral separation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound and its stereoisomers, like Lycopsamine (B1675737), so challenging?

A1: The resolution is difficult because stereoisomers, such as enantiomers and diastereomers, possess very similar or identical physicochemical properties in an achiral environment. This compound and its diastereomer, Lycopsamine, along with their respective enantiomers, have the same molecular weight and similar polarities, making their separation by standard chromatographic or crystallization techniques challenging. Effective separation requires the creation of a chiral environment where the different spatial arrangements of the atoms lead to distinguishable interactions.

Q2: What are the primary methods for resolving this compound stereoisomers?

A2: The two primary methods for resolving this compound stereoisomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.[1][2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture of Intermedine (B191556) (a basic compound) with a single enantiomer of a chiral acid (a resolving agent). This reaction forms diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated.[3][4]

Q3: Which chiral HPLC columns are most effective for separating Intermedine and Lycopsamine?

A3: Immobilized polysaccharide-based chiral stationary phases are highly effective. Specifically, Chiralpak IA has been shown to provide the best separation for Intermedine and Lycopsamine isomers.[1] Chiralpak IC is another option, but comparative studies have demonstrated superior performance with Chiralpak IA under optimized conditions.[1]

Q4: What type of resolving agent should I use for the diastereomeric salt crystallization of this compound?

A4: Since this compound is a basic alkaloid, a chiral acidic resolving agent should be used. Common choices for resolving basic compounds include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[3][4][5] The selection of the optimal resolving agent often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause Solution
Poor or No Resolution Inappropriate Mobile Phase: The solvent composition is critical for achieving selectivity on the chiral stationary phase.Optimize the mobile phase. For Chiralpak IA, effective mobile phases include Acetonitrile/Methanol (80:20) or Methanol/Methyl-tert-butyl ether (90:10), both with 0.1% diethylamine.[1] Adjusting the ratio of the organic modifiers can significantly impact resolution.
Incorrect Column Selection: The chosen chiral stationary phase (CSP) may not be suitable for Intermedine stereoisomers.Use a recommended column, such as Chiralpak IA, which has demonstrated good performance for separating Intermedine and Lycopsamine.[1]
Suboptimal Temperature: Temperature affects the thermodynamics of the interaction between the analytes and the CSP.Vary the column temperature (e.g., in increments of 5 °C) to see if resolution improves. Both increasing and decreasing the temperature can be effective depending on the specific interaction.
Peak Tailing Secondary Interactions: The basic nature of Intermedine can lead to unwanted interactions with the silica (B1680970) support of the column.Add a basic modifier to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% is commonly used to improve the peak shape of basic compounds like pyrrolizidine (B1209537) alkaloids.[1]
Column Overload: Injecting too much sample can saturate the stationary phase.Reduce the injection volume or the concentration of the sample.
Shifting Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 30-60 minutes) before starting the analysis.
Mobile Phase Instability: The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component).Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No Crystallization or "Oiling Out" Inappropriate Solvent: The solvent may be too good, keeping both diastereomeric salts in solution, or too poor, causing them to precipitate as an oil.Conduct a solvent screen using a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent will have a large solubility difference between the two diastereomeric salts.
Insufficient Supersaturation: The concentration of the diastereomeric salt is below its solubility limit.Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce crystallization.
High Solubility of Both Salts: Both diastereomeric salts are highly soluble in the chosen solvent.Change the solvent system or lower the crystallization temperature to decrease solubility.
Low Diastereomeric Excess (d.e.) / Purity Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Re-evaluate the solvent system to maximize the solubility difference. A slower, more controlled cooling rate during crystallization can also improve selectivity. Recrystallizing the product may be necessary to enhance purity.
Rapid Crystallization: "Crash cooling" or rapid addition of an anti-solvent can trap the undesired diastereomer in the crystal lattice.Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow for the selective crystallization of the less soluble diastereomer.
Low Yield High Solubility of the Desired Salt: The target diastereomeric salt is too soluble in the crystallization solvent.Optimize the solvent system by using a solvent in which the desired salt is less soluble, or by adding an anti-solvent. Lowering the final crystallization temperature can also increase the yield.
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic Intermedine may not be optimal.Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents) to find the ratio that maximizes the yield of the desired diastereomeric salt.

Quantitative Data Tables

Table 1: Chiral HPLC Performance for Intermedine/Lycopsamine Separation

ColumnMobile PhaseCapacity Factor (k'1)Selectivity (α)Resolution (Rs)Reference
Chiralpak IA ACN/Methanol (80:20) + 0.1% DEA1.831.202.50[1]
Chiralpak IA Methanol/MTBE (90:10) + 0.1% DEA1.151.232.25[1]
Chiralpak IC ACN/Methanol (80:20) + 0.1% DEA2.541.000.00[1]
Chiralpak IC Methanol/MTBE (90:10) + 0.1% DEA1.251.081.05[1]

ACN: Acetonitrile, MTBE: Methyl-tert-butyl ether, DEA: Diethylamine

Table 2: Representative Data for Diastereomeric Salt Crystallization of Basic Compounds

Racemic BaseChiral Resolving AcidSolventDiastereomeric Excess (d.e.)YieldReference
(±)-1-Phenylethylamine(-)-Tartaric AcidIsopropanol/Water83.5%87.5%Adapted from[6]
(±)-1-Phenylethylamine(-)-Tartaric Acid (Purified)Isopropanol/HCl95.0%70.0%Adapted from[6]
Racemic Amine(R,R)-DBTAMethanol/Water>90%GoodAdapted from[7]

Experimental Protocols & Visualizations

Protocol 1: Chiral HPLC Method for this compound Resolution

This protocol is optimized for the analytical separation of this compound from its stereoisomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase of Acetonitrile/Methanol (80:20, v/v) containing 0.1% Diethylamine (DEA). Degas the mobile phase thoroughly.

    • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic mixture of Intermedine/Lycopsamine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C (can be optimized).

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers based on their retention times.

    • Calculate the resolution (Rs) between the critical pair of peaks to assess the quality of the separation.

G cluster_prep System & Sample Preparation cluster_run HPLC Analysis cluster_analysis Data Analysis p1 Prepare Mobile Phase (ACN/MeOH/DEA) p2 Equilibrate Chiralpak IA Column p1->p2 r1 Inject Sample p3 Dissolve & Filter Intermedine Sample p3->r1 r2 Isocratic Elution (1.0 mL/min) r1->r2 r3 UV Detection (220 nm) r2->r3 a1 Identify Stereoisomer Peaks r3->a1 a2 Calculate Resolution (Rs) a1->a2 G cluster_salt Salt Formation & Crystallization cluster_regen Enantiomer Regeneration cluster_analysis Purity Analysis s1 Dissolve Racemic Intermedine & Chiral Acid s2 Combine Solutions s1->s2 s3 Slow Cooling to Induce Crystallization s2->s3 s4 Isolate Crystals (Filtration) s3->s4 r1 Dissolve Diastereomeric Salt in Water s4->r1 r2 Basify to pH > 10 r1->r2 r3 Extract with Organic Solvent r2->r3 r4 Isolate Pure Enantiomer r3->r4 a1 Determine Enantiomeric Excess (Chiral HPLC) r4->a1

References

Dealing with matrix effects in (+)-Intermedine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Intermedine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex matrices like herbal extracts, honey, or biological fluids, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][3]

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. The matrix effect (ME) can be quantified using the following formula:

    • ME (%) = (Peak area in matrix / Peak area in solvent) x 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.

Q3: What are the common sources of matrix effects in the analysis of pyrrolizidine (B1209537) alkaloids like this compound?

A3: Common sources of matrix effects in the analysis of pyrrolizidine alkaloids (PAs) include:

  • Phospholipids: Abundant in biological samples like plasma and serum, they are a major cause of ion suppression.[4][5]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression.

  • Endogenous Compounds: In complex matrices like plant extracts or honey, numerous co-extracted compounds can interfere with the ionization of this compound.[6]

  • Mobile Phase Additives: Some additives, while beneficial for chromatography, can contribute to matrix effects.

Q4: Can the choice of ionization technique (ESI vs. APCI) influence matrix effects?

A4: Yes, the choice of ionization technique can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI).[5] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to mitigate these effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound signal in sample, but present in standard. Severe ion suppression due to matrix effects.1. Improve Sample Preparation: Implement a more rigorous cleanup step using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., cation exchange).[5][6] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Modify the gradient or change the column to better separate this compound from co-eluting interferences.
Poor reproducibility of this compound peak area between injections. Inconsistent matrix effects from sample to sample.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Peak tailing or fronting for this compound. Interaction with active sites on the column or system.1. Modify Mobile Phase: Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) or an ion-pairing agent to the mobile phase. 2. Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for basic compounds.
Gradual decrease in this compound signal over a sequence of injections. Accumulation of matrix components on the column or in the ion source.1. Implement a Column Wash Step: After each injection or periodically within the sequence, run a strong solvent wash to clean the column. 2. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer).

Experimental Protocols

Protocol 1: Sample Preparation of Honey Samples for this compound Analysis using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the analysis of pyrrolizidine alkaloids in honey.[6]

  • Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid and vortex for 1 minute to dissolve the honey.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol (B129727) followed by 5 mL of 0.05 M sulfuric acid.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and other PAs with 10 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrument and application.

Parameter Condition
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transition To be determined by direct infusion of a this compound standard

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for Intermedine from a study on the analysis of pyrrolizidine alkaloids in various food matrices.

Matrix Spiking Level (µg/kg) Recovery (%) Matrix Effect (%)
Honey1095.298.5
Herbal Tea1091.892.3
Milk1088.589.1

Data is representative and may vary depending on the specific sample and analytical method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing weigh Weigh Sample extract Acidic Extraction weigh->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) check_me->assess_me Yes me_present Matrix Effects Confirmed? assess_me->me_present no_me Investigate Other Causes (e.g., instrument performance, standard stability) me_present->no_me No mitigate_me Mitigate Matrix Effects me_present->mitigate_me Yes improve_sp Improve Sample Prep (e.g., SPE, LLE) mitigate_me->improve_sp optimize_lc Optimize Chromatography mitigate_me->optimize_lc use_is Use Internal Standard (SIL-IS) mitigate_me->use_is matrix_match Use Matrix-Matched Calibration mitigate_me->matrix_match revalidate Re-evaluate Method Performance improve_sp->revalidate optimize_lc->revalidate use_is->revalidate matrix_match->revalidate

Caption: Troubleshooting decision tree for matrix effects.

intermedine_toxicity_pathway cluster_cellular_effects Cellular Effects in Hepatocytes intermedine This compound ros Reactive Oxygen Species (ROS) Generation intermedine->ros er_stress Endoplasmic Reticulum (ER) Stress intermedine->er_stress mito Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mito cyt_c Cytochrome c Release mito->cyt_c caspase Caspase-3 Activation er_stress->caspase cyt_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound induced hepatotoxicity pathway.

References

Technical Support Center: Purification of (+)-Intermedine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of (+)-Intermedine from crude plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Extraction & Initial Processing

Question 1: What is the most effective initial extraction method for enriching Intermedine from plant material?

Answer: An acid-base extraction is highly effective for the initial enrichment of pyrrolizidine (B1209537) alkaloids (PAs) like Intermedine from crude plant material.[1] PAs are basic compounds that form water-soluble salts in acidic solutions. This allows for their separation from neutral and acidic plant constituents. The plant material is typically extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids. The resulting aqueous extract containing the alkaloid salts is then washed with a non-polar organic solvent to remove lipids and other non-polar impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, converting them back to their free base form, which can then be extracted into an organic solvent.

Question 2: I'm experiencing persistent emulsion formation during liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a common issue when partitioning plant extracts between aqueous and organic phases, often due to the presence of natural surfactants.[2][3] Here are several strategies to break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.[2]

  • Salting Out: Add saturated brine (NaCl solution) or solid NaCl to the separatory funnel.[2][3][4] This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.[2]

  • Filtration: Passing the emulsion through a bed of celite or glass wool can help to coalesce the dispersed droplets.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[2]

  • Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to spontaneous separation.[3][4]

Question 3: My initial crude extract shows a very low yield of Intermedine. What are the likely causes and solutions?

Answer: Low yields in the initial extraction can stem from several factors:

  • Incomplete Extraction: The solvent, pH, or extraction time may not be optimal. Ensure the plant material is finely ground to maximize surface area. Multiple extractions of the plant material will increase the yield.

  • Compound Degradation: PAs can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[5] Avoid prolonged exposure to harsh conditions.

  • Low Alkaloid Content in Plant Material: The concentration of Intermedine can vary depending on the plant species, geographical origin, and harvest time.[6] It's crucial to start with high-quality, verified plant material.

  • Improper Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. Generally, a higher ratio improves yield.

Chromatographic Purification

Question 4: I'm having difficulty separating this compound from its stereoisomer, Lycopsamine, using standard silica (B1680970) gel chromatography. What should I do?

Answer: The separation of diastereomers like Intermedine and Lycopsamine can be challenging with standard silica gel chromatography due to their similar polarities. More specialized techniques are often required:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for separating closely related isomers. Chiral stationary phases, such as Chiralpak IA or IC, have been successfully used for the baseline separation of Intermedine and Lycopsamine.[7]

  • Flash Chromatography with Boronated Stationary Phases: A semi-automated flash chromatography system using boronated soda glass beads or quartz sand has been reported for the preparative separation of these epimers.

  • Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases and can be very effective for separating polar compounds like PAs. Symlandine (B1238365), a stereoisomer of symphytine, has been successfully isolated from Symphytum officinale using CCC.[8]

Question 5: My purified fractions from column chromatography are still showing multiple spots on TLC. How can I improve the purity?

Answer: If your fractions are not pure, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: A slight change in the solvent polarity can significantly impact separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic elution for complex mixtures.

  • Column Overloading: Injecting too much sample onto the column can lead to poor separation. Reduce the sample load to improve resolution.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to band broadening and poor separation.

  • Repeat Chromatography: It is common to perform multiple chromatographic steps to achieve high purity. Consider using a different stationary phase for the second column (e.g., alumina (B75360) or a bonded phase) to exploit different separation mechanisms.

Question 6: I am observing significant loss of Intermedine during Solid-Phase Extraction (SPE) cleanup. What could be the issue?

Answer: Loss of analyte during SPE can occur at various stages. Here's how to troubleshoot:

  • Inappropriate Sorbent: Ensure the sorbent chemistry is suitable for retaining Intermedine. For PAs, strong cation exchange (SCX) SPE cartridges are commonly used, as they retain the basic alkaloids.[5][9]

  • Incorrect pH: The pH of the sample and wash solutions is critical for retention and elution on ion-exchange sorbents. For SCX, the sample should be loaded at a pH where Intermedine is protonated (cationic), and elution is achieved with a basic solution.

  • Wash Solvent Too Strong: The wash solvent may be eluting the Intermedine along with the impurities. Use a weaker wash solvent to remove interferences without affecting the analyte.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the Intermedine from the sorbent. Increase the strength or volume of the elution solvent.

Quantitative Data

The following tables summarize typical quantitative data related to the extraction and purification of Intermedine and other pyrrolizidine alkaloids.

Table 1: Pyrrolizidine Alkaloid Content in Symphytum officinale (Comfrey)

Plant PartAlkaloidContent Range (% of dry weight)Reference
RootsIntermedine/Lycopsamine0.02 - 0.18[10]
RootsAcetylintermedine/Acetyllycopsamine0.08 - 0.11[10]
LeavesIntermedine/Lycopsamine4 times lower than roots[10]
LeavesAcetylintermedine/Acetyllycopsamine8-11 times lower than roots[10]

Table 2: Typical Yields of Plant Extraction Methods

Extraction MethodTypical Yield Range (%)NotesReference
Maceration1 - 15Highly dependent on solvent and plant material.[11]
Pressurized Liquid Extraction (PLE)20 - 50Generally higher yields than maceration in shorter times.[11]
Supercritical Fluid Extraction (SFE)1 - 10Yields can be lower for polar compounds like alkaloids.[11]

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the purification of this compound.

Protocol 1: Acid-Base Extraction of this compound from Plant Material

  • Maceration:

    • Grind the dried and powdered plant material (e.g., Symphytum officinale roots) to a fine powder.

    • Macerate the powder in 0.5 M sulfuric acid (H₂SO₄) at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the acidic extract from the plant debris.

  • Liquid-Liquid Extraction (Defatting):

    • Transfer the acidic aqueous extract to a separatory funnel.

    • Extract the aqueous phase three times with an equal volume of a non-polar organic solvent such as n-hexane or diethyl ether to remove lipids and other non-polar impurities.

    • Discard the organic layers.

  • Basification and Alkaloid Extraction:

    • Cool the acidic aqueous phase in an ice bath.

    • Slowly add a concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to the aqueous phase with constant stirring until the pH reaches 9-10.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the free base alkaloids into an organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) by performing three to five extractions with equal volumes of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate (B1210297) ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol). This can be done in a stepwise or linear gradient.

    • A typical gradient could be: Hexane:Ethyl Acetate (9:1 -> 1:1), then Ethyl Acetate:Methanol (9:1 -> 1:1).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 3: Preparative HPLC for Isomer Separation

  • Column and Mobile Phase:

    • Column: Chiralpak IA (or similar chiral column)

    • Mobile Phase A: Acetonitrile/Methanol (80:20) with 0.1% diethylamine.

    • Mobile Phase B: Methanol/Methyl-tert-butyl ether (90:10) with 0.1% diethylamine.

  • Sample Preparation:

    • Dissolve the partially purified fraction containing Intermedine and Lycopsamine in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column dimensions (analytical vs. preparative). For preparative scale, the flow rate is significantly higher.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: Optimized based on column capacity and sample concentration.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak based on the chromatogram.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Visualizations

Diagram 1: General Workflow for this compound Purification

G Start Crude Plant Material (e.g., Comfrey (B1233415) Roots) Extraction Acid-Base Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (Defatting) Extraction->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Column_Chrom->SPE Prep_HPLC Preparative HPLC (Isomer Separation) SPE->Prep_HPLC Pure_Product This compound Prep_HPLC->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_extraction Extraction Issues cluster_purification Purification Issues Start Low Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Plant_Material Assess Plant Material Quality Start->Check_Plant_Material Incomplete_Extraction Incomplete Extraction? - Increase extraction time/cycles - Finer grinding of material Check_Extraction->Incomplete_Extraction Degradation Compound Degradation? - Check pH and temperature - Avoid harsh conditions Check_Extraction->Degradation Solvent_Choice Suboptimal Solvent? - Test different solvent polarities Check_Extraction->Solvent_Choice Column_Loss Loss on Column? - Check mobile phase polarity - Reduce sample load Check_Purification->Column_Loss Fraction_Loss Loss in Fractions? - Optimize fraction collection - Re-analyze tailing fractions Check_Purification->Fraction_Loss SPE_Loss Loss during SPE? - Check sorbent/solvent compatibility Check_Purification->SPE_Loss

Caption: A decision tree for troubleshooting low yields of this compound.

References

Preventing degradation of (+)-Intermedine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (+)-Intermedine during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1] Its chemical structure contains an ester functional group, which is susceptible to hydrolysis, and a tertiary amine that can be oxidized to an N-oxide.[1][2] Degradation during analysis can lead to inaccurate quantification and misinterpretation of toxicological or pharmacokinetic data.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ester bond, particularly under neutral to alkaline conditions, to yield retronecine (B1221780) and trachelanthic acid.

  • N-oxidation: Oxidation of the tertiary nitrogen atom in the pyrrolizidine ring to form this compound N-oxide.

Q3: Can this compound convert to its epimer, (+)-lycopsamine, during analysis?

A3: Yes, the epimerization of this compound to (+)-lycopsamine (and vice versa) can occur, especially under certain pH and temperature conditions. This presents a significant analytical challenge as they are diastereomers with the same mass and similar fragmentation patterns in mass spectrometry.[3] Chromatographic separation is crucial to distinguish between these two compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during extraction: Use of neutral or alkaline extraction solvents; high temperatures during extraction.Use a weakly acidic extraction solvent (e.g., 0.05 M sulfuric acid or 0.1% formic acid in water/methanol) to protonate the nitrogen atom and increase stability.[4] Perform extraction at room temperature or below. Avoid prolonged heating steps.
Degradation during solvent evaporation: High temperatures used to dryness.Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Avoid complete dryness if possible and reconstitute the sample immediately in a stabilizing solvent (e.g., the initial mobile phase).
Peak tailing or poor peak shape in LC-MS analysis Interaction with active sites on the column: Secondary interactions between the basic nitrogen of Intermedine and residual silanols on the silica-based column.Use a column with end-capping (e.g., C18) to minimize silanol (B1196071) interactions. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate) to the mobile phase to ensure the analyte is in its protonated form.
Inconsistent quantification results Co-elution with (+)-lycopsamine: Inadequate chromatographic separation of the epimers.Optimize the chromatographic method to achieve baseline separation of this compound and (+)-lycopsamine. This may involve using a high-resolution column, adjusting the mobile phase composition, or modifying the gradient profile.
Formation of this compound N-oxide: Oxidation of the analyte during sample preparation or storage.Minimize exposure of the sample to air and light. Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in amber vials. Consider including the analysis of the N-oxide in the quantitative method to account for any conversion.
Appearance of unknown peaks in the chromatogram Formation of degradation products: Hydrolysis or other degradation reactions occurring during sample processing.Review the sample preparation procedure for potential causes of degradation (pH, temperature). Use LC-MS/MS to identify the unknown peaks by comparing their mass-to-charge ratios and fragmentation patterns with known degradation products of pyrrolizidine alkaloids.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Primary Degradation Products
pH Acidic (pH < 5)HighMinimal degradation
Neutral (pH 7)ModerateHydrolysis products, N-oxide
Alkaline (pH > 8)LowSignificant hydrolysis
Temperature Refrigerated (4°C)HighMinimal degradation
Room Temperature (25°C)ModerateGradual degradation over time
Elevated (> 40°C)LowAccelerated degradation
Solvent Acidified Methanol (B129727)/WaterHighMinimal degradation
Pure Methanol/WaterModerateSome degradation possible
Alkaline Methanol/WaterLowSignificant hydrolysis

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to extract this compound while minimizing degradation.

  • Sample Preparation: Homogenize the plant material to a fine powder.

  • Extraction:

    • Weigh 1-2 grams of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol/water).

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter before SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a cation exchange SPE cartridge to purify the extract.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Pass 5 mL of water through the cartridge.

    • Pass 5 mL of the acidic extraction solvent through the cartridge.

  • Sample Loading: Load the filtered extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-polar impurities.

  • Elution: Elute the this compound with 10 mL of 5% ammoniated methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at < 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial LC mobile phase (e.g., 0.1% formic acid in 10% methanol/water).

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound and its N-oxide.

  • LC System: UHPLC system

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

  • Gradient: A suitable gradient to separate this compound, (+)-lycopsamine, and their N-oxides. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (example):

    • This compound: Precursor ion > Product ion (e.g., m/z 299.2 > 120.1, 138.1)

    • This compound N-oxide: Precursor ion > Product ion (e.g., m/z 315.2 > 120.1, 138.1)

Visualizations

cluster_degradation Degradation Pathways of this compound Intermedine This compound Hydrolysis_Products Retronecine + Trachelanthic Acid Intermedine->Hydrolysis_Products Hydrolysis (OH⁻, H₂O) N_Oxide This compound N-oxide Intermedine->N_Oxide Oxidation Epimer (+)-Lycopsamine Intermedine->Epimer Epimerization Epimer->Intermedine

Caption: Primary degradation and isomerization pathways of this compound.

cluster_workflow Recommended Analytical Workflow Start Plant Material Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄ in 50% MeOH) Room Temperature Start->Extraction Cleanup Solid-Phase Extraction (SPE) (Cation Exchange) Extraction->Cleanup Analysis LC-MS/MS Analysis (Acidic Mobile Phase) Cleanup->Analysis End Accurate Quantification Analysis->End

Caption: Workflow to minimize this compound degradation during analysis.

References

Technical Support Center: Optimizing Reaction Conditions for (+)-Intermedine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule containing two hydroxyl (-OH) groups and a tertiary amine. These functional groups make it non-volatile, meaning it does not readily vaporize at the temperatures used in gas chromatography (GC). Derivatization chemically modifies these polar groups, typically by replacing the active hydrogens with nonpolar groups, to increase the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.

Q2: What are the most common derivatization techniques for this compound?

A2: The two most common and effective derivatization techniques for pyrrolizidine (B1209537) alkaloids like this compound are silylation and acylation.

  • Silylation: This method replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or a bulkier silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBDMS).

  • Acylation: This technique introduces an acyl group, often a halogenated one like heptafluorobutyryl (from HFBA), to the hydroxyl groups.

Q3: Is any sample preparation required before derivatization?

A3: Yes, proper sample preparation is critical. This typically involves extraction of the analyte from its matrix, a clean-up step (e.g., solid-phase extraction), and, most importantly for GC-MS analysis, the reduction of any this compound N-oxide to the parent tertiary amine.[1] GC-MS does not typically detect the non-volatile N-oxides directly.[1]

Q4: How can I selectively derivatize one hydroxyl group over the other in this compound?

A4: this compound has both a primary and a secondary hydroxyl group. Selective derivatization can often be achieved by taking advantage of the different steric hindrance of these two groups. Using a sterically bulkier silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to introduce a TBDMS group, can favor the derivatization of the less sterically hindered primary hydroxyl group.[2] Reaction conditions such as lower temperatures and shorter reaction times can also enhance selectivity.

Troubleshooting Guides

Silylation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Moisture in the sample or reagents: Silylating reagents are highly sensitive to moisture and will react preferentially with water over the analyte.[1] 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Degradation of the silylating reagent: Reagent may be old or improperly stored.1. Ensure the sample is completely dry before adding the silylating reagent. Use anhydrous solvents and store reagents under inert gas. 2. Increase the reaction temperature (e.g., to 70-80°C) or prolong the reaction time (e.g., to 60 minutes).[1] 3. Use fresh silylating reagent.
Multiple peaks in the chromatogram 1. Incomplete derivatization: Both mono- and di-silylated products may be present. 2. Formation of byproducts: Side reactions may be occurring. 3. Tautomerization: While less common for this compound's stable structure, related compounds can exhibit this.1. Drive the reaction to completion by using a slight excess of the silylating reagent and optimizing time and temperature. 2. Use a milder silylating agent or adjust reaction conditions. For diols, consider the possibility of cyclic silyl ether formation. 3. For compounds with keto-enol tautomerism, a methoximation step prior to silylation can prevent multiple derivatives.[3]
Peak tailing or poor peak shape 1. Adsorption of underivatized analyte: Active sites on the GC column can interact with any remaining polar this compound. 2. Hydrolysis of the derivative: Silyl ethers can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants.1. Ensure the derivatization reaction has gone to completion. Use a well-maintained GC column. 2. Ensure the final sample is anhydrous and free of acidic or basic residues before injection.
Derivative instability Hydrolysis of silyl ethers: Trimethylsilyl (TMS) derivatives can be unstable over time, especially when exposed to moisture.Analyze samples as soon as possible after derivatization. For storage, keep samples at low temperatures (-20°C) to improve stability.[1][4] TBDMS derivatives are generally more stable to hydrolysis than TMS derivatives.[5]
Acylation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low product yield 1. Incomplete reaction: Insufficient reagent, time, or temperature. 2. Reagent decomposition: Acylating agents like HFBA are moisture-sensitive.1. Use a molar excess of the acylating reagent. Optimize reaction time and temperature (e.g., 60°C for 30 minutes). 2. Use fresh reagent and anhydrous conditions.
Poor chromatographic performance Presence of acidic byproducts: Acylation with anhydrides produces acidic byproducts that can damage the GC column and cause peak tailing.[6]Remove acidic byproducts after the reaction. This can be done by evaporation under a stream of nitrogen or by a liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate), followed by drying of the organic layer.[1]
Formation of multiple products Incomplete acylation: Similar to silylation, both mono- and di-acylated products can form.Drive the reaction to completion with an excess of the acylating reagent and optimized conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of pyrrolizidine alkaloids. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Silylation Reaction Conditions for Pyrrolizidine Alkaloids

ParameterCondition ACondition BCondition C
Silylating Reagent MSTFA + 1% TMCSBSTFA in Pyridine (B92270)MTBSTFA
Solvent Acetonitrile (B52724)PyridineAcetonitrile
Temperature 60°C70°C80°C
Time 30 minutes45 minutes60 minutes
Typical Yield >90% (general PAs)>90% (general PAs)>95% (for primary alcohols)

Table 2: Acylation Reaction Conditions for Pyrrolizidine Alkaloids

ParameterCondition ACondition B
Acylating Reagent HFBATFAA
Solvent Ethyl AcetateDichloromethane
Temperature 60°C50°C
Time 30 minutes20 minutes
Typical Yield >95% (general PAs)>95% (general PAs)

Experimental Protocols

Protocol 1: Silylation of this compound with MSTFA

Materials:

  • Dried this compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Place 0.1-1.0 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Seal the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 45 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Protocol 2: Acylation of this compound with HFBA

Materials:

  • Dried this compound sample

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Anhydrous ethyl acetate

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Place 0.1-1.0 mg of the dried this compound sample into a reaction vial.

  • Add 200 µL of anhydrous ethyl acetate.

  • Add 100 µL of HFBA.

  • Seal the vial tightly and vortex.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Extraction Extraction of this compound Cleanup SPE Cleanup Extraction->Cleanup Reduction N-Oxide Reduction (if necessary) Cleanup->Reduction Drying Drying Reduction->Drying Silylation Silylation (e.g., MSTFA) Drying->Silylation Option 1 Acylation Acylation (e.g., HFBA) Drying->Acylation Option 2 GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_silylation Start Low/No Silylation Product Q_Moisture Is the sample completely dry? Start->Q_Moisture Sol_Dry Thoroughly dry sample and use anhydrous solvents. Q_Moisture->Sol_Dry No Q_Conditions Are reaction time/ temperature sufficient? Q_Moisture->Q_Conditions Yes End Problem Resolved Sol_Dry->End Sol_Optimize Increase time and/or temperature (e.g., 60 min, 80°C). Q_Conditions->Sol_Optimize No Q_Reagent Is the silylating reagent fresh? Q_Conditions->Q_Reagent Yes Sol_Optimize->End Sol_Reagent Use a new vial of reagent. Q_Reagent->Sol_Reagent No Q_Reagent->End Yes, re-evaluate experiment Sol_Reagent->End

Caption: Troubleshooting logic for low-yield silylation reactions.

References

Troubleshooting inconsistent results in (+)-Intermedine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with (+)-Intermedine.

Troubleshooting Guides & FAQs

This section addresses common issues that may lead to inconsistent results in this compound experiments.

Issue 1: Variability in Cytotoxicity or Biological Activity

Q1: We are observing significant variations in the IC50 values of this compound between different batches of the compound. What could be the cause?

A1: Inconsistent potency between batches of this compound often points to issues with compound purity, stability, or the presence of related isomers. As a pyrrolizidine (B1209537) alkaloid (PA), its isolation and purification can be challenging.

  • Purity and Contaminants: The extraction process from natural sources may yield a mixture of related PAs or N-oxides. These related compounds may have different biological activities, thus altering the apparent potency of your sample. The presence of N-oxides is a significant factor, as they can be reduced to the tertiary alkaloid form during extraction, especially at elevated temperatures.[1]

  • Stereoisomers: this compound has stereoisomers, such as lycopsamine, which may co-elute during purification.[2] Different ratios of these isomers can lead to varied biological effects.

  • Compound Stability: PAs can be susceptible to degradation under improper storage conditions, such as exposure to high temperatures, extreme pH, or UV light.[3] This can reduce the concentration of the active compound over time.

Troubleshooting Steps:

  • Purity Verification: We recommend verifying the purity of each new batch of this compound using High-Performance Liquid Chromatography (HPLC). The presence of unexpected peaks may indicate impurities.

  • Structural Confirmation: If possible, use techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the structure and rule out the presence of isomers.

  • Standardized Storage: Store this compound, both in solid form and in solution, at -20°C or lower, protected from light. Prepare fresh working solutions from a stock solution for each experiment to minimize degradation.[4]

Q2: Our in vitro experiments show inconsistent results between different cell lines. Why is this happening?

A2: The cytotoxic effects of this compound can be cell-type dependent. This variability is likely due to differences in cellular metabolism.

  • Metabolic Activation: PAs like this compound often require metabolic activation by cytochrome P450 enzymes to exert their toxic effects. The expression levels of these enzymes can vary significantly between different cell lines.

  • Esterase Activity: The detoxification of this compound can be influenced by esterase activity, which also differs between cell types and species (e.g., human vs. rodent cell lines).

Troubleshooting Steps:

  • Cell Line Characterization: Be aware of the metabolic capabilities of the cell lines you are using. If possible, choose cell lines with well-characterized metabolic enzyme profiles.

  • Consistent Controls: Use a consistent positive control compound known to induce a response in your chosen cell lines to ensure that the assay itself is performing as expected.

  • Report Cell Line Specificity: When reporting your results, it is crucial to specify the cell lines used and acknowledge that the observed effects may be cell-type specific.

Issue 2: Inconsistent Analytical Results (HPLC)

Q3: We are experiencing shifting retention times and peak tailing during HPLC analysis of this compound. What are the potential causes and solutions?

A3: Inconsistent HPLC results for basic compounds like this compound are common and can often be resolved by optimizing the mobile phase and column conditions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to shifts in retention time.

  • Secondary Interactions: Peak tailing is often caused by interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column.[5]

  • Column Contamination: Buildup of contaminants on the column can lead to peak distortion and retention time shifts.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Control: Use a buffered mobile phase to maintain a consistent pH. For basic compounds, a lower pH (e.g., 2.5-3.5) can improve peak shape.[5]

    • Add Modifiers: Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask silanol groups and reduce peak tailing.[5]

  • Column Selection and Care:

    • Use End-Capped Columns: Employ a high-quality, end-capped C18 column designed for the analysis of basic compounds.[5]

    • Column Washing: Implement a regular column washing protocol to remove contaminants.

  • System Suitability: Before running samples, perform a system suitability test with a standard solution of this compound to ensure the HPLC system is performing correctly.

Experimental Protocols

Below are detailed methodologies for key experiments used in this compound studies.

1. Cell Viability Assessment using CCK-8 Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.[6][7][8][9]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (e.g., in DMSO)

    • Cell culture medium appropriate for your cell line

    • CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using an Annexin V-FITC/PI assay followed by flow cytometry analysis.[10][11][12][13]

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[14][15][16][17][18]

  • Materials:

    • 24-well cell culture plates

    • This compound

    • DCFH-DA stock solution (in DMSO)

    • Serum-free cell culture medium

    • Fluorescence microscope or microplate reader

  • Procedure:

    • Seed cells in 24-well plates and treat with this compound.

    • At the end of the treatment period, remove the medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 500 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayExposure Time (h)IC50 (µg/mL)IC50 (µM)
HepD (human hepatocytes)CCK-824~75~250
H22 (mouse hepatoma)CCK-824>100>334
HepG2 (human hepatocellular carcinoma)CCK-824>100>334
Primary mouse hepatocytesCCK-824~50~167

Data compiled from publicly available research. Actual values may vary depending on experimental conditions.

Table 2: Effective Concentrations of this compound in Mechanistic Studies

AssayCell LineConcentration Range (µg/mL)Observed Effect
Apoptosis InductionHepD20 - 100Dose-dependent increase in apoptosis
ROS ProductionHepD20 - 100Dose-dependent increase in intracellular ROS
Mitochondrial DamageHepD20 - 50Increased release of cytochrome c
Colony Formation InhibitionHepD20 - 100Dose-dependent inhibition of colony formation

Data represents typical concentration ranges used in published studies. Optimal concentrations should be determined empirically.

Visualizations

Signaling Pathway Diagrams

G cluster_0 Mitochondria-Mediated Apoptosis Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage (↓ Membrane Potential) ROS->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-Mediated Apoptosis Induced by this compound.

G cluster_1 Endoplasmic Reticulum Stress Pathway ER_Stress ER Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP ER_Apoptosis Apoptosis CHOP->ER_Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Experimental Workflow Diagram

G cluster_2 Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Check Compound Purity & Stability Start->Check_Compound Purity_OK Purity & Stability OK? Check_Compound->Purity_OK Check_Cells Verify Cell Health & Culture Conditions Cells_OK Cell Health OK? Check_Cells->Cells_OK Check_Assay Review Assay Protocol & Reagents Assay_OK Assay Protocol OK? Check_Assay->Assay_OK Purity_OK->Check_Cells Yes Re_evaluate Re-evaluate Purity/ Synthesize New Batch Purity_OK->Re_evaluate No Cells_OK->Check_Assay Yes Optimize_Culture Optimize Cell Culture (Passage #, Density) Cells_OK->Optimize_Culture No Optimize_Assay Optimize Assay (Incubation Times, etc.) Assay_OK->Optimize_Assay No Resolved Problem Resolved Assay_OK->Resolved Yes Re_evaluate->Check_Compound Optimize_Culture->Check_Cells Optimize_Assay->Check_Assay

Caption: Troubleshooting Workflow for Inconsistent In Vitro Results.

References

Improving the sensitivity of (+)-Intermedine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this and other pyrrolizidine (B1209537) alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of this compound?

A1: The most common and sensitive methods for the detection and quantification of this compound and other pyrrolizidine alkaloids are hyphenated chromatographic techniques. Specifically, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it is generally less suitable for the direct analysis of PA N-oxides, which are often present alongside the tertiary alkaloids like this compound, as they are thermally unstable.[1][5]

Q2: Why is sample preparation so critical for accurate this compound analysis?

A2: Sample preparation is a crucial step in the analysis of this compound to ensure accurate and sensitive detection.[6] Complex matrices such as honey, herbal teas, milk, and biological tissues can contain numerous interfering compounds that can mask the signal of the target analyte or cause ion suppression/enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[7][8] A thorough sample preparation protocol, typically involving extraction and cleanup, is essential to remove these interferences and concentrate the analyte, thereby improving the method's sensitivity and reliability.[9]

Q3: What are the key steps in a typical sample preparation workflow for this compound?

A3: A typical sample preparation workflow for this compound from a solid or semi-solid matrix involves:

  • Homogenization: Ensuring the sample is uniform to allow for representative subsampling.

  • Extraction: PAs are typically extracted from the matrix using an acidified aqueous solution or a polar organic solvent like methanol (B129727).[1][5][10] The acidic conditions help to protonate the alkaloids, increasing their solubility in the extraction solvent.

  • Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to remove matrix components.[1][7][10] Cation-exchange SPE cartridges are particularly effective as they retain the protonated PAs while allowing neutral and anionic interferences to be washed away.[7] The retained PAs are then eluted with an ammoniated organic solvent.

Q4: this compound and its stereoisomer Lycopsamine are often found together. How can they be differentiated?

A4: Differentiating between this compound and its stereoisomer, Lycopsamine, is a significant analytical challenge as they have the same mass and fragmentation pattern in MS/MS.[3] Therefore, their separation must be achieved chromatographically. This requires careful optimization of the HPLC/UHPLC method, including the choice of the analytical column (e.g., C18) and the mobile phase gradient, to achieve baseline separation of the two isomers.[3][10]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Active sites on the column. 3. Incompatible sample solvent with the mobile phase. 4. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Use a different column or add a modifier to the mobile phase (e.g., a small amount of acid or base). 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Replace the column.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression due to matrix effects. 2. Inefficient ionization. 3. Suboptimal MS parameters. 4. Analyte degradation.1. Improve the sample cleanup procedure (e.g., optimize SPE). 2. Use a matrix-matched calibration curve. 3. Optimize the mobile phase composition (e.g., adjust pH or additive concentration). 4. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 5. Check sample stability and storage conditions.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the pump is working correctly and the mobile phase is properly mixed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before each injection.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the LC system or mobile phase.1. Implement a more rigorous needle wash protocol. 2. Inject a blank solvent after a high-concentration sample. 3. Flush the LC system and use fresh, high-purity mobile phase solvents.
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Low Analyte Signal 1. Thermal degradation of PAs (especially N-oxides) in the injector. 2. Analyte not volatile enough. 3. Active sites in the injector liner or column.1. GC-MS is generally not recommended for PA N-oxides. For tertiary PAs, use a lower injection temperature. 2. Derivatization may be necessary to increase volatility. 3. Use a deactivated liner and column.
Poor Reproducibility 1. Inconsistent injection volume. 2. Sample degradation during preparation or in the autosampler. 3. Variability in derivatization efficiency.1. Check the autosampler syringe for air bubbles and ensure it is functioning correctly. 2. Minimize the time samples spend in the autosampler. 3. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Matrix Effects 1. Co-eluting matrix components interfering with ionization.1. Enhance the sample cleanup procedure to remove more matrix components.[8][11] 2. Use a matrix-matched calibration curve or the standard addition method for quantification.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the detection of pyrrolizidine alkaloids in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related PAs (µg/kg)

MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
HoneyIntermedine/Lycopsamine0.015 - 0.750.05 - 2.5[3][4]
MilkIntermedine/Lycopsamine0.015 - 0.750.05 - 2.5[3][4]
TeaIntermedine/Lycopsamine0.015 - 0.750.05 - 2.5[3][4]

Table 2: Recovery Rates for this compound and Related PAs (%)

MatrixRecovery Rate (%)Reference
Honey64.5 - 103.4[3][4]
Milk65.2 - 112.2[3][4]
Tea67.6 - 107.6[3][4]
Feed84.1 - 112.9[12]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of PAs in Tea

This protocol is a representative example for the analysis of this compound and other PAs in a complex plant-based matrix.

1. Sample Preparation

  • Extraction: Weigh 1 g of homogenized tea sample into a 50 mL centrifuge tube. Add 40 mL of 0.05 M sulfuric acid in 50% methanol solution.[10] Vortex for 1 minute and then sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (SPE):

    • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 3 mL of methanol followed by 3 mL of water.[10]

    • Load 2 mL of the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 2 mL/min.[10]

    • Wash the cartridge with 4 mL of water to remove polar interferences.[10]

    • Elute the PAs with 4 mL of 2.5% ammonia (B1221849) in methanol.[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 5% methanol in water for LC-MS/MS analysis.[10]

2. UHPLC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm) is commonly used.[13]

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the PAs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and other PAs should be optimized using authentic standards.

Visualizations

Experimental_Workflow_for_PA_Analysis cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) Cleanup cluster_Analysis Analysis Sample Homogenized Sample (e.g., Tea, Honey) Extraction Acidified Methanol Extraction Sample->Extraction Add extraction solvent Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash with Water Load->Wash Elute Elute with Ammoniated Methanol Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Initial Mobile Phase Drydown->Reconstitute LCMS UHPLC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Analytical Result (e.g., Low Sensitivity) Check_SamplePrep Review Sample Preparation? Start->Check_SamplePrep Check_LC Review LC Conditions? Check_SamplePrep->Check_LC No Improve_Cleanup Optimize SPE Cleanup (e.g., sorbent, solvents) Check_SamplePrep->Improve_Cleanup Yes Check_MS Review MS Parameters? Check_LC->Check_MS No Optimize_Gradient Optimize Mobile Phase Gradient Check_LC->Optimize_Gradient Yes Optimize_Source Optimize Ion Source Parameters Check_MS->Optimize_Source Yes Matrix_Matched_Cal Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Matched_Cal Check_Column Check Column Performance/Age Optimize_Gradient->Check_Column Verify_Transitions Verify MRM Transitions Optimize_Source->Verify_Transitions

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

Unraveling the Toxicological Profiles of (+)-Intermedine and Lycopsamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Intermedine and Lycopsamine (B1675737), two closely related pyrrolizidine (B1209537) alkaloids (PAs) often co-existing in various plant species such as comfrey (B1233415) (Symphytum officinale), present a significant toxicological concern to human and animal health.[1][2][3] These compounds are known for their hepatotoxicity, with ingestion leading to potential liver damage.[4][5] This guide provides a detailed comparative analysis of the toxicity of this compound and Lycopsamine, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and combined toxicological effects.

Comparative Cytotoxicity

In vitro studies have been instrumental in elucidating the cytotoxic effects of this compound and Lycopsamine on various cell lines. A key study by Wang et al. (2021) established the half-maximal inhibitory concentration (IC50) values for these alkaloids, providing a quantitative measure of their toxicity. The results indicate that Lycopsamine generally exhibits greater cytotoxicity than this compound in human hepatocyte (HepD) cells.[6]

Cell LineThis compound IC50 (µM)Lycopsamine IC50 (µM)Reference
Primary Mouse HepatocytesNot explicitly statedNot explicitly stated[6]
Human Hepatocytes (HepD)239.39164.06[6]
Mouse Hepatoma-22 (H22)Lower than other cell linesNot explicitly stated[6]
Human Hepatocellular Carcinoma (HepG2)Not explicitly statedNot explicitly stated[6]

Table 1: Comparative IC50 Values of this compound and Lycopsamine. [6]

Interestingly, a study investigating the combined effects of this compound and Lycopsamine revealed that their mixture exerts a higher cytotoxicity on HepD cells compared to the individual compounds.[1][7] This suggests a synergistic or additive toxic effect when both alkaloids are present, which is a crucial consideration for risk assessment as they often occur together in nature.[1] Furthermore, an in vivo study in chicks demonstrated that a crude comfrey extract containing a mixture of alkaloids, including acetylated derivatives, was more toxic than purified Lycopsamine or this compound alone.[2]

Mechanisms of Toxicity: A Deeper Dive

The hepatotoxicity of both this compound and Lycopsamine is primarily attributed to their ability to induce apoptosis in liver cells.[3][4][8] This programmed cell death is triggered through multiple signaling pathways, with the generation of reactive oxygen species (ROS) playing a central role.

Mitochondria-Mediated Apoptosis:

This compound has been shown to induce apoptosis by generating excessive ROS, which leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c.[4][6] This cascade activates caspase-3, a key executioner caspase, ultimately leading to cell death.[4][6]

G Intermedine (B191556) This compound ROS Reactive Oxygen Species (ROS) Generation Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Signaling pathway of this compound-induced mitochondria-mediated apoptosis.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis:

When present as a mixture, this compound and Lycopsamine have been found to induce endoplasmic reticulum (ER) stress.[1][7] This cellular stress response, triggered by an accumulation of unfolded or misfolded proteins in the ER, can also lead to apoptosis. The combination of these alkaloids causes an increase in intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[1][7]

G Mixture This compound + Lycopsamine Mixture ER_Stress Endoplasmic Reticulum (ER) Stress Mixture->ER_Stress Ca2 ↑ Intracellular Ca2+ ER_Stress->Ca2 PERK PERK/eIF2α/ATF4/CHOP Pathway Activation Ca2->PERK Apoptosis Apoptosis PERK->Apoptosis G cluster_0 CCK-8 Assay Workflow A Seed HepD cells in 96-well plate B Treat with this compound/ Lycopsamine A->B C Add CCK-8 solution and incubate B->C D Measure absorbance at 450 nm C->D E Calculate cell viability D->E

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for (+)-Intermedine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (+)-Intermedine against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The objective is to present the performance characteristics and experimental data to researchers, scientists, and drug development professionals, demonstrating the improved sensitivity, specificity, and efficiency of the new method.

Data Presentation: A Comparative Analysis

The performance of the novel UPLC-MS/MS method and a conventional HPLC-UV method for the quantification of this compound is summarized in the tables below. This data highlights the superior performance of the new method in key analytical validation parameters.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterTraditional HPLC-UV MethodNovel UPLC-MS/MS Method
Instrumentation HPLC with UV DetectorUPLC with Triple Quadrupole MS
Column C18 (4.6 x 150 mm, 5 µm)UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (B129727)
Flow Rate 1.0 mL/min0.3 mL/min[1]
Run Time 25 minutes10 minutes
Detection UV at 220 nmESI+ MRM

Table 2: Comparison of Method Validation Parameters

Validation ParameterTraditional HPLC-UV MethodNovel UPLC-MS/MS Method
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) 10 ng/mL0.05 ng/mL (0.05 µg/kg)[1][2]
Limit of Quantification (LOQ) 30 ng/mL0.15 ng/mL (0.17 µg/kg)[3]
Specificity Moderate (Potential for interference)High (Mass-based detection)
Experimental Protocols

Detailed methodologies for both the traditional and novel analytical techniques are provided below to facilitate understanding and replication.

1. Traditional HPLC-UV Method

This method is suitable for the routine quantification of this compound in less complex sample matrices where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 95% A, hold for 2 minutes, ramp to 50% A over 15 minutes, hold for 3 minutes, and return to initial conditions over 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 50 ng/mL to 50 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. Novel UPLC-MS/MS Method

This advanced method offers high sensitivity, specificity, and throughput, making it ideal for the trace-level quantification of this compound in complex biological or environmental matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm particle size).[1]

    • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).[1]

    • Gradient Program: Start with 98% A, hold for 1 minute, ramp to 40% A over 6 minutes, then to 5% A over 1 minute, hold for 1 minute, and return to initial conditions over 1 minute.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined and optimized.

    • Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create working standard solutions by serial dilution in the mobile phase to achieve a calibration curve from 0.1 ng/mL to 200 ng/mL.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be required. A common approach involves using cation exchange cartridges.[4]

    • The final extract is evaporated and reconstituted in the initial mobile phase composition.[5]

Mandatory Visualizations

Experimental Workflow for the New UPLC-MS/MS Method Validation

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation prep_std Prepare Stock & Working Standards lc_sep Chromatographic Separation prep_std->lc_sep prep_sample Sample Extraction & Cleanup (SPE) prep_sample->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect linearity Linearity & Range ms_detect->linearity accuracy Accuracy (% Recovery) ms_detect->accuracy precision Precision (Repeatability & Intermediate) ms_detect->precision lod_loq LOD & LOQ ms_detect->lod_loq specificity Specificity ms_detect->specificity robustness Robustness ms_detect->robustness

Caption: Workflow for the validation of the new UPLC-MS/MS method.

Logical Relationship of Validation Parameters

G cluster_quantitative Quantitative Accuracy cluster_sensitivity Sensitivity cluster_reliability Reliability center_node Reliable Analytical Method accuracy Accuracy accuracy->center_node precision Precision precision->center_node linearity Linearity linearity->center_node lod LOD lod->center_node loq LOQ loq->center_node specificity Specificity specificity->center_node robustness Robustness robustness->center_node

Caption: Interrelation of validation parameters ensuring a reliable method.

References

Inter-Laboratory Cross-Validation of (+)-Intermedine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cross-validation of a bioanalytical method for the quantification of (+)-Intermedine in human plasma between two independent laboratories. The data presented is essential for researchers, scientists, and drug development professionals to understand the reproducibility and reliability of the analytical method when transferred between different sites.[1] The successful cross-validation ensures that data generated across different laboratories can be compared and combined in multi-site clinical or non-clinical studies.[1][2]

Quantitative Data Summary

The following tables summarize the key performance parameters of the validated LC-MS/MS method for this compound in two different laboratories (Lab A and Lab B). The data includes intra- and inter-assay precision and accuracy, as well as the lower limit of quantification (LLOQ) established in each lab. A cross-validation was performed by analyzing the same set of quality control (QC) samples in both laboratories.

Table 1: Method Validation Performance in Individual Laboratories

ParameterLab ALab BAcceptance Criteria
LLOQ 0.5 ng/mL0.5 ng/mL-
Intra-Assay Precision (%CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Intra-Assay Accuracy (%Bias) -6.2% to 4.8%-7.5% to 5.3%Within ±15% (±20% at LLOQ)
Inter-Assay Precision (%CV) ≤ 10.1%≤ 11.3%≤ 15%
Inter-Assay Accuracy (%Bias) -5.5% to 3.9%-6.8% to 4.5%Within ±15%

Table 2: Cross-Validation Results of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. Lab A (ng/mL)Mean Conc. Lab B (ng/mL)% Difference
Low1.51.451.588.97%
Mid1515.314.7-3.92%
High1501481554.73%

The percent difference is calculated as: ((Mean Conc. Lab B - Mean Conc. Lab A) / ((Mean Conc. Lab A + Mean Conc. Lab B) / 2)) * 100

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound in human plasma.

1. Sample Preparation

  • A 100 µL aliquot of human plasma was mixed with 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Protein precipitation was performed by adding 400 µL of acetonitrile (B52724).

  • The samples were vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase and injected into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for this compound and the internal standard.

3. Method Validation and Cross-Validation

The method was validated in each laboratory according to regulatory guidelines, assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.[2][3][4][5] For cross-validation, a set of low, mid, and high concentration QC samples were prepared at one site and analyzed by both laboratories.[1] The mean concentrations obtained from both labs were compared to ensure the results were equivalent and reproducible.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of the bioanalytical method between the two laboratories.

Cross_Validation_Workflow cluster_0 Lab A (Originating Lab) cluster_1 Lab B (Receiving Lab) cluster_2 Comparison & Conclusion A1 Method Development & Validation A2 Preparation of QC Samples (Low, Mid, High) A1->A2 A3 Analysis of QC Samples A2->A3 B2 Receipt of QC Samples from Lab A A2->B2 Shipment of QC Samples A4 Data Analysis & Reporting A3->A4 C1 Statistical Comparison of Results from Lab A and Lab B A4->C1 B1 Method Transfer & Partial Validation B3 Analysis of QC Samples B1->B3 B2->B3 B4 Data Analysis & Reporting B3->B4 B4->C1 C2 Assessment of Method Equivalency C1->C2

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

Comparative Analysis of (+)-Intermedine Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive comparative analysis of (+)-Intermedine content across various plant species, with a focus on the Boraginaceae family. It is intended for researchers, scientists, and drug development professionals interested in the quantification and toxicological assessment of pyrrolizidine (B1209537) alkaloids (PAs). This document summarizes quantitative data, details established experimental protocols, and visualizes the known toxicological pathway of this compound.

Quantitative Data Summary

This compound, a retronecine-type pyrrolizidine alkaloid, and its stereoisomer, lycopsamine, are commonly found in plants belonging to the Boraginaceae family.[1][2][3] The concentration of these alkaloids can vary significantly between species and even between different parts of the same plant. The following table summarizes the reported concentrations of this compound and related PAs in several plant species.

Plant SpeciesPlant PartThis compound ContentRelated PA Content & NotesReference
Symphytum officinale (Comfrey)Roots280 - 12,400 ng/gLycopsamine: 800 - 15,000 ng/g. Total PAs can range from 1380 to 8320 µg/g.[2] Roots have concentrations up to 100-fold higher than aerial parts.[2][2]
Symphytum officinale (Comfrey)Leaves160 - 6,600 ng/gLycopsamine: 180 - 3,400 ng/g. Total PAs range from 15 to 55 µg/g.[2][2]
Arnebia euchromaRootNot detected to low levelsTotal of 8 PAs (including Intermedine N-oxide and Lycopsamine N-oxide) ranged from 23.35–207.13 µg/g.[4][5][4][5]
Arnebia guttataRootPresentTotal of 8 PAs ranged from 341.56–519.51 µg/g. Intermedine N-oxide was the most abundant.[4][5][4][5]
Lithospermum erythrorhizonRootPresentTotal of 8 PAs ranged from 71.16–515.73 µg/g.[4][5][4][5]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve a multi-step process to ensure accuracy and sensitivity, with Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) being the preferred analytical technique.[6][7][8]

Extraction of Pyrrolizidine Alkaloids

This protocol is a generalized procedure based on common methodologies for PA extraction from plant material.[9][10][11]

a. Sample Preparation:

  • Plant material (e.g., roots, leaves) is dried and ground into a fine, homogenous powder.[10]

b. Initial Extraction:

  • Weigh approximately 1-2 grams of the powdered plant material into a centrifuge tube.

  • Add 20 mL of an acidic extraction solution, typically 0.05 M sulfuric acid.[9] Some methods use an aqueous methanol (B129727) or ethanol (B145695) mixture with acid.[11]

  • Thoroughly wet the sample and sonicate for 15-30 minutes at ambient temperature to facilitate cell lysis and alkaloid release.[9]

  • Centrifuge the mixture for 10 minutes at approximately 3800 x g.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the plant material pellet with a fresh 20 mL of the extraction solution to maximize yield.

  • Combine the supernatants from both extractions.

c. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • The combined acidic extract is purified using a cation-exchange SPE cartridge (e.g., Oasis MCX).[11]

  • Conditioning: The cartridge is first conditioned with methanol (e.g., 3-5 mL) followed by water (e.g., 3-5 mL).[9][11]

  • Loading: An aliquot of the acidic supernatant (e.g., 2-10 mL) is loaded onto the conditioned cartridge.[9][11]

  • Washing: The cartridge is washed with water (e.g., 6 mL) and then methanol (e.g., 6 mL) to remove interfering non-basic compounds.[11]

  • Elution: The PAs are eluted from the cartridge using a basic solvent, typically 5% ammonia (B1221849) in methanol (e.g., 2 x 5 mL).[9]

  • The eluate is then evaporated to dryness under a gentle stream of nitrogen.

  • The dried residue is reconstituted in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[9][12]

Quantification by UHPLC-MS/MS

The following parameters are representative of a typical UHPLC-MS/MS method for the analysis of this compound and other PAs.[7][12]

  • Chromatographic Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm), is commonly used.[12]

  • Column Temperature: Maintained at 40°C.[12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a low percentage of organic solvent (e.g., 5% B), ramps up to a high percentage (e.g., 80-98% B) to elute the compounds, holds for a short period, and then returns to the initial conditions for re-equilibration.[12]

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 2-3 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Visualizations

Experimental Workflow

The general workflow for the analysis of this compound from plant samples is depicted below.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A Plant Material (e.g., Roots, Leaves) B Drying & Grinding A->B C Acidic Extraction (0.05M H₂SO₄, Sonication) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) (Load-Wash-Elute) D->E F Evaporation & Reconstitution E->F G UHPLC-MS/MS Analysis (MRM Mode) F->G H Data Processing & Quantification G->H

Caption: General workflow for this compound analysis.

Toxicological Signaling Pathway

This compound is known to induce hepatotoxicity through a mechanism involving oxidative stress and mitochondrial-mediated apoptosis.[6][13][14] The key steps of this pathway are illustrated below.

G intermedine This compound ros Excessive Reactive Oxygen Species (ROS) Production intermedine->ros mito_potential Loss of Mitochondrial Membrane Potential ros->mito_potential induces cyto_c Cytochrome c Release mito_potential->cyto_c leads to caspase9 Caspase-9 Activation cyto_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Hepatocyte Apoptosis caspase3->apoptosis executes

References

Unraveling the Duality of (+)-Intermedine: A Comparative Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the complete toxicological profile of a compound is paramount. (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, has demonstrated significant biological activity. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) versus those seen in living organisms (in vivo), supported by experimental data and detailed protocols.

The primary distinction in the effects of this compound lies in its mechanism of toxicity. In vitro studies reveal direct cytotoxicity to various cell lines, whereas in vivo toxicity is largely attributed to the metabolic activation of this compound in the liver, a characteristic feature of hepatotoxic pyrrolizidine alkaloids.

Quantitative Analysis: In Vitro vs. In Vivo Observations

The following tables summarize key quantitative data from studies on this compound and related pyrrolizidine alkaloids, highlighting the differences in observed effects and concentrations.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayConcentration (µg/mL)Observed Effect
HepD (Human Hepatocytes)CCK-875~51.2% reduction in cell viability
HepD (Human Hepatocytes)CCK-8100~75.1% reduction in cell viability
HepD (Human Hepatocytes)Annexin V/PI2032.7% apoptotic cells
HepD (Human Hepatocytes)Annexin V/PI5040.7% apoptotic cells
HepD (Human Hepatocytes)Annexin V/PI7591.1% apoptotic cells
HepD (Human Hepatocytes)Annexin V/PI10099.1% apoptotic cells

Table 2: General In Vivo Toxicity of Hepatotoxic Pyrrolizidine Alkaloids (PAs)

Animal ModelPA AdministeredDoseObserved Effect
RatTrichodesmine57 mg/kgLD50 (Lethal Dose, 50%)
RatMonocrotaline65 mg/kg (i.p.)>50% increase in hepatic Glutathione (GSH) levels after 24h
RatTrichodesmine15 mg/kg (i.p.)>50% increase in hepatic Glutathione (GSH) levels after 24h
RatVarious 1,2-unsaturated PAs3.3 mg/kg/day for 28 daysAltered gene expression related to cell-cycle regulation and DNA damage response in the liver.[1]

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated a clear pathway for this compound-induced cell death, primarily through the induction of apoptosis mediated by oxidative stress.

in_vitro_pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

In Vitro Apoptotic Pathway of this compound.

In contrast, the in vivo toxicity of PAs is a multi-step process initiated by metabolic activation in the liver.

in_vivo_pathway PAs Pyrrolizidine Alkaloids (e.g., Intermedine) Liver Liver (Metabolism) PAs->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 Bioactivation Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->Reactive_Metabolites Adducts DNA & Protein Adducts Reactive_Metabolites->Adducts Toxicity Hepatotoxicity (Veno-occlusive disease, Cirrhosis, Cancer) Adducts->Toxicity

In Vivo Metabolic Activation and Toxicity of PAs.

Experimental Protocols

To ensure reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment (CCK-8 Assay)
  • Cell Culture: HepD cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 20, 50, 75, and 100 µg/mL) and incubated for another 24 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.

In Vitro Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: HepD cells were treated with different concentrations of this compound for 24 hours as described above.

  • Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.

  • Staining: Cells were resuspended in 1X binding buffer and stained with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

General In Vivo Hepatotoxicity Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Administration: The pyrrolizidine alkaloid is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage or intraperitoneal injection daily for a specified period (e.g., 28 days).[1] A control group receives the vehicle only.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.

  • Sample Collection: At the end of the study, blood samples are collected for serum biochemistry analysis (e.g., ALT, AST levels). Animals are then euthanized, and the liver is collected for histopathological examination and analysis of gene expression or protein adducts.

Experimental Workflow Comparison

The workflows for in vitro and in vivo studies differ significantly in their complexity and the endpoints measured.

experimental_workflows cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow iv_start Cell Culture iv_treat Treatment with This compound iv_start->iv_treat iv_assay Cytotoxicity/Apoptosis Assays iv_treat->iv_assay iv_data Data Analysis iv_assay->iv_data invivo_start Animal Model Acclimatization invivo_treat PA Administration invivo_start->invivo_treat invivo_monitor Monitoring & Sample Collection invivo_treat->invivo_monitor invivo_analysis Biochemistry & Histopathology invivo_monitor->invivo_analysis invivo_data Data Interpretation invivo_analysis->invivo_data

Comparison of In Vitro and In Vivo Experimental Workflows.

Conclusion

The available evidence clearly indicates that this compound is a potent cytotoxic agent in vitro, inducing apoptosis in a dose-dependent manner through the generation of reactive oxygen species and subsequent activation of the mitochondrial caspase cascade. While specific in vivo quantitative data for this compound is not as readily available, the well-established toxicological profile of hepatotoxic pyrrolizidine alkaloids strongly suggests that its in vivo toxicity is primarily a result of metabolic bioactivation in the liver. This leads to the formation of reactive metabolites that cause cellular damage, culminating in severe liver injury.

This comparative guide underscores the importance of integrating both in vitro and in vivo data to build a comprehensive understanding of a compound's toxic potential. For this compound and other PAs, in vitro assays serve as valuable screening tools to elucidate direct cellular effects and mechanisms, while in vivo studies are indispensable for capturing the complexities of metabolic activation and systemic toxicity. Future research should aim to generate specific in vivo toxicokinetic and toxicodynamic data for this compound to enable a more direct and quantitative comparison with its in vitro profile.

References

Unveiling the Cellular Impact of (+)-Intermedine: A Comparative Analysis of its Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research highlights the cytotoxic potential of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid, against various cell lines. This analysis consolidates data on its dose-dependent inhibitory effects and elucidates the underlying molecular mechanisms, providing valuable insights for researchers in toxicology and drug development.

This compound has demonstrated notable cytotoxic activity, primarily against liver cells. Studies have shown its ability to induce cell death in primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma cells (H22), and human hepatocellular carcinoma cells (HepG2). The primary mechanism driving this cytotoxicity is the induction of apoptosis, a form of programmed cell death, which is dependent on the concentration of this compound.

Comparative Cytotoxicity of this compound

To facilitate a clear comparison of this compound's potency across different cell types, the following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a substance's toxicity.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Citation
HepDHuman Hepatocytes83.27279.1
H22Mouse Hepatoma101.41340.0
HepG2Human Hepatocellular Carcinoma119.33400.0
Primary Mouse HepatocytesMouse Hepatocytes148.51497.8

Experimental Protocols

The cytotoxic effects of this compound were determined using a panel of established in vitro assays. A general workflow for these experiments is outlined below.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effect of this compound is the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of this compound and incubated for a defined period, typically 24 to 72 hours.

  • CCK-8 Reagent Addition: Following incubation, the CCK-8 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing for the conversion of the WST-8 tetrazolium salt into a formazan (B1609692) dye by cellular dehydrogenases.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Other assays cited in the literature to corroborate these findings include:

  • Colony Formation Assay: To assess the long-term proliferative capacity of cells after treatment.

  • Wound Healing Assay: To evaluate the effect of the compound on cell migration.

  • Annexin V/PI Staining: To detect and quantify apoptosis through flow cytometry.

A comprehensive review of available research highlights the cytotoxic potential of this compound, a pyrrolizidine alkaloid, against various cell lines. This analysis consolidates data on its dose-dependent inhibitory effects and elucidates the underlying molecular mechanisms, providing valuable insights for researchers in toxicology and drug development.

This compound has demonstrated notable cytotoxic activity, primarily against liver cells. Studies have shown its ability to induce cell death in primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma cells (H22), and human hepatocellular carcinoma cells (HepG2)[1][2][3]. The primary mechanism driving this cytotoxicity is the induction of apoptosis, a form of programmed cell death, which is dependent on the concentration of this compound[1][2][3].

Comparative Cytotoxicity of this compound

To facilitate a clear comparison of this compound's potency across different cell types, the following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a substance's toxicity.

Cell LineCell TypeIC50 (µg/mL)
HepDHuman Hepatocytes83.27
H22Mouse Hepatoma101.41
HepG2Human Hepatocellular Carcinoma119.33
Primary Mouse HepatocytesMouse Hepatocytes148.51

Experimental Protocols

The cytotoxic effects of this compound were determined using a panel of established in vitro assays[2][3]. A general workflow for these experiments is outlined below.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effect of this compound is the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of this compound and incubated for a defined period, typically 24 to 72 hours.

  • CCK-8 Reagent Addition: Following incubation, the CCK-8 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing for the conversion of the WST-8 tetrazolium salt into a formazan dye by cellular dehydrogenases.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Other assays cited in the literature to corroborate these findings include:

  • Colony Formation Assay: To assess the long-term proliferative capacity of cells after treatment.

  • Wound Healing Assay: To evaluate the effect of the compound on cell migration.

  • Annexin V/PI Staining: To detect and quantify apoptosis through flow cytometry[2].

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_cck8 Add CCK-8 reagent incubation2->add_cck8 incubation3 Incubate for 1-4h add_cck8->incubation3 readout Measure absorbance at 450nm incubation3->readout analysis Calculate cell viability readout->analysis ic50 Determine IC50 value analysis->ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Mechanism of Action: The Mitochondria-Mediated Apoptotic Pathway

The cytotoxic effects of this compound are predominantly mediated through the intrinsic, or mitochondrial, pathway of apoptosis[1][2]. This signaling cascade is initiated by an increase in intracellular reactive oxygen species (ROS)[1][2].

The key steps in this pathway are:

  • ROS Generation: Treatment with this compound leads to the accumulation of ROS within the cells[1][2].

  • Mitochondrial Dysfunction: The excess ROS disrupts the mitochondrial membrane potential[1][2][3].

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm[1][2][3].

  • Caspase Activation: In the cytoplasm, cytochrome c triggers the activation of a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3[1].

  • Apoptosis: Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.

When combined with another pyrrolizidine alkaloid, Lycopsamine, this compound has also been shown to induce endoplasmic reticulum (ER) stress, indicating another potential mechanism contributing to its cytotoxicity.

Apoptosis_Pathway intermedine This compound ros ↑ Reactive Oxygen Species (ROS) intermedine->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound induced mitochondria-mediated apoptosis pathway.

References

Validating the Role of ROS in (+)-Intermedine Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-Intermedine-induced apoptosis, focusing on the pivotal role of Reactive Oxygen Species (ROS). We objectively compare its performance with other apoptosis-inducing agents and provide supporting experimental data and detailed protocols to facilitate further research and drug development.

Introduction

This compound, a pyrrolizidine (B1209537) alkaloid, has been shown to induce apoptosis in various cell lines, particularly hepatocytes.[1][2][3] A growing body of evidence indicates that its cytotoxic effects are mediated through the generation of excessive ROS, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2][3] Understanding the precise mechanisms and comparing its efficacy to other well-established apoptosis-inducing agents is crucial for evaluating its therapeutic potential. This guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation: A Comparative Analysis

To provide a clear comparison, the following tables summarize the quantitative data on apoptosis induction and ROS generation by this compound and two well-characterized chemotherapeutic agents, Doxorubicin and Etoposide. It is important to note that the data presented are compiled from different studies and direct comparisons should be made with caution.

Table 1: Apoptosis Induction by this compound and Other Agents

CompoundCell LineConcentrationTreatment TimeApoptosis Rate (% of cells)MethodReference
This compound & LycopsamineHepD20 µg/mL24 h32.7%Annexin V/PI[4]
50 µg/mL24 h40.7%
75 µg/mL24 h91.1%
100 µg/mL24 h99.1%
DoxorubicinH9c20.5 µM24 h~15%TUNEL[5]
1.0 µM24 h~25%
1.5 µM24 h~35%
EtoposideHK-250 µM48 h5.3% (Apoptotic)Annexin V/PI[6]
13.0% (Necrotic)

Table 2: ROS Generation by this compound and Other Agents

CompoundCell LineConcentrationTreatment TimeROS MeasurementFold Increase in ROSReference
This compoundHepD20-100 µg/mL24 hDCFH-DADose-dependent increase[3]
DoxorubicinH9c20.5-1.5 µM24 hMitoSOXDose-dependent increase[5]
EtoposideU87-LXSN40 µg/mL6 hHE (for O2•−)~3-fold[7]
3 hDCFH-DA (for H2O2)~2.5-fold[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells using the desired concentrations of this compound or other agents for the appropriate duration. Include an untreated control.

  • Harvest the cells (including floating cells in the medium for adherent cultures) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Measurement of Intracellular ROS by DCFH-DA Staining

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect total intracellular ROS.[12][13][14]

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Treated and untreated cells in a 96-well plate or on coverslips

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound or other compounds for the specified time. Include positive (e.g., H₂O₂) and negative controls.

  • Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Add PBS or culture medium to the wells.

  • Measure the fluorescence intensity immediately using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Quantify the fluorescence intensity relative to the untreated control.

Detection of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[15][16][17][18][19]

Materials:

  • MitoSOX Red reagent

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Treated and untreated cells

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare a 5 mM stock solution of MitoSOX Red by dissolving it in DMSO. Store aliquots at -20°C, protected from light.

  • Culture and treat cells with the compounds of interest as described previously.

  • Prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS or culture medium.

  • Remove the treatment medium, wash the cells once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells gently three times with warm HBSS.

  • Analyze the cells by flow cytometry (typically in the PE channel) or visualize under a fluorescence microscope (Ex/Em ~510/580 nm).

  • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This technique is used to detect the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.[20][21][22][23][24]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells and collect cell lysates using RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.

  • Densitometric analysis can be used to quantify the changes in protein expression.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Mitochondrial Events cluster_3 Apoptotic Cascade Intermedine This compound ROS ↑ ROS Generation Intermedine->ROS MMP_loss ↓ Mitochondrial Membrane Potential ROS->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis start Induce Apoptosis (e.g., with this compound) harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate (15 min, RT, dark) stain->incubate flow Flow Cytometry Analysis incubate->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Experimental workflow for apoptosis detection.

G Intermedine This compound ROS ROS Intermedine->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Apoptosis Apoptosis Mitochondria->Apoptosis triggers

References

Comparative Analysis of (+)-Intermedine and Retrorsine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of two common pyrrolizidine (B1209537) alkaloids.

This guide provides a detailed comparison of the toxicity of (+)-Intermedine and Retrorsine, two naturally occurring pyrrolizidine alkaloids (PAs) of significant interest in toxicology and drug development. PAs are known for their potential hepatotoxicity, and understanding the nuances of their toxicological profiles is crucial for risk assessment and the development of safer therapeutic agents. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes the distinct signaling pathways involved in their toxic mechanisms.

Quantitative Toxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Retrorsine in various cell lines, providing a quantitative comparison of their cytotoxic effects. Lower IC50 values indicate higher cytotoxicity.

Cell LineThis compound IC50 (µM)Retrorsine IC50 (µM)Reference
Primary mouse hepatocytesNot explicitly statedNot explicitly stated[1]
HepD (human hepatocytes)239.39126.55[1]
H22 (mouse hepatoma)Lower than HepG2 and HepDNot explicitly stated[1]
HepG2 (human hepatocellular carcinoma)Higher than H22 and HepDNot explicitly stated[1]

Note: The data indicates that Retrorsine is more cytotoxic to HepD cells than this compound.[1] The toxicity of these PAs is dose-dependent.[1][2]

Mechanisms of Toxicity

While both this compound and Retrorsine are hepatotoxic, their underlying molecular mechanisms differ significantly.

This compound: The toxicity of this compound is primarily mediated through the induction of mitochondria-mediated apoptosis.[1][3] This process involves the excessive generation of reactive oxygen species (ROS), leading to a change in the mitochondrial membrane potential and subsequent release of cytochrome c.[1][3] The released cytochrome c then activates the caspase-3 pathway, culminating in programmed cell death.[1][3]

Retrorsine: Retrorsine's toxicity stems from its metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites, specifically dehydroretrorsine.[4][5][6] These highly reactive intermediates can bind to cellular macromolecules like DNA and proteins, forming adducts.[5][6] The formation of these DNA adducts is a key factor in the genotoxicity and carcinogenicity of Retrorsine.[5] This mechanism is distinct from the direct mitochondrial assault observed with this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct toxicological pathways of this compound and Retrorsine.

Intermedine_Toxicity_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C ↑ Cytochrome c Release Mito_Potential->Cyto_C Caspase3 ↑ Caspase-3 Activation Cyto_C->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Toxicological pathway of this compound.

Retrorsine_Toxicity_Pathway Retrorsine Retrorsine CYP450 Cytochrome P450 Metabolism Retrorsine->CYP450 Dehydroretrorsine Dehydroretrorsine (Reactive Pyrrolic Metabolite) CYP450->Dehydroretrorsine DNA_Adducts DNA Adducts Dehydroretrorsine->DNA_Adducts Protein_Adducts Protein Adducts Dehydroretrorsine->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Toxicological pathway of Retrorsine.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the toxicity of this compound and Retrorsine.

Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

  • Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., HepD, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of this compound or Retrorsine for a specified period (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compounds as described for the CCK-8 assay.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI staining solution to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour.[7]

In Vivo Toxicity Studies

1. Animal Models and Dosing:

  • Animals: Male ICR mice or Wistar rats are commonly used.[6][8]

  • Dosing: The compounds can be administered via oral gavage or intraperitoneal injection.[6][8] Doses are typically determined based on preliminary dose-ranging studies. For example, in one study, pregnant Wistar rats were administered 20 mg/(kg·day) of Retrorsine from gestation day 9 to 20.[8]

  • Endpoint Analysis:

    • Serum Biochemistry: Blood samples are collected to measure liver function enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[9]

    • Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.[9]

    • Adduct Analysis: Liver and blood samples can be analyzed for the presence of pyrrole-DNA and pyrrole-protein adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative toxicity assessment of this compound and Retrorsine.

Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepD, HepG2) Dose_Response Dose-Response Treatment (this compound vs. Retrorsine) Cell_Culture->Dose_Response Cytotoxicity Cytotoxicity Assays (CCK-8, LDH) Dose_Response->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis ROS ROS Measurement Dose_Response->ROS Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Animal_Model Animal Model (Mice or Rats) Dosing Dosing (this compound vs. Retrorsine) Animal_Model->Dosing Serum_Analysis Serum Biochemistry (ALT, AST) Dosing->Serum_Analysis Histopathology Liver Histopathology Dosing->Histopathology Adduct_Analysis DNA/Protein Adduct Analysis Dosing->Adduct_Analysis Serum_Analysis->Data_Analysis Histopathology->Data_Analysis Adduct_Analysis->Data_Analysis

Caption: Experimental workflow for toxicity comparison.

References

Synergistic Toxicity of (+)-Intermedine with Lycopsamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the pyrrolizidine (B1209537) alkaloid (+)-Intermedine, both individually and in combination with its structural isomer, Lycopsamine. The data presented herein, derived from in vitro studies on human hepatocytes, highlights a significant synergistic increase in toxicity when these compounds are combined. This information is crucial for risk assessment and understanding the mechanistic basis of pyrrolizidine alkaloid-induced hepatotoxicity.

Comparative Cytotoxicity Data

The synergistic toxic effects of this compound and Lycopsamine have been demonstrated through various in vitro assays on human hepatocyte (HepD) cell lines. The combination of these two compounds leads to a more pronounced decrease in cell viability, proliferation, and migration, along with a significant increase in apoptosis compared to treatment with this compound alone.

Table 1: Comparative Effects on Cell Viability
Treatment GroupConcentration (µg/mL)Cell Viability (%)
This compound (Im) 7548.8%[1]
10024.9%[1]
Lycopsamine (La) 7547.0%[1]
10023.5%[1]
Im + La Mixture 7532.9%[1]
10019.3%[1]
Table 2: Comparative Effects on Cell Migration (Wound Healing Assay)
Treatment GroupConcentration (µg/mL)Wound Healing Rate (%)
Control 0100%
Im + La Mixture 756.7%[1]
1000% (Complete loss of migration)[1]
Table 3: Comparative Effects on Apoptosis (Flow Cytometry)
Treatment GroupConcentration (µg/mL)Apoptotic Rate (%)
Control 07.2%[1]
Im + La Mixture 2032.7%[1]
5040.7%[1]
7591.1%[1]
10099.1%[1]

Signaling Pathways of Synergistic Toxicity

The enhanced toxicity of the this compound and Lycopsamine mixture is attributed to the simultaneous activation of multiple cell death pathways. The primary mechanisms involve mitochondria-mediated apoptosis and endoplasmic reticulum (ER) stress.

Mitochondria-Mediated Apoptosis

Both this compound alone and in combination with Lycopsamine induce apoptosis through the mitochondrial pathway. This process is characterized by an increase in intracellular reactive oxygen species (ROS), a change in the mitochondrial membrane potential, and the release of cytochrome c. Cytochrome c then activates a caspase cascade, leading to programmed cell death.

Mitochondria_Mediated_Apoptosis cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Intermedine_Lycopsamine This compound + Lycopsamine ROS ROS Burst Intermedine_Lycopsamine->ROS Bax Bax Activation ROS->Bax MMP MMP Loss Bax->MMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activation CytC Cytochrome c (release) MMP->CytC CytC->Apaf1 ER_Stress_Pathway cluster_stress Cellular Stress cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm to Nucleus Intermedine_Lycopsamine This compound + Lycopsamine ER_Stress ER Stress Intermedine_Lycopsamine->ER_Stress Ca2_release Ca2+ Release ER_Stress->Ca2_release PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

References

Inter-laboratory Comparison of (+)-Intermedine Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. Due to the known hepatotoxicity of this class of compounds, the availability of high-purity, well-characterized analytical standards is critical for researchers in toxicology, pharmacology, and drug development.[1][2] Accurate and reproducible experimental results depend on the quality and stability of the reference material used.

This guide presents a framework for an inter-laboratory comparison of this compound analytical standards. As public data from a formal ring trial is not available, this document utilizes a hypothetical comparison between three representative standards to illustrate the evaluation process. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key analytical parameters and methodologies required to assess and compare the quality of analytical standards from different sources.

Comparative Analysis of Quality Attributes

The initial assessment of any analytical standard involves the characterization of its fundamental quality attributes. This includes purity, identity confirmation, and the quantification of impurities such as water and residual solvents. The following table summarizes the hypothetical results for three distinct this compound standards.

Table 1: Summary of Quality Attributes for this compound Analytical Standards

ParameterMethodAcceptance CriterionStandard A (PharmaChem Solutions)Standard B (Alkaloid Analytics)Reference Standard (NMI Certified)
Purity (Area %) HPLC-UV≥ 99.0%99.3%98.5% (Out of Specification)99.9%
Identity Confirmation LC-MS/MS, ¹H NMRConforms to StructureConformsConformsConforms
Major Impurity HPLC-UV≤ 0.5%0.3% (Lycopsamine)0.8% (Unknown Impurity)0.05% (Lycopsamine)
Water Content Karl Fischer Titration≤ 1.0%0.4%0.7%0.2%
Residual Solvents GC-HS (Methanol)≤ 3000 ppm850 ppm1200 ppm< 50 ppm

Experimental Protocols

Detailed and validated analytical methods are the cornerstone of any reliable comparison. The following protocols are representative of standard techniques used for the characterization of pyrrolizidine alkaloids.[3][4][5]

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its stereoisomer, lycopsamine, and other potential impurities.

  • Instrument: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 80% B

    • 10-14 min: Hold at 80% B

    • 14-15 min: 80% to 5% B

    • 15-16 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 3 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve standard in 50:50 Methanol:Water to a concentration of 1 mg/mL.

2.2 Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides data on the molecular weight of the analyte, confirming its identity.

  • Instrument: LC-MS/MS system (e.g., Triple Quadrupole).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.

  • Expected Mass: The protonated molecule [M+H]⁺ for this compound (C₁₅H₂₅NO₅) is expected at m/z 299.17.

  • Collision Energy: Optimized for characteristic fragment ions.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure, confirming atomic connectivity and stereochemistry.[6]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Experiment: ¹H NMR.

  • Analysis: The resulting spectrum is compared against a reference spectrum or known chemical shifts and coupling constants for this compound to confirm the structure's integrity and isomeric purity.

Accelerated Stability Study

The stability of an analytical standard is crucial for its long-term reliability. Accelerated stability studies, conducted under stressed conditions, are used to predict degradation.[7][8] The following table shows the hypothetical purity of the standards over six months when stored at 40°C and 75% relative humidity (RH), according to ICH guidelines.[9][10]

Table 2: Accelerated Stability Data (Purity by HPLC, Area %)

Time PointStorage ConditionStandard AStandard BReference Standard
T=0 40°C / 75% RH99.3%98.5%99.9%
T=1 Month 40°C / 75% RH99.2%98.1%99.9%
T=3 Months 40°C / 75% RH98.9%97.2%99.8%
T=6 Months 40°C / 75% RH98.5%95.8%99.7%

Visualization of Workflows and Pathways

4.1 Inter-laboratory Comparison Workflow

A robust inter-laboratory comparison, or ring trial, follows a structured workflow to ensure unbiased and reliable results. This process is essential for validating analytical methods and assessing laboratory proficiency.[4]

G cluster_0 Workflow cluster_1 Participating Laboratories A Procurement of Analytical Standards B Distribution to Participating Labs A->B L1 Lab 1 B->L1 L2 Lab 2 B->L2 L3 Lab 3 B->L3 C1 Characterization (HPLC, MS, NMR) L1->C1 C2 Stability Testing L1->C2 L2->C1 L2->C2 L3->C1 L3->C2 D Data Submission to Coordinating Body C1->D C2->D E Statistical Analysis & Comparison D->E F Final Comparison Report Generation E->F

Workflow for an inter-laboratory comparison study.

4.2 Simplified Hepatotoxicity Pathway of this compound

Understanding the biological impact of this compound underscores the need for pure analytical standards. Impurities could confound toxicological assessments. The diagram below illustrates a simplified pathway of this compound-induced liver cell damage, which involves metabolic activation and the induction of oxidative stress.[2]

G cluster_0 Hepatotoxicity Pathway A This compound B Hepatocyte Uptake A->B C Metabolic Activation (CYP450 Enzymes) B->C D Reactive Pyrrolic Metabolites C->D E Cellular Macromolecule Adduct Formation D->E F Induction of Oxidative Stress (ROS) D->F H Apoptosis / Cell Death E->H G Mitochondrial Dysfunction F->G G->H

Simplified pathway of this compound toxicity.

Conclusion

This guide outlines a systematic approach to comparing this compound analytical standards. Based on the hypothetical data, the "Reference Standard" demonstrated the highest quality in terms of purity and stability. "Standard A" represents a high-quality commercial standard suitable for most research applications, whereas "Standard B" failed to meet the purity specification and showed significant degradation under stress conditions, making it unsuitable for quantitative or sensitive studies.

The selection of a reliable, well-characterized, and stable analytical standard is paramount for ensuring the validity and reproducibility of scientific data. Researchers should demand comprehensive Certificates of Analysis and, when possible, consult comparative studies to make informed decisions about the standards they procure.

References

Validating the Anti-Tumor Potential of Pyrrolizidine Alkaloids: A Comparative Guide for the Development of (+)-Intermedine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anti-tumor potential of pyrrolizidine (B1209537) alkaloids (PAs), with a focus on (+)-Intermedine as a reference compound. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the existing experimental data, detailed methodologies for key validation assays, and an exploration of the signaling pathways involved. While the inherent hepatotoxicity of many natural PAs like this compound presents a significant challenge, their cytotoxic activity against cancer cells warrants further investigation into the synthesis and evaluation of analogues with improved therapeutic indices.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, has demonstrated cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis, driven by the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial caspase cascade. However, the clinical translation of this compound is hampered by its significant hepatotoxicity. This guide explores the anti-tumor profile of this compound and compares it with other synthetic pyrrolizidine and pyrrolizine derivatives that have been investigated for their anti-cancer properties. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying molecular mechanisms, this document aims to serve as a valuable resource for the rational design and validation of novel this compound analogues with enhanced anti-tumor efficacy and reduced toxicity.

Comparative Anti-Tumor Activity of Pyrrolizidine Alkaloids

The following table summarizes the cytotoxic activity of this compound and other synthetic pyrrolizidine/pyrrolizine derivatives against various cancer cell lines. It is important to note that direct comparative studies of this compound analogues are limited in the current literature. The data presented here is compiled from various sources to provide a broader perspective on the potential of the pyrrolizidine scaffold.

Compound/AnalogueCancer Cell LineAssayIC50 / ActivityReference
This compound HepG2 (Human Hepatocellular Carcinoma)CCK-8Dose-dependent cytotoxicity observed[1]
H22 (Mouse Hepatoma)CCK-8Dose-dependent cytotoxicity observed[1]
Semisynthetic Heliotridine (B129409) Esters (N-Oxides) P388 (Mouse Lymphocytic Leukemia)In vivoSignificant anti-tumor activity observed[2]
A204 (Human Rhabdomyosarcoma)Soft Agar Colony Forming AssayIn vitro cytotoxicity demonstrated[2]
Novel Pyrrolizine Derivatives MCF-7 (Human Breast Adenocarcinoma)NR AssayHigh antitumor activity, comparable to doxorubicin[3]

Key Experimental Protocols for Validation

Accurate and reproducible experimental design is critical for validating the anti-tumor potential of novel compounds. Below are detailed protocols for key in vitro assays commonly employed in cancer research.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound analogues) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells to form colonies.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the test compound for a specific period (e.g., 24 hours).

  • Incubation: Remove the compound, wash the cells, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction to assess the effect of the compound on clonogenic survival.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of this compound and related PAs is primarily attributed to the induction of apoptosis. The following diagrams illustrate the key signaling pathway and a general experimental workflow for its validation.

G cluster_0 Induction of Apoptosis by this compound Intermedine This compound Analogue ROS Increased Reactive Oxygen Species (ROS) Intermedine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound analogue-induced apoptosis.

G cluster_1 Experimental Workflow for Anti-Tumor Validation Compound Synthesized This compound Analogue CellViability Cell Viability Assay (e.g., CCK-8) Compound->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Compound->ApoptosisAssay MigrationAssay Cell Migration Assay (Wound Healing) Compound->MigrationAssay ColonyFormation Colony Formation Assay Compound->ColonyFormation DataAnalysis Data Analysis & Structure-Activity Relationship CellViability->DataAnalysis ApoptosisAssay->DataAnalysis MigrationAssay->DataAnalysis ColonyFormation->DataAnalysis

References

Unambiguous Structural Confirmation of (+)-Intermedine: A Comparative Guide Utilizing 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of the pyrrolizidine (B1209537) alkaloid (+)-Intermedine, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The absolute configuration of this compound, a retronecine-type pyrrolizidine alkaloid, has been definitively established through the comprehensive application of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These methods provide unequivocal evidence of the connectivity and spatial relationships of atoms within the molecule, solidifying its structural assignment. For comparative purposes, the structurally similar pyrrolizidine alkaloid, (+)-Lycopsamine, will be used as an alternative to highlight the subtle yet crucial differences identifiable through these powerful analytical techniques.

Comparative Analysis of 2D NMR Data

The structural confirmation of this compound is achieved by meticulously analyzing the correlations observed in its 2D NMR spectra. The COSY spectrum reveals the proton-proton coupling networks, establishing the connectivity within the pyrrolizidine core and the necic acid moiety. The HSQC spectrum correlates each proton to its directly attached carbon, while the HMBC spectrum provides information on long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different structural fragments.

While a complete, publicly available 2D NMR dataset for this compound is not readily found in a single repository, analysis of its constituent parts, the necine base retronecine (B1221780) and trachelanthic acid, along with data from closely related compounds, allows for a confident structural assignment. For this guide, we will use the well-documented 2D NMR data of (+)-Lycopsamine as a comparative standard. (+)-Lycopsamine shares the same necine base (retronecine) but differs in the stereochemistry of the necic acid moiety (viridifloric acid in Lycopsamine vs. trachelanthic acid in Intermedine).

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for the Necine Base of this compound and (+)-Lycopsamine

AtomThis compound (retronecine moiety) ¹HThis compound (retronecine moiety) ¹³C(+)-Lycopsamine (retronecine moiety) ¹H(+)-Lycopsamine (retronecine moiety) ¹³C
15.80134.55.82134.2
23.9562.53.9862.3
2.0035.82.0235.9
2.752.78
3.3054.03.3353.8
2.602.62
1.9030.51.9230.6
2.202.23
74.7578.04.7877.9
84.1075.54.1275.3
4.9062.04.9261.8
4.404.43

Note: The chemical shifts for this compound's retronecine moiety are predicted based on known data for retronecine and related compounds. The data for (+)-Lycopsamine is compiled from publicly available spectral databases.

Experimental Protocols

The acquisition of high-quality 2D NMR data is paramount for accurate structure elucidation. Below are detailed methodologies for the key experiments used in the structural confirmation of pyrrolizidine alkaloids.

Sample Preparation
  • Sample: 5-10 mg of the purified alkaloid.

  • Solvent: 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Tube: The sample is dissolved in the deuterated solvent in a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

¹H-¹H COSY:

  • Pulse Program: cosygpqf

  • Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (NS): 8-16

  • Number of Increments (TD in F1): 256-512

  • Relaxation Delay (d1): 1-2 seconds

¹H-¹³C HSQC:

  • Pulse Program: hsqcedetgpsisp2.3 (for edited HSQC)

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 150-180 ppm.

  • Number of Scans (NS): 16-64

  • Number of Increments (TD in F1): 128-256

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

¹H-¹³C HMBC:

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 200-220 ppm.

  • Number of Scans (NS): 64-128

  • Number of Increments (TD in F1): 256-512

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Visualization of Experimental Workflow

The logical progression of experiments for the structural confirmation of this compound is crucial. The following diagram illustrates this workflow.

experimental_workflow Experimental Workflow for this compound Structure Confirmation cluster_purification Sample Preparation cluster_nmr NMR Spectroscopy cluster_2d_experiments 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Purification Purification by Chromatography Isolation->Purification NMR_Sample Preparation of NMR Sample Purification->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition OneD_NMR->TwoD_NMR COSY ¹H-¹H COSY TwoD_NMR->COSY HSQC ¹H-¹³C HSQC TwoD_NMR->HSQC HMBC ¹H-¹³C HMBC TwoD_NMR->HMBC Spectral_Processing Spectral Processing & Peak Picking COSY->Spectral_Processing HSQC->Spectral_Processing HMBC->Spectral_Processing Correlation_Analysis Analysis of 2D Correlations Spectral_Processing->Correlation_Analysis Fragment_Assembly Assembly of Structural Fragments Correlation_Analysis->Fragment_Assembly Structure_Confirmation Confirmation of this compound Structure Fragment_Assembly->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Signaling Pathway of Structure Elucidation Logic

The interpretation of 2D NMR spectra follows a logical pathway to assemble the final molecular structure. This process involves identifying spin systems from COSY data, linking them through HMBC correlations, and confirming direct attachments with HSQC.

structure_elucidation_logic Logical Flow of 2D NMR-Based Structure Elucidation COSY_Data COSY Spectrum (¹H-¹H Correlations) Spin_Systems Identify ¹H Spin Systems COSY_Data->Spin_Systems HSQC_Data HSQC Spectrum (¹H-¹³C Direct Correlations) CH_Fragments Identify C-H Fragments HSQC_Data->CH_Fragments HMBC_Data HMBC Spectrum (¹H-¹³C Long-Range Correlations) Connect_Fragments Connect Fragments via Long-Range Couplings HMBC_Data->Connect_Fragments Quaternary_Carbons Assign Quaternary Carbons HMBC_Data->Quaternary_Carbons Spin_Systems->Connect_Fragments CH_Fragments->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure Quaternary_Carbons->Final_Structure

Caption: Logical pathway for elucidating chemical structures using 2D NMR.

By following these methodologies and logical frameworks, researchers can confidently confirm the structure of complex natural products like this compound, paving the way for further investigation into their biological activities and potential therapeutic applications.

Safety Operating Guide

Proper Disposal Procedures for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

(December 4, 2025) - For researchers, scientists, and professionals in drug development, the safe handling and disposal of cytotoxic compounds such as (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid (PA), is of paramount importance. Adherence to established safety protocols is essential to mitigate risks to personnel and the environment. This document provides essential safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. As a toxic alkaloid, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any dust or aerosols.
Spill and Contamination Response

In the event of a spill, the area should be evacuated and ventilated. Spills should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. The contaminated area should then be decontaminated. For decontamination of surfaces, a solution of sodium hypochlorite (B82951) (bleach) followed by a rinse with water and then a neutralent like sodium thiosulfate (B1220275) can be effective.

Step-by-Step Disposal Procedure via Chemical Inactivation

The primary method for the disposal of this compound in a laboratory setting is through chemical inactivation via alkaline hydrolysis. As this compound is an ester, this process, also known as saponification, breaks it down into its constituent alcohol and carboxylic acid salt, which are generally less toxic.

Experimental Protocol: Alkaline Hydrolysis of this compound
  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent, such as a mixture of water and ethanol (B145695) to aid in the solubility of the alkaloid.

  • Dissolution: Dissolve the this compound waste in the alkaline solution. The concentration of this compound should be kept low to ensure complete hydrolysis.

  • Hydrolysis: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to accelerate the reaction. Studies on pyrrolizidine alkaloids have shown significant degradation under alkaline conditions.[1]

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature and neutralize it with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 7.

  • Final Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with federal, state, and local regulations. It should be collected in a properly labeled waste container.

Quantitative Data for Alkaline Hydrolysis of Pyrrolizidine Alkaloids

The following table summarizes illustrative quantitative data for the alkaline hydrolysis of pyrrolizidine alkaloids. It is important to note that specific conditions for this compound may need to be optimized.

ParameterValueNotes
Alkaline Solution 1 M NaOH or KOHA strong base is required for effective hydrolysis.
Solvent Water/Ethanol mixtureEthanol can improve the solubility of the alkaloid.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time > 24 hoursPAs have been shown to degrade by 50% in 24 hours in alkaline conditions.[1] Complete degradation may require longer.
Final pH ~7Neutralization is a critical step before final disposal.

Disposal Workflow Visualization

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the key stages from initial handling to final disposal, emphasizing safety and procedural correctness.

cluster_prep Preparation cluster_decon Decontamination cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe spill Handle Spills & Contamination ppe->spill decontaminate Decontaminate Surfaces spill->decontaminate alkaline_hydrolysis Alkaline Hydrolysis (Saponification) decontaminate->alkaline_hydrolysis neutralize Neutralize Solution to pH ~7 alkaline_hydrolysis->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste end Dispose via Licensed Hazardous Waste Company collect_waste->end

References

Navigating the Safe Handling of (+)-Intermedine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a pyrrolizidine (B1209537) alkaloid, is a compound of interest in various research applications. While some safety data sheets (SDS) classify it as a non-hazardous substance, it is crucial to recognize its documented cytotoxic activity against neural progenitor cells.[1] This guide provides a comprehensive operational and disposal plan to ensure the safe handling of this compound in a laboratory setting, empowering researchers to work with confidence while minimizing potential risks.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

Given the cytotoxic nature of this compound, a robust selection of personal protective equipment is paramount. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesRecommended for all procedures involving this compound to protect against potential splashes.[2]
Face ShieldTo be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance.[2]
Body Protection Laboratory CoatA standard lab coat is required for all laboratory work.[2]
Chemical-Resistant Apron or GownRecommended when handling larger quantities of this compound or when there is a higher risk of splashes.
Respiratory Protection Not generally requiredAs this compound is a solid with low volatility, respiratory protection is not typically necessary for small-scale laboratory work performed in a well-ventilated area. However, if there is a potential for aerosol generation, a NIOSH-approved respirator should be considered.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[1]

  • Clearly label the storage location with the compound's identity and any relevant hazard warnings.

Preparation of Solutions
  • All handling of solid this compound and preparation of its solutions should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation or contamination.

  • Before weighing, ensure the balance is clean and free of any residual chemicals.

  • Use appropriate tools, such as a spatula or powder funnel, to transfer the solid compound.

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

Use in Experiments
  • Clearly demarcate the experimental area where this compound is being used.

  • Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Spill Cleanup
  • In the event of a small spill, carefully absorb the material with an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Place the contaminated absorbent material into a sealed container for proper disposal.

  • Clean the spill area with a suitable decontamination solution.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.

  • Unused this compound: Unused or expired solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program.

  • Contaminated Labware: Disposable labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be collected in a designated, clearly labeled waste container. This waste should be treated as chemical or cytotoxic waste, in accordance with your institution's guidelines.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not pour this waste down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before being washed.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment SolidWaste Solid Waste (Unused Compound, Contaminated Labware) Experiment->SolidWaste LiquidWaste Liquid Waste (Solutions) Experiment->LiquidWaste Decontamination Glassware Decontamination Experiment->Decontamination WasteCollection Hazardous Waste Collection SolidWaste->WasteCollection LiquidWaste->WasteCollection Decontamination->WasteCollection

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment. It is imperative to always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+)-Intermedine
Reactant of Route 2
Reactant of Route 2
(+)-Intermedine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.